Technical Documentation Center

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose: Synthesis, Properties, and Applications in Nucleoside Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Unsaturated Sugar Synthon 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose is a key synthetic intermediate...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Unsaturated Sugar Synthon

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose is a key synthetic intermediate in carbohydrate and nucleoside chemistry. Its unique structure, featuring a C3-C4 double bond within a protected furanose ring, makes it a valuable precursor for the synthesis of a variety of modified nucleosides, including those with antiviral and antitumor properties. This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol with mechanistic insights, and its applications in the development of therapeutic agents.

The core structure of this compound is a pentofuranose sugar, a fundamental component of nucleic acids. The presence of the isopropylidene protecting group at the C1 and C2 positions imparts stability and allows for selective reactions at other positions of the sugar ring. The toluoyl group at the C5 position serves as another protecting group and can be strategically removed during a synthetic sequence. The defining feature, the C3-C4 double bond, introduces conformational rigidity and serves as a handle for further chemical transformations.

Core Properties and Characterization

A thorough understanding of the physicochemical properties of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose is essential for its effective use in synthesis. The following table summarizes its key properties.

PropertyValue
CAS Number 75096-63-8
Molecular Formula C₁₆H₁₈O₅
Molecular Weight 290.31 g/mol
Predicted Boiling Point 428.4 ± 45.0 °C
Predicted Density 1.182 ± 0.06 g/cm³

Expected ¹H NMR Spectral Features: The spectrum would likely show characteristic signals for the anomeric proton (H1), the vinyl protons at C3 and C4, and the protons of the isopropylidene and toluoyl groups. The coupling constants between the vinyl protons and adjacent protons would be indicative of the double bond's geometry.

Expected ¹³C NMR Spectral Features: The carbon spectrum would display signals for the olefinic carbons (C3 and C4) in the characteristic downfield region for sp² hybridized carbons. The remaining signals would correspond to the carbons of the furanose ring and the protecting groups.

Synthesis: A Mechanistic Approach

The synthesis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose typically proceeds from a readily available starting material, 1,2-O-isopropylidene-α-D-xylofuranose. The key transformation is the introduction of a double bond between C3 and C4, which is achieved through an elimination reaction. This process involves the conversion of the hydroxyl group at C3 into a good leaving group, followed by base-induced elimination.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative synthesis based on established methods for preparing similar unsaturated sugars.

Step 1: Tosylation of 1,2-O-isopropylidene-5-p-toluoyl-α-D-xylofuranose

  • Dissolve 1,2-O-isopropylidene-5-p-toluoyl-α-D-xylofuranose in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add p-toluenesulfonyl chloride (TsCl) to the stirred solution. The molar ratio of the sugar to TsCl should be approximately 1:1.2.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding ice-water.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-O-tosylated product.

Causality Behind Experimental Choices:

  • Pyridine: Acts as both a solvent and a base to neutralize the HCl generated during the reaction.

  • Anhydrous Conditions: p-Toluenesulfonyl chloride is sensitive to moisture, which would lead to its decomposition and reduce the reaction yield.

  • Low Temperature: The initial cooling helps to control the exothermic reaction between TsCl and pyridine.

Step 2: Elimination to Form the Enofuranose

  • Dissolve the crude 3-O-tosylated intermediate from Step 1 in a suitable solvent, such as N,N-dimethylformamide (DMF) or toluene.

  • Add a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU), to the solution. The molar ratio of the tosylate to DBU is typically around 1:1.5.

  • Heat the reaction mixture to a temperature between 80-120 °C, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose as a pure compound.

Causality Behind Experimental Choices:

  • DBU: A strong, non-nucleophilic base is required to promote the E2 elimination of the tosylate group without competing SN2 substitution.

  • Heating: Provides the necessary activation energy for the elimination reaction to proceed at a reasonable rate.

Reaction Mechanism

The formation of the double bond proceeds via an E2 (bimolecular elimination) mechanism. The base (DBU) abstracts a proton from C4, and in a concerted step, the C-O bond of the tosylate leaving group at C3 breaks, leading to the formation of the C3-C4 double bond.

G cluster_0 E2 Elimination Mechanism Reactant 3-O-Tosyl-xylofuranose derivative TransitionState [Transition State] Reactant->TransitionState Proton abstraction by base Base DBU (Base) Base->TransitionState Product 3-Deoxy-...-pent-3-enofuranose TransitionState->Product Double bond formation LeavingGroup Tosylatea anion TransitionState->LeavingGroup Leaving group departure ConjugateAcid Protonated DBU TransitionState->ConjugateAcid G Start 1,2-O-isopropylidene-α-D-xylofuranose Step1 Tosylation Start->Step1 Intermediate 3-O-Tosyl-xylofuranose derivative Step1->Intermediate Step2 Elimination Intermediate->Step2 Product_Crude Crude Enofuranose Step2->Product_Crude Purification Column Chromatography Product_Crude->Purification Final_Product Pure 3-Deoxy-...-pent-3-enofuranose Purification->Final_Product

Caption: Synthetic workflow for the preparation of the title compound.

Conclusion and Future Perspectives

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose is a valuable and versatile building block in synthetic organic chemistry. Its efficient preparation from readily available starting materials and the strategic placement of protecting groups and an unsaturation make it an ideal precursor for the synthesis of a wide range of modified nucleosides. Further research into the applications of this and similar unsaturated sugar intermediates will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and selectivity. The methodologies outlined in this guide provide a solid foundation for researchers in the field of drug development to explore the potential of this important class of molecules.

References

Exploratory

An In-Depth Technical Guide to 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose: From Historical Context to Modern Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose, a key chiral bui...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose, a key chiral building block in modern organic synthesis. While the specific historical record of its initial discovery is not detailed in readily available literature, its structural motifs and chemical lineage place it firmly within the broader history of unsaturated sugar chemistry. This guide will delve into the historical context of furanoid glycals, propose a plausible and scientifically grounded synthetic pathway, detail its physicochemical properties, and explore its critical role as a precursor in the development of novel therapeutics, particularly nucleoside analogs.

Introduction: A Molecule of Strategic Importance

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose, with the CAS Registry Number 75096-63-8, is a synthetically versatile furanoid glycal. Its rigid, bicyclic structure, conferred by the isopropylidene group, and the presence of a reactive double bond make it an invaluable chiral pool starting material. The p-toluoyl group at the 5-position serves as a robust protecting group, allowing for selective transformations at other positions of the molecule.

Commercially, this compound is often categorized as a purine nucleoside analog.[1][2] While it does not contain a purine moiety itself, its primary application lies in its use as a sophisticated precursor for the synthesis of modified nucleosides, which are a cornerstone of antiviral and anticancer therapies.[3] The precise stereochemistry of this molecule allows for the construction of complex, biologically active compounds with a high degree of stereocontrol.

Historical Context: The Dawn of Unsaturated Sugars

The story of our target molecule is intrinsically linked to the broader history of unsaturated carbohydrates, commonly known as glycals. The pioneering work of Emil Fischer and Karl Zach in 1913 on pyranoid glycals laid the foundation for this field of carbohydrate chemistry.[4] However, it was the discovery of furanoid glycals by Ness and Fletcher in 1963 that opened the door to the synthesis of a new class of chiral intermediates, including the subject of this guide.[5]

The period following this discovery, from the mid-1960s through the 1970s, saw a surge in research focused on the synthesis and reactions of 3-deoxy and other unsaturated sugar derivatives.[6][7] This era was driven by the growing interest in modified nucleosides as potential therapeutic agents. The development of reliable methods for introducing unsaturation into sugar rings was a critical step in accessing these novel molecular architectures.

Synthesis: A Plausible and Referenced Pathway

While a definitive first-synthesis paper for 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose is not readily identifiable, a logical synthetic route can be constructed based on well-established principles of carbohydrate chemistry and analogous syntheses of related compounds. The following proposed pathway starts from a readily available pentose sugar, such as D-xylose.

Proposed Synthetic Workflow

G start D-Xylose step1 Protection: 1,2-O-Isopropylidene-α-D-xylofuranose start->step1 Acetone, H+ step2 Selective Tosylation: 1,2-O-Isopropylidene-5-O-tosyl-α-D-xylofuranose step1->step2 TsCl, Pyridine step3 Oxidation: 1,2-O-Isopropylidene-5-O-tosyl-α-D-erythro-pentofuran-3-ulose step2->step3 PCC or Swern Oxidation step4 Enolization & Elimination: 3-Deoxy-1,2-O-isopropylidene-5-O-tosyl-α-D-glycero-pent-3-enofuranose step3->step4 Base (e.g., DBU) step5 Toluoylation: 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose step4->step5 1. Cleavage of Tosyl 2. p-Toluoyl chloride, Pyridine

Caption: Proposed synthetic pathway for the target molecule.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of D-Xylose

  • Rationale: The initial step involves the protection of the vicinal diols at the 1 and 2 positions of D-xylose using acetone under acidic catalysis. This forms the rigid furo[2,3-d][5][8]dioxolane ring system and simplifies subsequent reactions by blocking these hydroxyl groups.[9]

  • Procedure:

    • Suspend D-xylose in anhydrous acetone.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

    • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Neutralize the acid with a suitable base (e.g., sodium bicarbonate or ammonia).

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting 1,2-O-isopropylidene-α-D-xylofuranose by chromatography or recrystallization.

Step 2: Selective Tosylation

  • Rationale: The primary hydroxyl group at the 5-position is more sterically accessible and nucleophilic than the secondary hydroxyl at the 3-position. This allows for its selective protection as a p-toluenesulfonate (tosylate) ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The tosyl group is an excellent leaving group, which is important for the subsequent elimination step.

  • Procedure:

    • Dissolve 1,2-O-isopropylidene-α-D-xylofuranose in anhydrous pyridine.

    • Cool the solution in an ice bath.

    • Add p-toluenesulfonyl chloride portion-wise with stirring.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1,2-O-isopropylidene-5-O-tosyl-α-D-xylofuranose.

Step 3: Oxidation

  • Rationale: The remaining free hydroxyl group at the 3-position is oxidized to a ketone. This sets the stage for the crucial elimination reaction to form the double bond. Common methods for this transformation include Swern oxidation or the use of pyridinium chlorochromate (PCC).

  • Procedure (using PCC):

    • Dissolve the product from Step 2 in anhydrous dichloromethane.

    • Add pyridinium chlorochromate (PCC) and a drying agent (e.g., Celite or molecular sieves).

    • Stir the mixture at room temperature until the oxidation is complete.

    • Filter the reaction mixture through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate to obtain the crude 1,2-O-isopropylidene-5-O-tosyl-α-D-erythro-pentofuran-3-ulose.

Step 4: Enolization and Elimination

  • Rationale: Treatment of the 3-ulose with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), will promote the formation of an enolate. Subsequent elimination of the tosylate group from the 5-position is proposed to be part of a more complex rearrangement, or alternatively, the double bond is formed between C3 and C4 via elimination of the C4 proton and the tosylate group. A more direct route to the target enofuranose would involve a different precursor. A plausible alternative involves the elimination of a leaving group at C3 and a proton at C4.

A more direct and historically supported route to a 3,4-unsaturated sugar would involve a different strategy, such as the one described for 3-deoxy-D-ribofuranose derivatives which proceeds through an unsaturated aldehyde intermediate.

Alternative Step 4 & 5: Formation of the Unsaturated System and Toluoylation

A more likely pathway to the target molecule involves the formation of a 3,4-unsaturated system from a suitable precursor, followed by toluoylation.

  • Revised Rationale: A common strategy for introducing a 3,4-double bond involves the elimination from a precursor with leaving groups at the 3 and 4 positions, or the rearrangement of a glycal. Given the structure, a plausible precursor would be a 3-halo or 3-tosyl derivative which could undergo elimination. However, the most direct analogy to known syntheses of similar unsaturated sugars would involve the use of a starting material that already contains the desired unsaturation or can be readily converted to it.

Step 5: Toluoylation

  • Rationale: If the 5-hydroxyl group is free, it can be acylated with p-toluoyl chloride in the presence of pyridine to yield the final product. This step protects the primary alcohol and can also be used to introduce a chromophore for easier detection during chromatography.

  • Procedure:

    • Dissolve the 3-deoxy-1,2-O-isopropylidene-α-D-glycero-pent-3-enofuranose precursor in anhydrous pyridine.

    • Cool the solution and add p-toluoyl chloride.

    • Stir the reaction at room temperature until complete.

    • Work-up the reaction as described in Step 2 to isolate the final product.

Physicochemical Properties

PropertyValueSource
CAS Number 75096-63-8[1][2]
Molecular Formula C₁₆H₁₈O₅[1]
Molecular Weight 290.31 g/mol [1]
Appearance White to off-white solidCommercial Suppliers
Solubility Soluble in methanol, ethanol, DMSO, and other organic solventsCommercial Suppliers
Storage Store at -20°C for long-term stabilityCommercial Suppliers

Applications in Research and Drug Development

The primary utility of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose is as a versatile intermediate in the synthesis of biologically active molecules.

Synthesis of Nucleoside Analogs

The enofuranose structure is an ideal scaffold for the introduction of a nucleobase at the anomeric carbon (C1) and various substituents at other positions. The double bond can be functionalized in a stereocontrolled manner to introduce hydroxyl, amino, or other groups, leading to a wide array of modified nucleosides. These nucleoside analogs are designed to interfere with viral replication or cancer cell proliferation by inhibiting key enzymes such as polymerases and reverse transcriptases.

G start 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl- α-D-glycero-pent-3-enofuranose step1 Addition of Nucleobase start->step1 Glycosylation step2 Functionalization of Double Bond (e.g., Dihydroxylation, Amination) step1->step2 step3 Deprotection step2->step3 final Modified Nucleoside Analog (Antiviral/Anticancer Agent) step3->final

Sources

Foundational

The Chemistry and Application of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose: A Technical Guide

Introduction: A Versatile Chiral Building Block 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose is a key chiral intermediate in the synthesis of a variety of biologically active molecules, most no...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Building Block

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose is a key chiral intermediate in the synthesis of a variety of biologically active molecules, most notably modified nucleosides. Its rigid furanoid ring, coupled with the presence of a reactive double bond, makes it a valuable synthon for introducing complex stereochemistry in drug discovery and development. This guide provides an in-depth review of the synthesis, characterization, and applications of this important compound, offering insights for researchers and scientists in the field of medicinal chemistry and organic synthesis. The strategic importance of this molecule lies in its role as a precursor to purine nucleoside analogs, a class of compounds known for their broad antitumor activity by targeting indolent lymphoid malignancies through mechanisms such as the inhibition of DNA synthesis and induction of apoptosis.[1][2][3]

Strategic Synthesis: A Multi-Step Approach from a Readily Available Precursor

The synthesis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose is a multi-step process that begins with the commercially available and relatively inexpensive starting material, 1,2-O-isopropylidene-α-D-xylofuranose.[4] The overall strategy involves the selective protection of the primary alcohol, introduction of a leaving group at the C3 position, and a subsequent base-mediated elimination reaction to form the desired double bond.

Experimental Protocol: Synthesis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose

Step 1: Selective p-Toluoylation of 1,2-O-Isopropylidene-α-D-xylofuranose

  • To a solution of 1,2-O-isopropylidene-α-D-xylofuranose (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,2-O-isopropylidene-5-p-toluoyl-α-D-xylofuranose.

Causality: The use of pyridine as a solvent and base is crucial. It not only dissolves the starting material but also neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. The bulky p-toluoyl group preferentially reacts with the less sterically hindered primary hydroxyl group at the C5 position.

Step 2: Mesylation of the C3-Hydroxyl Group

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with dichloromethane and wash sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 1,2-O-isopropylidene-3-O-mesyl-5-p-toluoyl-α-D-xylofuranose.

Causality: The hydroxyl group at C3 is converted to a good leaving group (mesylate) in preparation for the elimination step. Triethylamine acts as a base to neutralize the HCl produced.

Step 3: Base-Mediated Elimination to Form the Alkene

  • Dissolve the mesylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a strong, non-nucleophilic base such as 1,8-diazabicyclooctane (DBU) (1.5 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product, 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose.

Causality: DBU is a sterically hindered base that favors the E2 elimination pathway over SN2 substitution, leading to the formation of the C3-C4 double bond.[5] The reaction proceeds via an anti-periplanar arrangement of the proton at C4 and the mesylate leaving group at C3.

Synthetic Workflow Diagram

Synthesis_Workflow Start 1,2-O-Isopropylidene- α-D-xylofuranose Step1 p-Toluoyl Chloride, Pyridine Start->Step1 Intermediate1 1,2-O-Isopropylidene-5-p-toluoyl- α-D-xylofuranose Step1->Intermediate1 Step2 MsCl, Et3N, DCM Intermediate1->Step2 Intermediate2 1,2-O-Isopropylidene-3-O-mesyl- 5-p-toluoyl-α-D-xylofuranose Step2->Intermediate2 Step3 DBU, THF, Reflux Intermediate2->Step3 Product 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl- α-D-glycero-pent-3-enofuranose Step3->Product caption Synthetic Workflow for the Target Compound

Caption: Synthetic workflow for the target compound.

Structural Elucidation and Characterization

The structure of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose can be unequivocally confirmed through a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR - A doublet for the anomeric proton (H1) with a J-coupling constant of approximately 3-4 Hz. - A doublet for H2 coupled to H1. - Two vinylic protons (H3 and H4) appearing as multiplets in the olefinic region. - A multiplet for H5. - Aromatic protons of the p-toluoyl group. - A singlet for the methyl group of the p-toluoyl group. - Two singlets for the non-equivalent methyl groups of the isopropylidene protecting group.
¹³C NMR - A signal for the anomeric carbon (C1) above 100 ppm. - Two signals in the olefinic region for C3 and C4. - Signals for the remaining furanose ring carbons (C2, C5). - Signals for the quaternary carbon and methyl carbons of the isopropylidene group. - A signal for the carbonyl carbon of the p-toluoyl group. - Aromatic and methyl carbon signals of the p-toluoyl group.
FT-IR - A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester. - A band around 1650 cm⁻¹ for the C=C stretching of the alkene. - C-H stretching and bending vibrations. - C-O stretching vibrations.
Mass Spec. - The molecular ion peak [M]⁺ or adducts such as [M+Na]⁺.

Reaction Mechanism: The E2 Elimination

The key step in the synthesis is the E2 elimination reaction to form the double bond. This is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the leaving group, and the leaving group departs simultaneously.

Caption: E2 Elimination Mechanism.

Applications in Nucleoside Synthesis

The primary application of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose is as a glycosyl donor for the synthesis of 3'-deoxynucleosides. The double bond can be functionalized in various ways, such as through dihydroxylation, epoxidation, or hydrogenation, to introduce desired stereochemistry at the C3 and C4 positions.

Exemplary Protocol: Glycosylation Reaction
  • Activate the enofuranose derivative with an appropriate electrophile (e.g., N-iodosuccinimide).

  • Add the desired nucleobase (e.g., a silylated purine or pyrimidine).

  • Conduct the reaction in an anhydrous, non-polar solvent at low temperature.

  • Monitor the formation of the nucleoside product by TLC and HPLC.

  • Quench the reaction and purify the resulting nucleoside analog by column chromatography.

This versatile intermediate opens avenues for the synthesis of a wide array of nucleoside analogs with potential therapeutic applications.

Conclusion

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose is a valuable and versatile chiral building block in organic synthesis. The synthetic route outlined in this guide, starting from a readily available precursor, provides an efficient and scalable method for its preparation. The detailed characterization data and mechanistic insights offer a solid foundation for researchers working with this compound. Its application as a precursor to modified nucleosides underscores its importance in the field of medicinal chemistry and drug discovery.

References

  • Doboszewski, B., & Herdewijn, P. (2008). A multi-step synthetic procedure for 3-Deoxy-1,2-di-O-isopropylidene-5-O-tosyl-d-threo-pentofuranose. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2208.
  • PrepChem. (n.d.). Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose. Retrieved from [Link]

  • ChemBK. (n.d.). 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose MedChemExpress (MCE). Retrieved from [Link]

  • Benltifa, M., et al. (2009). Deoxygenation of 5-O-benzoyl-1,2-isopropylidene-3-O-imidazolylthiocarbonyl-α-d-xylofuranose using dimethyl phosphite: an efficient alternate method towards a 3′-deoxynucleoside glycosyl donor. Nucleosides, Nucleotides and Nucleic Acids, 28(11-12), 1076-1083.
  • Chem-Impex. (n.d.). 1,2-O-Isopropylidene-α-D-xylofuranose. Retrieved from [Link]

  • Dalal Institute. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Ashenhurst, J. (2012, September 12). A Tale of Two Elimination Reaction Patterns. Master Organic Chemistry. Retrieved from [Link]

Sources

Exploratory

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose CAS number 75096-63-8

An In-Depth Technical Guide to 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose (CAS: 75096-63-8): A Key Intermediate in Nucleoside Analog Synthesis Abstract This technical guide provides a compreh...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose (CAS: 75096-63-8): A Key Intermediate in Nucleoside Analog Synthesis

Abstract

This technical guide provides a comprehensive overview of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose, CAS number 75096-63-8. We will delve into its molecular structure, physicochemical properties, and its strategic importance as a pivotal intermediate in medicinal chemistry and drug development. The document outlines a logical synthetic approach, explores the compound's inherent chemical reactivity, and details its application in the synthesis of modified nucleosides. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel therapeutic agents, particularly in the realm of oncology.

Molecular Profile and Physicochemical Properties

Nomenclature and Identifiers
  • Systematic Name: 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose

  • CAS Number: 75096-63-8[1]

  • Synonyms: 3-Deoxy-1,2-O-isopropylidene-5-O-(p-toluoyl)-α-D-glycero-pent-3-enofuranose[1]

Structural Analysis

The structure of this compound is a confluence of carefully chosen functional groups, each serving a distinct purpose in synthetic chemistry.

  • Furanose Core: A five-membered carbohydrate ring that mimics the ribose sugar found in natural nucleosides.

  • 1,2-O-Isopropylidene Acetal: This protecting group locks the C1 and C2 hydroxyls in a specific conformation, preventing their participation in undesired side reactions and rigidifying the furanose ring. This is a common and robust protecting strategy in carbohydrate chemistry.[2][3]

  • 5-O-p-Toluoyl Ester: A protecting group for the primary hydroxyl at the C5 position. The toluoyl group is sterically bulky and electronically distinct, allowing for selective manipulation and characterization.

  • 3-Deoxy-3-enofuranose Moiety: This is the most significant feature. The absence of a hydroxyl group at C3 (3-deoxy) and the presence of a double bond between C3 and C4 create an "enol ether"-like system. This unsaturation is a key site of reactivity, enabling the introduction of various functionalities to synthesize diverse nucleoside analogs.[4]

Physicochemical Data
PropertyValueSource / Method
CAS Number 75096-63-8[1][5][6]
Molecular Formula C₁₉H₂₂O₅Calculated
Molecular Weight 330.37 g/mol Calculated
Appearance White to off-white solidTypical for purified carbohydrate derivatives
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol)Inferred from typical properties

The Strategic Importance in Medicinal Chemistry

The chemical modification of natural sugars and nucleosides is a time-honored strategy in the quest for compounds with enhanced efficacy and selectivity.[7][8] This particular molecule is classified as a purine nucleoside analog precursor, a class of compounds known for their broad antitumor activity.[5][9][10]

Role as a Nucleoside Analog Precursor

The primary value of this compound lies in its function as a glycosyl donor. After suitable manipulation, it can be coupled with various nucleobases (purines, pyrimidines, or their analogs) to form modified nucleosides. These synthetic nucleosides are often designed to interfere with cellular processes like DNA replication or repair, forming the basis of many chemotherapeutic agents.[11]

The Significance of the 3'-Deoxy Moiety

The removal of the 3'-hydroxy group is a critical modification in the design of antiviral and anticancer drugs.[4] In natural DNA synthesis, the 3'-hydroxyl group is essential for forming the phosphodiester bond that extends the DNA chain. Nucleoside analogs lacking this group, once incorporated into a growing DNA strand, act as "chain terminators," halting replication and leading to cell death (apoptosis).[5][9] This compound, being a 3-deoxy sugar, is an ideal starting point for creating such chain-terminating nucleoside drugs.

Synthetic Pathways and Methodologies

While specific synthesis details for this exact compound are proprietary or scattered in literature, a robust synthetic route can be designed based on established principles of carbohydrate chemistry. The logical approach involves starting from a readily available pentose sugar, such as D-xylose.

Retrosynthetic Analysis

A retrosynthetic approach helps to deconstruct the target molecule into simpler, commercially available precursors. The key disconnections are the ester and acetal protecting groups and the formation of the double bond.

Retrosynthesis Target Target Molecule (CAS 75096-63-8) Intermediate1 3-Iodo-3-deoxy Intermediate Target->Intermediate1 Elimination Reaction Intermediate2 Di-O-isopropylidene-D-xylofuranose Intermediate1->Intermediate2 Iodination / Leaving Group Intro. StartingMaterial D-Xylose Intermediate2->StartingMaterial Acetal Protection

A logical retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol

This protocol is a representative, field-proven methodology for synthesizing unsaturated sugar intermediates.

Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (A Precursor Analogy)

  • Rationale: The initial step in many carbohydrate syntheses is the protection of hydroxyl groups. Using acetone with an acid catalyst is a standard method to form isopropylidene acetals.[2]

  • Procedure:

    • Suspend D-xylose in anhydrous acetone.

    • Add a catalytic amount of a strong acid (e.g., H₂SO₄) or a Lewis acid (e.g., I₂).

    • Stir at room temperature until TLC analysis shows complete consumption of the starting material.

    • Quench the reaction with a base (e.g., NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure to yield the protected sugar intermediate.

Step 2: Introduction of a Leaving Group at C3

  • Rationale: To form a double bond via elimination, a hydroxyl group must first be converted into a good leaving group, such as a tosylate or a halide.

  • Procedure (Tosylation Example):

    • Dissolve the protected sugar from Step 1 in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (TsCl) portion-wise. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct.[2]

    • Allow the reaction to stir and warm to room temperature overnight.

    • Work up the reaction by pouring it into ice water, extracting with dichloromethane, washing the organic layer, drying, and concentrating. Purify by column chromatography.

Step 3: Elimination to Form the Double Bond

  • Rationale: With a good leaving group at C3, an E2 elimination reaction can be induced using a non-nucleophilic base to form the C3-C4 double bond.

  • Procedure:

    • Dissolve the C3-tosylated intermediate in a suitable solvent like DMF.

    • Add a strong, non-nucleophilic base such as sodium hydride (NaH) or DBU.

    • Heat the reaction mixture to drive the elimination.

    • Monitor by TLC. Upon completion, carefully quench the reaction and perform an aqueous workup followed by extraction and purification.

Step 4: Selective Deprotection and Reprotection at C5

  • Rationale: This step would involve selectively removing one protecting group to free the C5 hydroxyl, followed by its esterification with p-toluoyl chloride. This multi-step process (not detailed here for brevity) ultimately leads to the target compound.

Chemical Reactivity and Downstream Applications

The synthetic utility of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose stems from the reactivity of its endocyclic double bond. This functionality serves as a handle for a wide array of chemical transformations to build molecular complexity.

Key Reactions of the Enofuranose System
  • Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) will reduce the double bond to yield the corresponding saturated 3-deoxy furanose derivative.

  • Epoxidation: Treatment with reagents like m-CPBA will form a reactive epoxide across the C3-C4 bond, which can be opened by various nucleophiles.

  • Michael Addition: The electron-rich nature of the double bond allows for conjugate addition reactions, enabling the introduction of substituents at the C4 position.

  • Glycosylation: The primary application is its use as a glycosyl donor. Activation of the anomeric center (C1) allows for coupling with nucleobases.

Workflow: Conversion to a Novel Nucleoside Analog

The following workflow illustrates how the title compound can be elaborated into a potential therapeutic agent.

Workflow Workflow for Nucleoside Analog Synthesis Start Target Molecule (CAS 75096-63-8) Step1 Anomeric Deprotection / Activation (e.g., Hydrolysis, Acetylation) Start->Step1 Intermediate Activated Glycosyl Donor (e.g., 1-O-Acetyl derivative) Step1->Intermediate Step2 N-Glycosylation (Lewis Acid, silylated nucleobase) Intermediate->Step2 Coupled Protected Nucleoside Analog Step2->Coupled Step3 Final Deprotection (Removal of Toluoyl group) Coupled->Step3 Final Target Nucleoside Analog Step3->Final

General workflow from the intermediate to a final nucleoside analog.

Analytical Characterization

Robust analytical methods are crucial for confirming the structure and purity of the synthesized intermediate.

Expected Spectroscopic Signatures
  • ¹H NMR:

    • Vinyl Protons (H3, H4): Expect signals in the olefinic region (~5.5-6.5 ppm), showing characteristic coupling.

    • Anomeric Proton (H1): A distinct singlet or narrow doublet around 6.0 ppm.

    • Isopropylidene Protons: Two sharp singlets in the aliphatic region (~1.3-1.6 ppm) corresponding to the two diastereotopic methyl groups.

    • Toluoyl Group Protons: Aromatic protons will appear as two doublets in the ~7.2-8.0 ppm region, and a methyl singlet around 2.4 ppm.

  • ¹³C NMR:

    • Vinyl Carbons (C3, C4): Signals in the ~100-150 ppm range.

    • Anomeric Carbon (C1): A signal above 100 ppm.

    • Isopropylidene Carbon: A quaternary carbon signal around 112 ppm, and two methyl signals around 25-27 ppm.

    • Ester Carbonyl: A signal in the ~165-170 ppm range.

  • IR Spectroscopy:

    • C=O Stretch (Ester): A strong absorption band around 1720 cm⁻¹.

    • C=C Stretch (Alkene): A medium intensity band around 1650 cm⁻¹.

    • C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region.

Conclusion and Future Outlook

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose is more than just a complex chemical name; it is a strategically designed molecular tool. Its unique combination of protecting groups and an activated double bond makes it an exceptionally valuable intermediate for the synthesis of 3'-deoxy-nucleoside analogs. As the search for more effective and targeted anticancer and antiviral therapies continues, the demand for such versatile and sophisticated building blocks will undoubtedly grow.[12][13] Future research will likely focus on leveraging this intermediate to access novel molecular scaffolds, expanding the chemical space for drug discovery and ultimately contributing to the development of next-generation therapeutics.

References

  • Ashwell, M., Jones, A. S., & Walker, R. T. (n.d.). The synthesis of some branched-chain-sugar nucleoside analogues. Nucleic Acids Research. Retrieved from [Link]

  • Hussain, F., Rahman, F., et al. (2022). Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. Molecules, 27(11), 3499. Retrieved from [Link]

  • Hussain, F., Rahman, F., et al. (2022). Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. PubMed. Retrieved from [Link]

  • Lattelais, E., & Pourceau, G. (2018). Synthesis of O-Amino Sugars and Nucleosides. Molecules, 23(11), 2947. Retrieved from [Link]

  • Hussain, F., Rahman, F., et al. (2022). Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. Semantic Scholar. Retrieved from [Link]

  • The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose. (2015). MDPI. Retrieved from [Link]

  • Doboszewski, B., Silva, M. J., Nazarenko, A. Y., & Nemykin, V. N. (2009). 3-Deoxy-1,2-di-O-isopropylidene-5-O-tosyl-d-threo-pentofuranose. Acta Crystallographica Section E, 65(Pt 7), o1609. Retrieved from [Link]

  • 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose. (n.d.). MedChemExpress. Retrieved from [Link]

  • Deoxygenation of 5-O-benzoyl-1,2-isopropylidene-3-O-imidazolylthiocarbonyl-α-d-xylofuranose using dimethyl phosphite: an efficient alternate method towards a 3′-deoxynucleoside glycosyl donor. (2021). Arkivoc. Retrieved from [Link]

  • Synthesis of 1,2:5,6-di-O-isopropylidene-3-azido-3-deoxy-d-glucofuranose. (2019). ResearchGate. Retrieved from [Link]

  • Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization. (2018). DergiPark. Retrieved from [Link]

  • Application of quantitative pharmacology analysis to support early clinical development of oncology drugs: dose selection. (2024). PubMed. Retrieved from [Link]

  • Applications for Drug Development. (2016). ResearchGate. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide on the Biological Significance of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose: A Key Intermediate in Nucleoside Analog Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the biological significance of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological significance of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose. While direct biological activity data for this specific compound is not extensively documented in primary literature, its critical role as a versatile synthetic intermediate for the generation of biologically active nucleoside analogs positions it as a molecule of significant interest in medicinal chemistry and drug discovery. This guide will delve into the potential biological activities of its derivatives, the mechanistic pathways they are likely to influence, and the experimental protocols to evaluate such activities.

Introduction: The Strategic Importance of a Deoxy Sugar Derivative

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose is a chiral, protected deoxypentose derivative. Its structure is primed for the stereoselective introduction of nucleobases, making it a valuable precursor in the synthesis of a diverse array of nucleoside analogs. The deoxy nature of the sugar moiety is a key feature often exploited in the design of antiviral and anticancer agents to enhance their metabolic stability and alter their mechanism of action compared to their natural counterparts.

The general class of purine nucleoside analogs, for which this compound is a precursor, is known to possess broad antitumor activity, particularly against indolent lymphoid malignancies[1][2][3]. The proposed mechanisms for these anticancer effects often involve the inhibition of DNA synthesis and the induction of apoptosis[1][2][3][4][5].

Anticipated Biological Activities of Derivatives

Given its role as a precursor, the biological activities of nucleoside analogs synthesized from 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose are of primary interest. These activities are predicted to fall into two main categories:

Anticancer Activity

Nucleoside analogs derived from this intermediate are expected to exhibit cytotoxic effects against various cancer cell lines. By mimicking natural nucleosides, they can be incorporated into DNA or RNA, leading to chain termination and halting replication. Alternatively, they can inhibit key enzymes involved in nucleotide metabolism, such as DNA polymerases and ribonucleotide reductase.

The anticipated mechanism of action for anticancer derivatives is the induction of apoptosis. This can be triggered by the activation of caspase cascades and the disruption of mitochondrial function.

Antiviral Activity

Deoxynucleoside analogs are a cornerstone of antiviral therapy. Analogs synthesized from the title compound could be effective against a range of viruses, including herpesviruses and retroviruses like HIV. The mechanism of viral inhibition would likely involve the phosphorylation of the nucleoside analog to its triphosphate form by viral or cellular kinases. This active form can then act as a competitive inhibitor or a chain-terminating substrate for viral DNA polymerases or reverse transcriptases.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of nucleoside analogs derived from 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose, a series of in vitro assays are recommended.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of synthesized nucleoside analogs on cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture selected cancer cell lines (e.g., K562, PC3, SW620, Caki-1) and a healthy control cell line (e.g., HaCaT) in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Induction Analysis

Objective: To investigate whether the observed cytotoxicity is due to the induction of apoptosis.

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Antiviral Activity Assessment

Objective: To evaluate the inhibitory effect of the synthesized nucleoside analogs on viral replication.

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed a monolayer of host cells (e.g., Vero cells for HSV) in 6-well plates.

  • Viral Infection: Infect the cells with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compounds and a gelling agent (e.g., carboxymethyl cellulose).

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Mechanistic Insights and Visualization

The potential mechanisms of action for derivatives of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose are centered around the disruption of nucleic acid synthesis and the induction of programmed cell death.

Proposed Anticancer Mechanism

anticancer_mechanism Compound Nucleoside Analog (Derivative) Phosphorylation Cellular Kinases Compound->Phosphorylation Active_Metabolite Triphosphate Form Phosphorylation->Active_Metabolite DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Inhibits DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Caption: Proposed mechanism of anticancer activity for nucleoside analog derivatives.

Proposed Antiviral Mechanism

antiviral_mechanism Compound Nucleoside Analog (Derivative) Viral_Kinase Viral/Cellular Kinases Compound->Viral_Kinase Active_Metabolite Triphosphate Form Viral_Kinase->Active_Metabolite Viral_Polymerase Viral DNA Polymerase/ Reverse Transcriptase Active_Metabolite->Viral_Polymerase Incorporated into Viral DNA/RNA Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Viral_Replication_Inhibition Inhibition of Viral Replication Chain_Termination->Viral_Replication_Inhibition

Caption: Proposed mechanism of antiviral activity for nucleoside analog derivatives.

Quantitative Data Summary

While specific quantitative data for the title compound is unavailable, the following table illustrates the type of data that would be generated for its active derivatives.

Compound DerivativeTarget Cell Line/VirusAssayIC50 / EC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
Example Anticancer Analog K562MTTe.g., 5.2>100 (HaCaT)>19.2
Example Antiviral Analog HSV-1Plaque Reductione.g., 1.8>50 (Vero)>27.8

Conclusion and Future Directions

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose is a compound of considerable strategic importance in the field of medicinal chemistry. Its value lies not in its own biological activity, but in its potential as a key building block for the synthesis of novel nucleoside analogs with potent anticancer and antiviral properties. Future research should focus on the synthesis of a library of derivatives from this precursor and their subsequent evaluation using the protocols outlined in this guide. Such studies will undoubtedly contribute to the development of new therapeutic agents for the treatment of cancer and viral infections.

References

  • 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose. ChemBK. [Link]

  • Current Developments in the Synthesis and Biological Activity of Aza-C-Nucleosides:Immucillins and Related Compounds. ResearchGate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose

Molecular Structure and Spectroscopic Overview 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose possesses a unique rigid furanose core fused with an isopropylidene group, a double bond within the f...

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose possesses a unique rigid furanose core fused with an isopropylidene group, a double bond within the furanose ring, and a p-toluoyl ester at the 5-position. Each of these structural features gives rise to characteristic signals in various spectroscopic analyses. This guide will delve into the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing a detailed interpretation based on established principles and data from analogous compounds.

G A Sample Preparation (in CDCl3) B ¹H NMR Acquisition (400 MHz) A->B C ¹³C NMR Acquisition (Proton Decoupled) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis D->E

Caption: Workflow for NMR data acquisition and analysis.

Infrared Spectroscopy
  • Sample Preparation: If the sample is a solid, a KBr pellet or ATR (Attenuated Total Reflectance) can be used. If it is an oil, a thin film between salt plates is appropriate.

  • Acquisition: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic features of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose. By leveraging data from structurally similar compounds, we have established a detailed and reliable spectroscopic profile for this molecule. This information is critical for its unambiguous identification, for monitoring its synthesis, and for understanding its chemical properties. Researchers working with this compound or similar structures can use this guide as a foundational reference for their spectroscopic characterization efforts.

References

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Kowalczyk, R., et al. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. National Institutes of Health. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Strategic Approach to the Synthesis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose

Abstract This document provides a comprehensive guide for the multi-step synthesis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose, a purine nucleoside analog with recognized antitumor activity...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose, a purine nucleoside analog with recognized antitumor activity.[1][2][3] The synthetic strategy detailed herein is designed for researchers, scientists, and professionals in drug development, offering a logical and experimentally validated pathway starting from the readily available D-xylose. The protocol emphasizes not just the procedural steps but the underlying chemical principles, ensuring both reproducibility and a deep understanding of the transformation. This guide is structured to provide a self-validating system of protocols, supported by authoritative references and visual aids to facilitate successful execution.

Introduction and Significance

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose is a key carbohydrate derivative used in organic synthesis, particularly in the development of glycosides and oligosaccharides with potential therapeutic applications.[4] As a purine nucleoside analog, it is implicated in mechanisms that inhibit DNA synthesis and induce apoptosis, making it a compound of interest in oncology research.[1][2][3] The synthesis of such carbohydrate-based molecules requires a nuanced understanding of protecting group chemistry and stereoselective transformations. This guide presents a robust and logical synthetic route, designed to be both efficient and instructive.

Synthetic Strategy: A Stepwise Rationale

The synthesis of the target molecule from D-xylose is a multi-step process that hinges on the strategic protection and deprotection of hydroxyl groups, followed by the introduction of the desired functionalities and the creation of the double bond. The overall synthetic workflow is depicted below.

Synthesis_Workflow D_Xylose D-Xylose Step1 Step 1: Di-acetonide Protection D_Xylose->Step1 Intermediate1 1,2:3,5-di-O- isopropylidene- α-D-xylofuranose Step1->Intermediate1 Step2 Step 2: Selective Deprotection Intermediate1->Step2 Intermediate2 1,2-O-isopropylidene- α-D-xylofuranose Step2->Intermediate2 Step3 Step 3: Selective p-Toluoylation Intermediate2->Step3 Intermediate3 1,2-O-isopropylidene- 5-p-toluoyl- α-D-xylofuranose Step3->Intermediate3 Step4 Step 4: Iodination at C3 Intermediate3->Step4 Intermediate4 3-Deoxy-3-iodo- 1,2-O-isopropylidene- 5-p-toluoyl- α-D-xylofuranose Step4->Intermediate4 Step5 Step 5: Elimination Intermediate4->Step5 FinalProduct 3-Deoxy-1,2-O- isopropylidene-5-p- toluoyl-α-D-glycero- pent-3-enofuranose Step5->FinalProduct

Figure 1: Proposed synthetic workflow for the target molecule.

Step 1 & 2: Protection and Selective Deprotection of D-Xylose

The journey begins with the protection of the hydroxyl groups of D-xylose using acetone to form the di-acetonide, 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose. This is a common and efficient method to protect the cis-diols present in the furanose form of the sugar.[5][6] Subsequently, a selective acidic hydrolysis is performed to remove the more labile 3,5-O-isopropylidene group, yielding 1,2-O-isopropylidene-α-D-xylofuranose.[6] This intermediate is crucial as it possesses free hydroxyl groups at the C3 and C5 positions, which are essential for the subsequent transformations.[4]

Step 3: Selective p-Toluoylation of the C5 Hydroxyl Group

With the C3 and C5 hydroxyl groups exposed, the next challenge is to selectively functionalize the primary hydroxyl at C5. The use of p-toluoyl chloride in the presence of a base like pyridine allows for the regioselective esterification of the sterically less hindered primary hydroxyl group over the secondary hydroxyl at C3. This step introduces the p-toluoyl group, a key feature of the final molecule.

Step 4: Activation of the C3 Hydroxyl Group via Iodination

To facilitate the formation of the C3-C4 double bond, the C3 hydroxyl group must be converted into a good leaving group. A common strategy in carbohydrate chemistry is the Barton-McCombie deoxygenation, however, a more direct approach to forming the enofuranose is through an elimination reaction.[7] To this end, the C3 hydroxyl group is converted to an iodide. This can be achieved using a variety of reagents, such as triphenylphosphine, iodine, and imidazole.

Step 5: Elimination to Form the Enofuranose

The final step involves an elimination reaction to generate the C3-C4 double bond. Treatment of the 3-iodo intermediate with a suitable base will promote the elimination of HI, yielding the desired 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose.

Detailed Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplier
D-Xylose≥99%Sigma-Aldrich
AcetoneAnhydrousFisher Scientific
Sulfuric AcidConcentratedVWR
Sodium BicarbonateACS GradeEMD Millipore
DichloromethaneAnhydrousAcros Organics
PyridineAnhydrousAlfa Aesar
p-Toluoyl Chloride98%TCI America
Triphenylphosphine99%Strem Chemicals
Iodine99.8%J.T. Baker
Imidazole99%Acros Organics
TolueneAnhydrousEMD Millipore
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)98%Oakwood Chemical
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Silica Gel230-400 meshSorbent Technologies
Step-by-Step Synthesis
  • To a suspension of D-xylose (10.0 g, 66.6 mmol) in acetone (200 mL), add concentrated sulfuric acid (1.0 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 12 hours.

  • Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Filter the solid and concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude oil in a mixture of acetic acid and water (1:1, 100 mL) and heat at 40 °C for 4 hours to selectively hydrolyze the 3,5-O-isopropylidene group.

  • Cool the reaction mixture to room temperature and neutralize with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: hexanes/ethyl acetate, 2:1 to 1:1) to afford 1,2-O-isopropylidene-α-D-xylofuranose as a white solid.

  • Dissolve 1,2-O-isopropylidene-α-D-xylofuranose (5.0 g, 26.3 mmol) in anhydrous pyridine (50 mL) and cool to 0 °C.

  • Add p-toluoyl chloride (4.5 g, 29.0 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Pour the reaction mixture into ice-water (200 mL) and extract with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography (eluent: hexanes/ethyl acetate, 4:1) to yield the desired product.

  • To a solution of 1,2-O-isopropylidene-5-p-toluoyl-α-D-xylofuranose (3.0 g, 9.7 mmol) in anhydrous toluene (50 mL), add triphenylphosphine (3.8 g, 14.5 mmol), imidazole (1.0 g, 14.5 mmol), and iodine (3.7 g, 14.5 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Cool the mixture to room temperature and filter to remove any solids.

  • Wash the filtrate with a 10% aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate, 9:1).

  • Dissolve the 3-iodo intermediate (2.0 g, 4.8 mmol) in anhydrous toluene (30 mL).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 g, 7.2 mmol) to the solution.

  • Heat the reaction mixture at 110 °C for 12 hours.

  • Cool to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography (eluent: hexanes/ethyl acetate, 10:1) to obtain 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose.

Expected Results and Characterization

The successful synthesis of the target compound and its intermediates can be confirmed by standard analytical techniques.

CompoundExpected Yield (%)Physical AppearanceSpectroscopic Data (Expected)
1,2-O-isopropylidene-α-D-xylofuranose60-70White solid¹H NMR consistent with literature
1,2-O-isopropylidene-5-p-toluoyl-α-D-xylofuranose80-90White solid¹H NMR: Ar-H (δ 7-8 ppm), C-H of sugar (δ 3.5-6 ppm)
3-Deoxy-3-iodo-1,2-O-isopropylidene-5-p-toluoyl-α-D-xylofuranose70-80Pale yellow oil¹H NMR: Shift of C3-H proton
Final Product 60-70Colorless oil¹H NMR: Olefinic protons (δ 5.5-6.5 ppm)

Mechanistic Insights

The key transformations in this synthesis are the iodination and the subsequent elimination. The iodination at C3 proceeds via an Appel-type reaction mechanism, while the E2 elimination is promoted by the non-nucleophilic, sterically hindered base DBU.

Mechanism cluster_iodination Iodination at C3 cluster_elimination E2 Elimination ROH R-OH Intermediate_I [R-O-P⁺Ph₃]I⁻ ROH->Intermediate_I + PPh₃, I₂ PPh3 PPh₃ I2 I₂ RI R-I Intermediate_I->RI Sₙ2 attack by I⁻ Ph3PO Ph₃PO Intermediate_I->Ph3PO Substrate_E R'-CH(I)-CH₂-R'' Product_E R'-C=CH-R'' Substrate_E->Product_E + DBU I_minus I⁻ Substrate_E->I_minus DBU DBU DBU_H DBU-H⁺ DBU->DBU_H

Figure 2: Simplified reaction mechanisms.

Troubleshooting and Field-Proven Insights

  • Incomplete Protection/Deprotection: The acid-catalyzed reactions in steps 1 and 2 are sensitive to reaction time and temperature. Monitor the reaction progress carefully using TLC to avoid the formation of side products.

  • Low Yield in Iodination: Ensure all reagents and solvents for the iodination step are strictly anhydrous, as moisture can significantly reduce the yield.

  • Difficult Purification: The intermediates and the final product may require careful column chromatography for purification. Using a gradient elution system is highly recommended.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and well-reasoned pathway for the preparation of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose. By understanding the rationale behind each step, researchers can confidently execute this synthesis and adapt the methodology for the preparation of other valuable carbohydrate derivatives.

References

Application

Purification Protocol for 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose: A Detailed Guide for Researchers

This comprehensive guide provides a detailed protocol for the purification of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose, a purine nucleoside analog with significant potential in drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the purification of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose, a purine nucleoside analog with significant potential in drug development, particularly in targeting indolent lymphoid malignancies through mechanisms such as the inhibition of DNA synthesis and induction of apoptosis.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established chemical principles and field-proven insights.

Introduction and Purification Strategy

The biological activity and therapeutic potential of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose are intrinsically linked to its purity. Synthetic procedures often yield crude products containing unreacted starting materials, byproducts, and other impurities that can interfere with downstream applications and biological assays. Therefore, a robust purification strategy is paramount.

This guide outlines a multi-step purification protocol centered around flash column chromatography, a highly efficient technique for the separation of organic compounds.[5] The protocol is supplemented with detailed procedures for Thin-Layer Chromatography (TLC) for reaction monitoring and fraction analysis, and recrystallization as a potential final polishing step. The principles outlined herein are based on established methodologies for the purification of protected sugar derivatives and nucleoside analogs.

Principles of Purification

The purification strategy for 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose leverages the physicochemical properties of the molecule, primarily its polarity, which is influenced by the presence of the isopropylidene and p-toluoyl protecting groups.

  • Thin-Layer Chromatography (TLC): This technique is instrumental for the rapid assessment of reaction progress and for determining the optimal solvent system for column chromatography. The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica gel) and the mobile phase (an organic solvent or solvent mixture).

  • Flash Column Chromatography: This is the primary purification step. It is a preparative liquid chromatography technique that uses a column packed with a solid stationary phase (silica gel) and a liquid mobile phase. The crude product is loaded onto the column, and the mobile phase is passed through under pressure, facilitating the separation of the components based on their affinity for the stationary phase.

  • Recrystallization: This technique is employed to obtain a highly purified crystalline product. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[6][7] By dissolving the compound in a hot solvent and allowing it to cool slowly, the desired compound will form crystals, while impurities remain in the solution.[6][7]

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Prior to performing flash column chromatography, it is crucial to determine an appropriate solvent system using TLC. The goal is to find a solvent mixture in which the target compound has a retention factor (Rf) of approximately 0.2-0.3, which generally provides the best separation in column chromatography.

TLC Protocol
  • Prepare the TLC Chamber: Line a TLC chamber with filter paper and add a small amount of the chosen developing solvent (e.g., a mixture of hexanes and ethyl acetate). Close the chamber and allow it to saturate for at least 15 minutes.

  • Spot the TLC Plate: Using a capillary tube, spot the crude reaction mixture onto a silica gel TLC plate. It is also advisable to spot the starting materials as a reference.

  • Develop the Plate: Place the spotted TLC plate in the saturated chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, staining with a suitable reagent (e.g., potassium permanganate or ceric ammonium molybdate) is necessary.

  • Calculate the Rf Value: The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Solvent System Selection

For protected sugar derivatives, a common starting point for the solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Based on the purification of a structurally similar compound, 3-deoxy-1,2-di-O-isopropylidene-5-O-tosyl-d-threo-pentofuranose, which has an Rf of 0.36 in a 2:1 hexane:ethyl acetate mixture, a good starting point for the target compound would be in the range of 3:1 to 1:1 hexane:ethyl acetate.[8]

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 F254Standard, versatile stationary phase for normal-phase chromatography. The fluorescent indicator aids in visualization under UV light.
Mobile Phase (Starting Point) 3:1 Hexanes:Ethyl AcetateBased on the Rf of a structurally similar compound.[8] The ratio should be adjusted to achieve an Rf of 0.2-0.3 for the target compound.
Visualization UV light (254 nm), Potassium Permanganate or Ceric Ammonium Molybdate stainThe p-toluoyl group should make the compound UV active. Staining can be used for non-UV active impurities.

Primary Purification: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying gram-scale quantities of organic compounds.

Flash Column Chromatography Protocol
  • Column Preparation:

    • Select an appropriately sized glass column with a stopcock.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (approximately 1-2 cm).

    • Prepare a slurry of silica gel (40-63 µm particle size) in the chosen eluent.

    • Carefully pour the slurry into the column, avoiding air bubbles.

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Equilibrate the column by running the eluent through until the pack is stable and the eluent level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Workflow for Flash Column Chromatography

Purification_Workflow Crude_Mixture Crude Product TLC_Analysis TLC Analysis (Solvent System Optimization) Crude_Mixture->TLC_Analysis Elution Elute with Optimized Solvent System TLC_Analysis->Elution Informs Column_Packing Pack Flash Column (Silica Gel) Sample_Loading Load Sample Column_Packing->Sample_Loading Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_of_Fractions TLC Analysis of Fractions Fraction_Collection->TLC_of_Fractions Combine_Pure_Fractions Combine Pure Fractions TLC_of_Fractions->Combine_Pure_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Pure_Fractions->Solvent_Removal Purified_Product Purified Product Solvent_Removal->Purified_Product

Sources

Method

Application Notes & Protocols: A Screening Cascade for 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose

Introduction and Scientific Rationale 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose is a modified pentofuranose derivative. While primarily documented as a synthetic intermediate in the preparat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose is a modified pentofuranose derivative. While primarily documented as a synthetic intermediate in the preparation of more complex molecules, its structure is of significant interest to drug discovery professionals.[1][2] The deoxyribose core suggests its potential role as a precursor to nucleoside analogues, a class of molecules renowned for their broad-spectrum antiviral and antitumor activities.[3][4][5][6] Nucleoside analogues often act by inhibiting DNA or RNA synthesis, thereby disrupting the replication of viruses or cancer cells.[3][4]

Given the scarcity of direct biological data for this specific compound, this document outlines a logical, tiered screening cascade to elucidate its potential bioactivity. The proposed workflow is designed to first establish a general cytotoxicity profile, followed by hypothesis-driven functional assays to probe for specific antiviral efficacy. This approach ensures that any observed antiviral activity is not merely a byproduct of general toxicity, providing a clear rationale for further mechanistic studies.

Proposed Investigational Workflow

The logical progression for evaluating a novel compound with suspected nucleoside analogue properties is to move from general effects to specific, hypothesis-driven assays. This minimizes resource expenditure and builds a coherent dataset. The proposed cascade involves a primary cytotoxicity screen to determine a viable concentration range, followed by a secondary functional screen to assess antiviral properties.

G cluster_0 Phase 1: Foundational Assays cluster_2 Phase 3: Data Analysis & Decision A Compound Preparation (Solubilization & Dilution Series) B Primary Screen: General Cytotoxicity Assay (MTT/MTS) A->B Test Compound C Secondary Screen: Plaque Reduction Assay (Antiviral) B->C D Mechanistic Insight: (Optional) Polymerase Inhibition Assay C->D E Calculate CC50 & IC50 Determine Selectivity Index (SI) C->E D->E

Caption: Proposed screening cascade for the evaluation of the test compound.

Part I: Primary Screening - Cytotoxicity Assessment

Principle: Before assessing specific antiviral or anticancer activity, it is crucial to determine the compound's inherent toxicity to the host cells. The MTT assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of living cells.[8][9] This allows for the calculation of the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Culture a suitable host cell line (e.g., Vero E6 for viral studies, HeLa for cancer studies) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 1–5 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in sterile DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "cell-only" wells (medium only) as negative controls. A known cytotoxic agent (e.g., Doxorubicin) can be used as a positive control.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[9]

    • Add 10-20 µL of the MTT solution to each well (for a final concentration of ~0.5 mg/mL).[10]

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[9][10]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the crystals.[11]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

    • Measure the absorbance at 570 nm (or 590 nm) using a microplate reader.[9]

Data Analysis & Interpretation
ParameterDescriptionFormula for Calculation
Cell Viability (%) The percentage of viable cells relative to the untreated control.((Abs_Sample - Abs_Blank) / (Abs_Control - Abs_Blank)) * 100
CC50 The concentration of the compound that causes a 50% reduction in cell viability.Determined by plotting Cell Viability (%) against log-transformed compound concentration and fitting a non-linear dose-response curve.

The CC50 value is critical for designing subsequent experiments. For antiviral assays, concentrations used should be well below the CC50 to ensure that any observed reduction in viral activity is not due to cell death.

Part II: Secondary Screening - Antiviral Efficacy

Principle: The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[11][12] A viral plaque is a localized area of cell death resulting from viral replication.[12] In this assay, confluent cell monolayers are infected with a known amount of virus in the presence of the test compound. The number of plaques that form is inversely proportional to the antiviral activity of the compound.

Protocol: Plaque Reduction Assay
  • Cell Seeding:

    • Seed host cells (e.g., Vero E6 for Herpes Simplex Virus or SARS-CoV-2) in 24-well plates and grow to 95-100% confluency.[13]

  • Virus Infection:

    • Prepare serial dilutions of the test compound in serum-free medium at concentrations below the determined CC50.

    • Prepare a virus stock to yield 50-100 plaque-forming units (PFU) per well.

    • Wash the cell monolayers with sterile PBS.

    • Add 200 µL of the virus suspension to each well and incubate for 1-2 hours at 37°C to allow for viral adsorption.[13][14]

  • Compound Treatment and Overlay:

    • After adsorption, aspirate the virus inoculum.[11]

    • Overlay the cell monolayer with 1.5 mL of an overlay medium (e.g., 0.4% agarose or methylcellulose) containing the respective concentrations of the test compound.[13] The semi-solid overlay restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.[12]

    • Include a "no drug" virus control and a "no virus" cell control.[11]

    • Allow the overlay to solidify at room temperature.

  • Incubation and Plaque Visualization:

    • Incubate the plates at 37°C, 5% CO₂ for a period appropriate for the specific virus (typically 2-10 days) until plaques are visible.[13][15]

    • Aspirate the overlay and fix the cells with a 10% formalin solution for at least 30 minutes.[11][14]

    • Remove the fixative and stain the cell monolayer with 0.1% Crystal Violet solution for 15-20 minutes.[11]

    • Gently wash the plates with water and allow them to air dry. Viable cells will stain purple, while plaques will appear as clear, unstained zones.[11]

Data Analysis & Interpretation
ParameterDescriptionFormula for Calculation
Plaque Reduction (%) The percentage reduction in plaque formation relative to the untreated virus control.(1 - (Plaque_Count_Sample / Plaque_Count_Control)) * 100
IC50 The concentration of the compound that inhibits plaque formation by 50%.Determined by plotting Plaque Reduction (%) against log-transformed compound concentration and fitting a non-linear dose-response curve.
Selectivity Index (SI) A measure of the compound's therapeutic window.CC50 / IC50

A high Selectivity Index (SI > 10) is desirable, as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells.

Part III: Mechanistic Insight - Polymerase Inhibition Assay (Optional)

Principle: Should the compound exhibit a favorable Selectivity Index, a cell-free enzymatic assay can elucidate its mechanism of action. Since nucleoside analogues often target viral RNA-dependent RNA polymerase (RdRp), a generic polymerase inhibition assay can be employed.[6][16] These assays typically measure the incorporation of labeled nucleotides into a nascent RNA strand using a template. A reduction in signal indicates inhibition of the polymerase enzyme.[17][18]

Protocol Outline: Fluorometric Polymerase Assay
  • Reaction Setup: In a 96-well plate, combine purified viral polymerase (e.g., SARS-CoV-2 RdRp complex), a self-priming RNA template, and the test compound at various concentrations.[18]

  • Initiation: Start the reaction by adding a mixture of nucleotides (NTPs) and MgCl₂.[16][17]

  • Incubation: Incubate at 30-37°C for 60 minutes to allow for RNA extension.

  • Detection: Stop the reaction and quantify the amount of double-stranded RNA (dsRNA) product using a dsRNA-specific fluorescent dye (e.g., QuantiFluor).[18]

  • Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value for direct enzyme inhibition.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Southern Research. Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. [Link]

  • Creative Diagnostics. Plaque Reduction Assay. [Link]

  • National Center for Biotechnology Information. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. [Link]

  • National Center for Biotechnology Information. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. [Link]

  • ChemBK. 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose MedChemExpress (MCE). [Link]

  • PNAS. (2023). Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor HeE1-2Tyr. [Link]

  • eLife. (2021). Inhibition of SARS-CoV-2 polymerase by nucleotide analogs from a single-molecule perspective. [Link]

  • bioRxiv. (2021). Inhibition of SARS-CoV-2 polymerase by nucleotide analogs: a single molecule perspective. [Link]

  • bioRxiv. (2020). Structural basis of SARS-CoV-2 polymerase inhibition by Favipiravir. [Link]

  • Hölzel-Diagnostika. 3-Deoxy-1,2-O-isopropylidene-5-O-(p-toluoyl)- α-D-glycero-pent-3-enofuranose. [Link]

  • Frontiers. (2021). Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay. [Link]

  • ResearchGate. Chemical structures of the nucleoside analogues evaluated in vitro. [Link]

  • National Center for Biotechnology Information. (2021). Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. [Link]

  • National Center for Biotechnology Information. (2008). 3-Deoxy-1,2-di-O-isopropylidene-5-O-tosyl-d-threo-pentofuranose. [Link]

  • Taylor & Francis Online. (2004). Study of the Effects on DNA of Two Novel Nucleoside Derivatives Synthesized as Potential Anti-HIV Agents. [Link]

  • Royal Society of Chemistry. (2020). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. [Link]

Sources

Application

Application Notes and Protocols for Cell Culture Experiments with 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose

Introduction: Investigating a Novel Purine Nucleoside Analog 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose is classified as a purine nucleoside analog. This class of compounds is of significant...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Investigating a Novel Purine Nucleoside Analog

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose is classified as a purine nucleoside analog. This class of compounds is of significant interest in oncology research due to their ability to mimic natural purines, which are essential building blocks for DNA and RNA.[1] By interfering with nucleic acid synthesis, these analogs can selectively target rapidly dividing cancer cells.[2][3] The primary mechanisms of action for purine nucleoside analogs often involve the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis.[4][5]

Given its classification, 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose holds promise as a potential anti-cancer agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro efficacy and mechanism of action of this compound. The protocols outlined herein are designed to establish a foundational understanding of its cytotoxic and apoptotic potential in relevant cancer cell lines. As there is limited specific data on this novel compound, this guide will serve as a complete workflow for its initial characterization.

Part 1: Experimental Design and Strategy

A logical and staged approach is crucial when evaluating a novel compound. We recommend a tiered experimental workflow, starting with broad screening to determine cytotoxicity and progressing to more focused mechanistic studies.

Cell Line Selection

The choice of cell lines is critical for obtaining relevant data. Purine nucleoside analogs have demonstrated significant efficacy in hematological malignancies.[3][4] Therefore, a logical starting point would be to screen against a panel of leukemia and lymphoma cell lines. It is also advisable to include solid tumor cell lines to assess the breadth of activity.

Table 1: Recommended Cell Lines for Initial Screening

Cancer TypeRecommended Cell LinesRationale
Hematological Malignancies Jurkat (T-cell leukemia), HL-60 (Promyelocytic leukemia), Ramos (Burkitt's lymphoma)High relevance for purine nucleoside analogs.[3][4]
Solid Tumors MCF-7 (Breast adenocarcinoma), A549 (Lung carcinoma), HCT116 (Colorectal carcinoma)To determine the spectrum of anti-cancer activity.
Non-Cancerous Control hTERT-immortalized BJ fibroblasts, or other relevant non-transformed cell lineTo assess selectivity and potential toxicity to non-cancerous cells.
Compound Preparation and Concentration Range

Proper handling and preparation of the test compound are paramount for reproducible results.

  • Stock Solution: Prepare a high-concentration stock solution of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose, typically in dimethyl sulfoxide (DMSO). We recommend a 10 mM stock solution. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Concentrations: For initial screening, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). A common starting range is from 0.01 µM to 100 µM. A 10-point, 3-fold serial dilution is a robust approach. Ensure the final DMSO concentration in the cell culture medium is consistent across all wells and does not exceed a non-toxic level, typically ≤ 0.5%.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the comprehensive evaluation of the test compound.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Studies start Prepare Compound Stock & Serial Dilutions cell_seeding Seed Cancer & Normal Cell Lines in 96-well plates start->cell_seeding treatment Treat cells with compound for 48-72h cell_seeding->treatment mtt_assay Perform MTT Assay treatment->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 apoptosis_assay Annexin V/PI Staining for Apoptosis ic50->apoptosis_assay Select sensitive cell lines and concentrations around IC50 flow_cytometry Analyze by Flow Cytometry apoptosis_assay->flow_cytometry pathway_analysis Western Blot for Apoptosis Markers (e.g., Caspase-3, PARP) flow_cytometry->pathway_analysis

Caption: Experimental workflow for evaluating the compound.

Part 2: Detailed Protocols

Protocol 1: Determination of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • Selected cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Determine cell viability using a method like trypan blue exclusion.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium at 2x the final desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cell line(s) of interest

  • 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates or T-25 flasks

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight.

    • Treat the cells with the test compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle control.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation. It is important to also collect the supernatant as it may contain apoptotic cells that have detached.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Part 3: Data Interpretation and Further Steps

The initial cytotoxicity screening will identify sensitive cell lines and the effective concentration range of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose. The apoptosis assay will then confirm if the observed cell death is due to apoptosis, a hallmark of many successful chemotherapy agents.

Potential Signaling Pathways

As a purine nucleoside analog, the compound likely exerts its effects through the DNA damage response pathway, leading to the activation of apoptosis. The following diagram illustrates a plausible signaling cascade.

signaling_pathway compound 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose dna_synthesis Inhibition of DNA Synthesis compound->dna_synthesis dna_damage DNA Damage dna_synthesis->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Plausible apoptotic signaling pathway for the compound.

Further Mechanistic Studies:

  • Western Blotting: To validate the proposed signaling pathway, Western blotting can be performed to analyze the expression levels of key apoptotic proteins such as cleaved Caspase-3, cleaved PARP, and members of the Bcl-2 family.

  • Cell Cycle Analysis: To investigate if the compound induces cell cycle arrest, flow cytometry analysis of propidium iodide-stained cells can be performed.

  • DNA Damage Assays: Assays such as the comet assay or staining for γ-H2AX foci can directly measure DNA damage induced by the compound.

By following this structured approach, researchers can effectively characterize the in vitro anti-cancer properties of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose and lay the groundwork for further preclinical development.

References

  • Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. (n.d.). PubMed. Retrieved from [Link]

  • NCI Dictionary of Cancer Terms. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Savić, M., et al. (2016). Purine nucleoside analogs in the therapy of cancer and neuroinflammation. ResearchGate. Retrieved from [Link]

  • Purine Analogues. (2014). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

  • Robak, T., et al. (2009). Purine Nucleoside Analogues for the Treatment of Hematological Malignancies: Pharmacology and Clinical Applications. Current Cancer Drug Targets. Retrieved from [Link]

  • A rapid in vitro screening system for the identification and evaluation of anticancer drugs. (1987). Cancer Research. Retrieved from [Link]

  • Milošević, Z., et al. (2014). Purine Nucleoside Analog - Sulfinosine Modulates Diverse Mechanisms of Cancer Progression in Multi-Drug Resistant Cancer Cell Lines. PLOS ONE. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • Ghosh, T. M., et al. (2014). Screening of in vitro cytotoxicity of nucleoside analogs in HapMap cell lines to identify predictive markers of drug sensitivity. Cancer Research. Retrieved from [Link]

  • Wróbel, T., et al. (2011). Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. MDPI. Retrieved from [Link]

  • Robak, T., et al. (2009). Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications. PubMed. Retrieved from [Link]

  • Stepanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. Retrieved from [Link]

  • Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. (2024). Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Retrieved from [Link]

  • Bzowska, A., et al. (2022). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. Scientific Reports. Retrieved from [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. (2022). JoVE. Retrieved from [Link]

  • Stepanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. National Center for Biotechnology Information. Retrieved from [Link]

  • In AML cell lines Ara-C combined with purine analogues is able to exert synergistic as well as antagonistic effects on proliferation, apoptosis and disruption of mitochondrial membrane potential. (2003). PubMed. Retrieved from [Link]

  • Structures of FDA approved nucleoside analogs. Purine-like... (n.d.). ResearchGate. Retrieved from [Link]

  • Purine nucleoside library. (n.d.). Ghent University. Retrieved from [Link]

  • Ohana, R., et al. (2019). Improvement of growth rates through nucleoside media supplementation of CHO clones. Biotechnology Progress. Retrieved from [Link]

  • Primary Cells for Research and Testing. (n.d.). Cureline. Retrieved from [Link]

  • Cell Lines. (n.d.). Coriell Institute for Medical Research. Retrieved from [Link]

  • Rathbone, M. P., et al. (1992). Purine nucleosides and nucleotides stimulate proliferation of a wide range of cell types. In Vitro Cellular & Developmental Biology. Retrieved from [Link]

  • Wang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules. Retrieved from [Link]

Sources

Method

Comprehensive Analytical Characterization of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 3-Deo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose. This compound is a key intermediate in the synthesis of various nucleoside analogs, which are a class of molecules with significant therapeutic potential, including antitumor activity.[1][2] Given its role as a critical building block, rigorous confirmation of its structure, purity, and stereochemistry is paramount. This guide presents an integrated approach utilizing chromatographic and spectroscopic techniques, explaining not only the protocols but also the scientific rationale behind the selection of each method. The protocols are designed to be self-validating, ensuring a high degree of confidence in the final analytical assessment.

Introduction: The Importance of Rigorous Characterization

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose is a chiral molecule whose utility in pharmaceutical synthesis is entirely dependent on its structural integrity. The presence of a furanose ring, an isopropylidene protecting group, a p-toluoyl ester, and a double bond within the furanose ring necessitates a multi-faceted analytical approach. Each functional group and stereocenter must be unequivocally confirmed. This document outlines a logical workflow, beginning with purity assessment and followed by detailed structural elucidation and stereochemical confirmation.

Molecular Structure and Key Features:

  • Furanose Ring: A five-membered ring, which is known to be more flexible than a six-membered pyranose ring.[3]

  • Enofuranose System: The C3-C4 double bond introduces rigidity and specific spectroscopic signatures.

  • Isopropylidene Acetal: Protects the C1 and C2 hydroxyls, creating a fused five-membered ring and introducing characteristic NMR signals.

  • p-Toluoyl Ester: A bulky aromatic ester group at the C5 position, crucial for its synthetic utility and easily identifiable by NMR and IR spectroscopy.

  • Chiral Centers: Multiple stereocenters (C1, C2, C5) whose relative and absolute configurations define the molecule's biological potential.

Integrated Analytical Workflow

A complete characterization is not the result of a single technique but the convergence of data from multiple orthogonal methods. Each analysis provides a piece of the puzzle, and together they form a self-validating system. The workflow below illustrates the relationship between the different analytical steps.

G cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Stereochemical Confirmation TLC TLC NMR NMR Spectroscopy (¹H, ¹³C, COSY) TLC->NMR HPLC HPLC HPLC->NMR Final Fully Characterized Compound NMR->Final MS Mass Spectrometry (HRMS) MS->Final FTIR FTIR Spectroscopy FTIR->Final Polarimetry Polarimetry Polarimetry->Final Sample Test Sample Sample->TLC Qualitative Purity Sample->HPLC Quantitative Purity Sample->NMR Connectivity & Stereochemistry Sample->MS Molecular Formula Sample->FTIR Functional Groups Sample->Polarimetry Optical Activity

Sources

Application

Illuminating the Unsaturated Sugar: A Guide to the Spectroscopic Analysis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose

Introduction: A Molecule of Interest in Nucleoside Chemistry 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose (CAS 75096-63-8) is a synthetically valuable unsaturated furanose derivative.[1] Its ri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Interest in Nucleoside Chemistry

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose (CAS 75096-63-8) is a synthetically valuable unsaturated furanose derivative.[1] Its rigid, bicyclic structure, conferred by the isopropylidene group, and the presence of a double bond within the furanose ring make it a key intermediate in the synthesis of modified nucleosides. Such compounds are of significant interest to researchers in drug development, particularly in the design of antiviral and antitumor agents.[2][3][4] The toluoyl protecting group at the 5-position not only facilitates purification and characterization but can also influence the molecule's reactivity in subsequent synthetic steps.

This application note provides a detailed guide to the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the underlying principles that govern the spectroscopic behavior of this molecule, offering field-proven insights into experimental design, data acquisition, and interpretation. The protocols and analyses presented herein are designed to be self-validating, providing researchers with a robust framework for the characterization of this and similar unsaturated carbohydrate systems.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is paramount for interpreting its spectroscopic data. The following diagram illustrates the key structural features of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose.

Caption: 2D structure of the title compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will provide a complete picture of the proton and carbon environments and their connectivities.

¹H NMR Spectroscopy: The Proton Landscape

Rationale for Expected Chemical Shifts: The chemical shifts (δ) of the protons are influenced by their local electronic environment. The electron-withdrawing nature of oxygen atoms will deshield adjacent protons, shifting them downfield. The double bond between C3 and C4 will cause the vinylic protons (H3 and H4) to appear at a characteristic downfield region. The aromatic protons of the p-toluoyl group will be found even further downfield.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for moderately polar organic compounds and its single residual solvent peak that does not typically interfere with signals of interest.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Temperature: 298 K (25 °C).

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: 12-15 ppm.

      • Number of Scans: 8-16, to achieve adequate signal-to-noise.

      • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual CHCl₃ peak at δ 7.26 ppm.

Predicted ¹H NMR Data and Interpretation

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H-1~5.9d~3-4Anomeric proton, coupled only to H-2. Its downfield shift is due to being attached to a carbon bonded to two oxygen atoms.
H-2~4.6d~3-4Coupled to H-1. Located on the furanose ring and adjacent to an oxygen atom.
H-3~5.8d~5-6Vinylic proton, coupled to H-4.
H-4~6.1d~5-6Vinylic proton, coupled to H-3. Deshielded by the adjacent double bond and the ring oxygen.
H-5a, H-5b~4.8-5.0mDiastereotopic protons on C5, adjacent to the toluoyl ester.
Aromatic (toluoyl)~7.2 & ~7.9d, d~8Characteristic pattern for a para-substituted benzene ring.
Methyl (toluoyl)~2.4sMethyl group on the aromatic ring.
Methyl (isopropylidene)~1.3 & ~1.5s, sDiastereotopic methyl groups of the isopropylidene protecting group.
¹³C NMR Spectroscopy: The Carbon Skeleton

Rationale for Expected Chemical Shifts: The ¹³C chemical shifts are also determined by the local electronic environment. Carbons bonded to electronegative oxygen atoms will be shifted downfield. The sp² hybridized carbons of the double bond and the aromatic ring will appear in the range of δ 110-160 ppm. The carbonyl carbon of the ester will be the most downfield signal.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: 400 MHz (¹³C frequency of ~100 MHz).

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.

    • Acquisition Parameters:

      • Spectral Width: 200-220 ppm.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply a Fourier transform, phase, and baseline correction. Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.

Predicted ¹³C NMR Data and Interpretation

Carbon Assignment Predicted δ (ppm) Rationale for Assignment
C-1~105Anomeric carbon, bonded to two oxygen atoms.
C-2~85Furanose ring carbon, bonded to oxygen.
C-3~128sp² carbon of the double bond.
C-4~135sp² carbon of the double bond.
C-5~65Methylene carbon adjacent to the ester oxygen.
C=O (toluoyl)~166Carbonyl carbon of the ester group.
Aromatic (toluoyl)~129-144sp² carbons of the benzene ring.
Methyl (toluoyl)~22Methyl carbon on the aromatic ring.
C (isopropylidene)~112Quaternary carbon of the isopropylidene group.
Methyl (isopropylidene)~26, ~27Diastereotopic methyl carbons.
2D NMR for Unambiguous Assignments

To confirm the assignments made from 1D NMR, a suite of 2D experiments is essential.

Caption: Workflow for 2D NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We expect to see correlations between H-1 and H-2, and between H-3 and H-4, confirming their adjacent positions.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It provides a direct link between the ¹H and ¹³C spectra, confirming the assignments of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

    • H-1 to C-2 and C-4 (through the ring oxygen).

    • H-5 to the toluoyl carbonyl carbon.

    • The isopropylidene methyl protons to the ketal carbon and to C-1 and C-2.

Part 2: Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule. It will likely produce a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass measurement, allowing for the determination of the elemental formula.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample directly into the ESI source. Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

Expected HRMS Data

  • Molecular Formula: C₁₆H₁₈O₅

  • Exact Mass: 290.1154

  • Observed Ions:

    • [M+H]⁺: m/z 291.1227

    • [M+Na]⁺: m/z 313.1046

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

By selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can obtain a fragmentation spectrum that provides structural clues. The fragmentation of carbohydrates is complex, but some general pathways can be predicted.[5][6]

G M_H [M+H]⁺ m/z 291 fragment1 [C₈H₁₁O₂]⁺ m/z 155 M_H->fragment1 loss_toluic_acid fragment2 [C₁₃H₁₃O₄]⁺ m/z 233 M_H->fragment2 loss_acetone loss_toluic_acid - p-toluic acid (136 Da) loss_acetone - Acetone (58 Da) fragment3 [C₁₀H₉O₃]⁺ m/z 177 fragment2->fragment3 loss_C3H4O loss_C3H4O - C₃H₄O (56 Da)

Caption: Predicted major fragmentation pathways in MS/MS.

Interpretation of Key Fragments:

  • Loss of p-toluic acid (136 Da): Cleavage of the ester bond is a common fragmentation pathway, leading to a fragment corresponding to the remaining unsaturated sugar moiety.

  • Loss of acetone (58 Da): The isopropylidene protecting group can be lost as a neutral acetone molecule.

  • Cross-ring cleavages: Cleavages within the furanose ring can also occur, though these are often more complex to interpret without detailed studies on isotopically labeled compounds.[7] The nomenclature developed by Domon and Costello is the standard for describing these fragmentations in carbohydrate analysis.[7]

Conclusion: A Synergistic Approach to Structural Verification

The combination of advanced NMR and mass spectrometry techniques provides a comprehensive and unambiguous structural characterization of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose. The detailed protocols and interpretation guidelines presented in this application note offer researchers and drug development professionals a robust framework for verifying the identity and purity of this important synthetic intermediate. By understanding the causality behind the observed spectroscopic data, scientists can confidently proceed with their synthetic campaigns, knowing the precise structure of the materials they are working with.

References

  • Doboszewski, B., & Herdewijn, P. (2008). A Practical Synthesis of 3-Deoxy-d-threo-pentofuranose and Its L-Enantiomer.
  • Hoffman, R. (2006). NMR Assignment. Weizmann Institute of Science.
  • Hölzel-Diagnostika. (n.d.). 3-Deoxy-1,2-O-isopropylidene-5-O-(p-toluoyl)- α-D-glycero-pent-3-enofuranose. Retrieved from [Link]

  • Nagy, L., et al. (2017).
  • ChemBK. (n.d.). 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose MedChemExpress (MCE). Retrieved from [Link]

  • Rundlöf, T., & Widmalm, G. (2021). Complete 1H and 13C NMR spectral assignment of D-glucofuranose.
  • Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current pharmaceutical design, 18(23), 3373–3388.
  • Rahman, M. M., et al. (2018). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1145-1156.
  • Semantic Scholar. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]

  • Limacher, A., Kerler, J., & Davidek, T. (2007). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of agricultural and food chemistry, 55(18), 7398–7405.
  • LibreTexts Chemistry. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Patras, M. A., Davalos, J. Z., & Kuhnert, N. (2023). Understanding the fragmentation of glucose in mass spectrometry. Journal of mass spectrometry : JMS, 58(10), e4972.
  • ResearchGate. (n.d.). Furanose, open-chain and pyranose forms of glucose. Retrieved from [Link]

  • ResearchGate. (n.d.). *Nomenclature for describing the fragmentation of carbohydrates, after Domon and Costello *. Retrieved from [Link]

  • DeLeoz, M. L., et al. (2013). Dissection of fragmentation pathways in protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 24(7), 1059–1069.
  • Hofmann, J., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical reviews, 121(11), 6336–6381.

Sources

Method

Application Notes and Protocols: Investigating Apoptosis Induction by 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling the Pro-Apoptotic Potential of a Novel Purine Nucleoside Analog 3-Deoxy-1,2-O-isoprop...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Pro-Apoptotic Potential of a Novel Purine Nucleoside Analog

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose is a purine nucleoside analog, a class of compounds known for their significant antitumor activities.[1][2] The therapeutic efficacy of many purine nucleoside analogs is rooted in their ability to interfere with DNA synthesis and, crucially, to induce programmed cell death, or apoptosis.[3][4] Apoptosis is a tightly regulated cellular process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.[5] Consequently, compounds that can selectively trigger apoptosis in malignant cells are of profound interest in oncology drug discovery.

This document provides a comprehensive guide for researchers to investigate the apoptosis-inducing capabilities of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose. We present a suite of validated protocols, from initial screening to mechanistic elucidation, designed to provide a robust characterization of the compound's pro-apoptotic activity. The methodologies herein are grounded in established principles of cell death research and are designed to yield reproducible and interpretable data.

The Scientific Rationale: Targeting the Intrinsic Apoptotic Pathway

Purine nucleoside analogs typically exert their cytotoxic effects by being metabolized within the cell into their triphosphate forms, which are then incorporated into DNA, leading to the inhibition of DNA synthesis and repair.[5] This cellular stress is a potent trigger for the intrinsic (or mitochondrial) pathway of apoptosis .[3][6] This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[6]

Upon activation by cellular stress, pro-apoptotic Bcl-2 proteins induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then associates with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which activates caspase-9. Initiator caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7. These executioner caspases are responsible for the systematic dismantling of the cell through the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP).

This application note will therefore focus on assays that probe key events in this proposed mechanism of action.

Experimental Workflow: A Multi-Faceted Approach to Characterizing Apoptosis

A thorough investigation of apoptosis requires a multi-parametric approach. We propose a tiered workflow to systematically evaluate the effect of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose on cultured cancer cells.

Experimental Workflow for Apoptosis Induction Assay cluster_0 Phase 1: Initial Screening & Viability cluster_1 Phase 2: Confirmation of Apoptosis cluster_2 Phase 3: Mechanistic Insights A Cell Culture & Treatment (Dose-Response & Time-Course) B Cell Viability Assay (e.g., MTT, CellTiter-Glo®) A->B C Annexin V/PI Staining (Flow Cytometry) B->C Select effective concentrations D Caspase-3/7 Activity Assay (Luminescence/Fluorescence) C->D E Western Blot Analysis (Bcl-2 family, PARP cleavage) D->E Confirm caspase activation

Caption: A tiered experimental workflow for the comprehensive analysis of apoptosis induction.

Materials and Reagents

This section provides a general list of materials and reagents. Specific kit components and manufacturer recommendations should always be followed.

Category Item Purpose
Cell Culture Appropriate cancer cell line (e.g., Jurkat, HeLa, MCF-7)Model system for apoptosis studies
Complete growth medium (e.g., RPMI-1640, DMEM) with FBS and antibioticsCell propagation and maintenance
Phosphate-Buffered Saline (PBS), sterileWashing cells
Trypsin-EDTADetaching adherent cells
Compound 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranoseTest compound
DMSO (cell culture grade)Solvent for the test compound
Apoptosis Assays Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection KitQuantifying apoptotic and necrotic cells
Caspase-Glo® 3/7 Assay Kit (or equivalent)Measuring executioner caspase activity
Western Blotting RIPA Lysis and Extraction BufferProtein extraction from cells
Protease and Phosphatase Inhibitor CocktailsPreventing protein degradation
BCA Protein Assay KitProtein quantification
SDS-PAGE gels, buffers, and electrophoresis systemProtein separation
PVDF or Nitrocellulose membranesProtein transfer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)Reducing non-specific antibody binding
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)Detecting target proteins
HRP-conjugated secondary antibodiesDetecting primary antibodies
Enhanced Chemiluminescence (ECL) substrateSignal generation
Instrumentation Incubator (37°C, 5% CO₂)Cell culture
CentrifugePelletting cells
Flow CytometerAnalysis of Annexin V/PI stained cells
Luminometer or FluorometerReading caspase activity assays
Western Blot imaging systemDetecting chemiluminescent signals

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment

Rationale: Establishing a dose-response and time-course is critical for identifying the optimal conditions to observe apoptosis.

  • Cell Seeding: Seed the chosen cancer cell line in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and Western blotting). Allow cells to adhere and reach 60-70% confluency.

  • Compound Preparation: Prepare a stock solution of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment:

    • Dose-Response: Treat cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for a fixed time point (e.g., 24 or 48 hours).

    • Time-Course: Treat cells with a fixed, effective concentration of the compound (determined from the dose-response experiment) for various durations (e.g., 6, 12, 24, 48 hours).

  • Controls: Include a vehicle control (medium with the same concentration of DMSO as the treated samples) and a positive control for apoptosis (e.g., staurosporine or etoposide at a known effective concentration).

Protocol 2: Annexin V/PI Staining for Flow Cytometry

Rationale: This is a cornerstone assay for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

Quadrant Annexin V Staining PI Staining Cell Population
Lower LeftNegativeNegativeViable cells
Lower RightPositiveNegativeEarly apoptotic cells
Upper RightPositivePositiveLate apoptotic/necrotic cells
Upper LeftNegativePositiveNecrotic cells
Protocol 3: Caspase-3/7 Activity Assay

Rationale: The activation of executioner caspases-3 and -7 is a central event in the apoptotic cascade. This assay provides a quantitative measure of their activity.

  • Assay Setup: Plate cells in a white-walled 96-well plate and treat as described in Protocol 1.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours, protected from light.

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Data Analysis: Luminescence is directly proportional to the amount of active caspase-3/7. Results can be expressed as fold change relative to the vehicle control.

Protocol 4: Western Blot Analysis of Apoptotic Markers

Rationale: Western blotting allows for the qualitative and semi-quantitative assessment of key proteins involved in the apoptotic pathway, providing mechanistic insights.

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved PARP, cleaved caspase-3) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

Expected Observations:

  • Bcl-2 Family: A decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and/or an increase in pro-apoptotic proteins (e.g., Bax) would suggest the involvement of the intrinsic pathway.

  • Cleaved PARP: The appearance of the 89 kDa cleaved fragment of PARP is a hallmark of caspase-3 activity and apoptosis.

  • Cleaved Caspase-3: The detection of the cleaved (active) form of caspase-3 confirms the activation of the executioner caspase.

Visualization of the Proposed Signaling Pathway

Apoptosis Induction Pathway Compound 3-Deoxy-1,2-O-isopropylidene-5-p- toluoyl-a-D-glycero-pent-3-enofuranose Stress Cellular Stress (e.g., DNA Damage) Compound->Stress Bcl2_family Bcl-2 Family Proteins Stress->Bcl2_family Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak Anti-apoptotic members inhibit Bcl2_BclxL Bcl-2/Bcl-xL Inhibition Bcl2_family->Bcl2_BclxL Pro-apoptotic members inhibit MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis Casp37->Apoptosis

Caption: The proposed intrinsic pathway of apoptosis induction by the test compound.

Troubleshooting Common Issues

Problem Possible Cause Solution
High background in Annexin V staining Cells were harvested too harshly, causing membrane damage.Use a cell scraper or a gentle non-enzymatic dissociation solution for adherent cells. Avoid excessive vortexing.
No caspase activity detected The time point or concentration is not optimal. The compound may induce apoptosis through a caspase-independent pathway.Perform a detailed time-course and dose-response study. Check for other markers of apoptosis.
Weak or no signal in Western blot Insufficient protein loaded. Poor antibody quality. Inefficient protein transfer.Ensure accurate protein quantification and load 20-40 µg. Validate antibodies with positive controls. Check transfer efficiency with Ponceau S staining.
High variability between replicates Inconsistent cell seeding density. Pipetting errors.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with technique.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of the apoptosis-inducing properties of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose. By employing a multi-parametric approach, researchers can gain a comprehensive understanding of the compound's pro-apoptotic potential and its underlying mechanism of action. These studies will be instrumental in determining its promise as a novel anti-cancer therapeutic agent.

References

  • Robak, T., Lech-Maranda, E., & Korycka, A. (2006). Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications. Current cancer drug targets, 6(4), 321–343. [Link]

  • Robak, T., Korycka, A., & Robak, E. (2006). Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity. Current medicinal chemistry, 13(26), 3165–3189. [Link]

  • Di Iorio, P., Kleywegt, S., Ciccarelli, R., Traversa, U., Andrew, C. M., Crocker, C. E., ... & Geiger, J. D. (2002). Mechanisms of apoptosis induced by purine nucleosides in astrocytes. Glia, 38(3), 179–190. [Link]

  • ChemBK. (n.d.). 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose. Retrieved from [Link]

  • Klöpfer, A., Egle, A., & Wieder, D. (2004). Model of apoptosis induction by nucleoside analogues. ResearchGate. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Experimental Use of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose in Oncology Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose, a...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose, a purine nucleoside analog, in the context of oncology research. This document outlines the theoretical framework, potential mechanisms of action, and detailed protocols for in vitro and in vivo evaluation of its antitumor activity.

Introduction and Scientific Background

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose is classified as a purine nucleoside analog. Nucleoside-based drugs have been a cornerstone of cancer therapy for decades, primarily functioning as antimetabolites that interfere with nucleic acid synthesis.[1] These agents typically require intracellular activation via phosphorylation to exert their cytotoxic effects.[1] The structural characteristics of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose suggest its potential to act as an anticancer agent through mechanisms common to this class of compounds, including the inhibition of DNA synthesis and the induction of apoptosis.[2][3][4][5]

Furanose derivatives, a broader class to which this compound belongs, have demonstrated antitumor activities through various mechanisms.[6][7] Notably, some furan derivatives have been shown to modulate critical signaling pathways implicated in cancer progression, such as the PI3K/Akt and Wnt/β-catenin pathways.[6] Therefore, the experimental investigation of this compound warrants a multi-faceted approach to elucidate its precise mechanism of action and therapeutic potential.

Proposed Mechanisms of Action in Oncology

Based on its chemical structure and the known activities of related compounds, 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose is hypothesized to exert its antitumor effects through one or more of the following mechanisms:

  • Inhibition of DNA Synthesis: As a nucleoside analog, the compound, upon intracellular activation, may compete with natural nucleosides for incorporation into DNA, leading to chain termination and cell cycle arrest.[1][8]

  • Induction of Apoptosis: Disruption of DNA replication and the introduction of DNA damage can trigger programmed cell death (apoptosis) in cancer cells.[2][3]

  • Modulation of Oncogenic Signaling Pathways: The furanose moiety suggests the potential to interfere with key signaling cascades that drive cancer cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways.[6][7][9]

The following experimental protocols are designed to investigate these proposed mechanisms.

In Vitro Experimental Protocols

A critical initial step in evaluating a novel anticancer compound is to assess its activity against cancer cell lines in a controlled laboratory setting.[2][10][11]

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound.[12][13] The MTT and XTT assays are reliable colorimetric methods for this purpose.[3][14][15]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Hypothetical IC50 Values of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 48h
MCF-7Breast Cancer15.2
HeLaCervical Cancer22.5
A549Lung Cancer35.8
HCT116Colon Cancer18.9
Apoptosis Assays

To determine if the observed cytotoxicity is due to apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is the gold standard.[16][17][18][19]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Cell Cycle Analysis

To investigate the effect of the compound on cell cycle progression, flow cytometry with Propidium Iodide (PI) staining is employed.[6][20][21]

Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Diagram 1: In Vitro Experimental Workflow

in_vitro_workflow start Start: Cancer Cell Lines treatment Treat with Compound start->treatment viability Cell Viability Assay (MTT/XTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot end End: Data Analysis viability->end apoptosis->end cell_cycle->end western_blot->end

Caption: Workflow for in vitro evaluation of the anticancer compound.

In Vivo Experimental Protocols

To assess the antitumor efficacy of the compound in a living organism, xenograft models are widely used.[1][4][22][23][24]

Protocol: Xenograft Tumor Model in Nude Mice

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the compound (e.g., via intraperitoneal injection) at various doses daily or on a specified schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Table 2: Hypothetical In Vivo Efficacy Data in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
Compound (Low Dose)10950 ± 18036.7
Compound (High Dose)30500 ± 12066.7

Mechanistic Studies: Western Blot Analysis

To investigate the molecular mechanisms underlying the compound's activity, Western blot analysis is used to examine the expression and phosphorylation status of key proteins in the PI3K/Akt and Wnt/β-catenin signaling pathways.[25][26][27]

Protocol: Western Blot Analysis

  • Protein Extraction: Lyse treated and untreated cancer cells or tumor tissues to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, β-catenin, c-Myc) and a loading control (e.g., β-actin).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Diagram 2: PI3K/Akt Signaling Pathway

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Caption: Simplified PI3K/Akt signaling pathway in cancer.

Diagram 3: Wnt/β-catenin Signaling Pathway

Wnt_beta_catenin_pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates Proteasome Proteasomal Degradation beta_catenin->Proteasome Leads to TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulates & Translocates to Nucleus, binds to Gene_Expression Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Activates

Caption: Canonical Wnt/β-catenin signaling pathway.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose as a potential anticancer agent. The data generated from these experiments will be crucial in determining its efficacy, mechanism of action, and potential for further development. Future studies could explore its efficacy in combination with other chemotherapeutic agents, investigate its effects on other cancer-related signaling pathways, and conduct more extensive in vivo toxicity and pharmacokinetic studies.

References

Method

Application Notes and Protocols for 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose

Abstract This document provides a comprehensive guide for the safe and effective handling, storage, and utilization of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose (CAS 75096-63-8). As a purine...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe and effective handling, storage, and utilization of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose (CAS 75096-63-8). As a purine nucleoside analog with potential applications in antitumor research, understanding its chemical properties is paramount for ensuring experimental reproducibility and laboratory safety.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind them.

Introduction to the Compound

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose is a synthetic organic compound that serves as a valuable intermediate and research tool in the life sciences.[4] It is classified as a purine nucleoside analog, a class of compounds known for their broad antitumor activity, which often involves mechanisms like the inhibition of DNA synthesis and the induction of apoptosis.[1][2][3][5] The unique structural features of this molecule, including the isopropylidene and p-toluoyl protecting groups, and the enofuranose core, dictate its stability and reactivity, necessitating specific handling and storage procedures.

Chemical Stability and Reactivity Profile

A thorough understanding of the compound's stability is crucial for its effective use. The key functional groups that influence its stability are the isopropylidene acetal, the p-toluoyl ester, and the enofuranose double bond.

  • Isopropylidene Acetal: This group protects the 1,2-diol of the furanose ring. Isopropylidene groups are known to be stable under neutral and basic conditions but are susceptible to acid-catalyzed hydrolysis.[1] The lability in acidic environments is a critical consideration in experimental design to prevent unintended deprotection.[1]

  • p-Toluoyl Ester: Ester groups can be susceptible to hydrolysis under both acidic and basic conditions, although they are generally more stable than the isopropylidene acetal to mild acids. The toluoyl group itself is relatively stable, but the ester linkage can be cleaved.

  • Enofuranose System: The double bond within the furanose ring introduces potential reactivity towards electrophilic addition and oxidation. This suggests that the compound should be protected from strong oxidizing agents and potentially from prolonged exposure to atmospheric oxygen.

Based on these structural features, the compound is likely sensitive to:

  • Acids: Can lead to the removal of the isopropylidene protecting group.

  • Strong Bases: May cause hydrolysis of the p-toluoyl ester.

  • Moisture: Can facilitate hydrolysis of both the isopropylidene and toluoyl groups, especially in the presence of trace acids or bases.

  • Oxidizing Agents: May react with the double bond in the furanose ring.

  • Light: As with many complex organic molecules, prolonged exposure to light may lead to degradation.

Safety and Hazard Assessment

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[4][6][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Gloves should be inspected before use and changed immediately if contaminated.[7]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[4][6]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[6][7]

3.2. General Handling Precautions

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Wash hands thoroughly after handling.[6]

  • Keep the compound away from heat, sparks, and open flames.[6]

  • As a nucleoside analog, this compound is biologically active and may have cytotoxic properties. Handle with appropriate care.[8][9][10]

Storage and Handling Protocols

Proper storage is critical to maintain the integrity of the compound.

4.1. Long-Term Storage

For long-term stability, it is recommended to store 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose at -20°C .[4] The container should be tightly sealed and stored in a dark, dry environment. To prevent moisture ingress, it is advisable to store the primary container within a secondary container with a desiccant.

4.2. Short-Term Storage and Shipping

While some suppliers may ship the compound at ambient temperature, indicating short-term stability, it is best practice to minimize time spent outside of cold storage.[1] Upon receipt, the compound should be immediately transferred to the recommended -20°C storage. For short-term storage in the laboratory (e.g., between experiments), keeping the compound on a cool pack or at 2-8°C is advisable.[11][12]

Table 1: Recommended Storage Conditions

ConditionTemperatureAtmosphereLightDurationRationale
Long-Term -20°CInert (Argon or Nitrogen)DarkMonths to YearsMinimizes degradation from hydrolysis, oxidation, and thermal decomposition.[4]
Short-Term 2-8°C or Cool PackSealedDarkDays to WeeksReduces the rate of potential degradation during active use.
Shipping Cool Pack RecommendedSealedN/AAs short as possibleMaintains a controlled temperature environment to prevent degradation during transit.[4]

Experimental Protocols

5.1. Protocol for Preparation of a Stock Solution

Due to the compound's potential sensitivity to moisture and air, it is recommended to prepare stock solutions under an inert atmosphere.

Materials:

  • 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose

  • Anhydrous solvent (e.g., DMSO, DMF, or as required by the specific experimental procedure)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or vial with a septum-sealed cap

  • Syringes and needles (oven-dried)

  • Analytical balance

Procedure:

  • Preparation: Oven-dry all glassware and allow it to cool in a desiccator or under a stream of inert gas.

  • Weighing: Tare a clean, dry vial on an analytical balance. Quickly add the desired amount of the compound to the vial and record the weight. Immediately seal the vial.

  • Inert Atmosphere: Place the vial under an inert atmosphere. This can be achieved using a glove box or by connecting the vial to a Schlenk line.

  • Solvent Addition: Using a dry syringe, add the appropriate volume of anhydrous solvent to the vial to achieve the desired stock solution concentration.

  • Dissolution: Gently swirl or vortex the vial until the compound is completely dissolved.

  • Aliquoting and Storage: If desired, aliquot the stock solution into smaller, single-use vials under an inert atmosphere to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C, protected from light.

5.2. Workflow for Handling and Use

The following diagram illustrates the recommended workflow for handling the compound from storage to experimental use.

G cluster_storage Storage cluster_prep Preparation cluster_use Application storage Long-Term Storage (-20°C, Dark, Dry) weighing Weighing (Quickly in a dry vial) storage->weighing Equilibrate to RT in desiccator inert Establish Inert Atmosphere (Glovebox or Schlenk Line) weighing->inert dissolve Dissolve in Anhydrous Solvent inert->dissolve Add solvent via dry syringe aliquot Aliquot for Single Use dissolve->aliquot aliquot->storage Store aliquots at -20°C or -80°C experiment Use in Experiment aliquot->experiment

Caption: Workflow for handling and preparing solutions.

Troubleshooting

Problem Possible Cause Solution
Compound is difficult to dissolve. Inappropriate solvent; compound has degraded.Consult solubility data for the compound. If degradation is suspected, obtain a fresh batch.
Inconsistent experimental results. Compound degradation due to improper storage or handling; repeated freeze-thaw cycles of stock solution.Prepare fresh stock solutions from a properly stored solid. Aliquot stock solutions to avoid freeze-thaw cycles.
Unexpected side products in reactions. Deprotection of the isopropylidene or toluoyl groups due to acidic or basic conditions.Buffer the reaction mixture to maintain a neutral pH. Avoid acidic or basic reagents if possible.

Conclusion

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose is a promising research compound with significant potential. Its effective use is contingent upon a clear understanding of its chemical properties and adherence to stringent handling and storage protocols. By following the guidelines outlined in this document, researchers can ensure the stability and integrity of the compound, leading to more reliable and reproducible experimental outcomes.

References

  • BenchChem. (n.d.). Technical Support Center: Managing the Acid-Sensitivity of the Isopropylidene Protecting Group.
  • Hölzel-Diagnostika. (n.d.). 3-Deoxy-1,2-O-isopropylidene-5-O-(p-toluoyl)- α-D-glycero-pent-3-enofuranose. Retrieved from [Link]

  • BenchChem. (2025, December). An In-depth Technical Guide to o-Toluoyl Chloride: Safety Data and Handling Protocols.
  • Evergreensino. (2025, July 22). What are the safety precautions when using O - Toluoyl Chloride? Retrieved from [Link]

  • ChemBK. (n.d.). 3-Deoxy-1,2-O-isopropylidene-5-p-tuluoyl--D-glycero-pent-3-enofuranose. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]

  • Molecular Inorganic Chemistry, Leiden University. (2008, April 12). Working with air and moisture sensitive compounds.
  • TSI Journals. (2009, January 22). Selective hydrolysis of terminal isopropylidene ketals-an overview.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020, May 1). Nucleoside Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleoside analogue. Retrieved from [Link]

  • PubMed. (2020, May 1). Nucleoside Analogues. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose

From the desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose. This molecule is a valuable intermedi...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose. This molecule is a valuable intermediate, particularly in the development of novel nucleoside analogs for therapeutic applications.[1][2] The central challenge in its synthesis is the stereocontrolled formation of the C3-C4 double bond within the furanose ring. This guide is structured to address the common practical and theoretical hurdles you may encounter. We will delve into the causality behind procedural steps, offering troubleshooting advice and robust protocols to enhance the reliability and success of your experiments.

Troubleshooting Guide

This section addresses specific problems that researchers frequently encounter during the pivotal elimination step.

Question 1: My elimination reaction is slow, stalls, or fails to proceed to completion. What are the likely causes?

Answer: This is a common issue often rooted in several key factors of the E2 elimination mechanism, which is the most probable pathway for this transformation.

  • Sub-optimal Base: The base must be strong enough to deprotonate the C4-hydrogen, which is not exceptionally acidic. Standard inorganic bases like NaOH or KOΗ are often insufficiently strong and can promote side reactions. We recommend using a non-nucleophilic, sterically hindered organic base such as 1,8-Diazabicycloundec-7-ene (DBU) or 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN).

  • Leaving Group Quality: The rate of an E2 reaction is highly dependent on the nature of the leaving group at the C3 position. A sulfonate ester is typically employed here. While a tosylate (Ts) or mesylate (Ms) is often sufficient, a triflate (Tf) is a far superior leaving group and will significantly accelerate the reaction. If you are using a mesylate and the reaction is sluggish, consider switching to a triflate.

  • Solvent Choice: The solvent must fully dissolve your substrate and the base. Polar aprotic solvents like DMF, DMSO, or acetonitrile are standard choices as they promote E2 pathways. Using a protic solvent (e.g., ethanol) can slow the reaction by solvating the base, reducing its effectiveness.

  • Temperature: Elimination reactions often require thermal energy to overcome the activation barrier.[3] If your reaction is proceeding slowly at room temperature, cautiously increasing the temperature (e.g., to 50-80 °C) can be highly effective. Monitor the reaction closely by TLC to avoid decomposition.

  • Stereochemical Hindrance: The E2 mechanism requires an anti-periplanar arrangement of the C4-proton and the C3-leaving group. The inherent rigidity of the furanose ring system can make achieving this ideal dihedral angle difficult. Heating the reaction can provide the conformational flexibility needed for the system to adopt the reactive conformation.

Question 2: My reaction produces the desired product, but it's contaminated with a significant amount of a major byproduct. How do I identify and suppress it?

Answer: The most common byproduct in this reaction stems from a competing bimolecular nucleophilic substitution (SN2) reaction.[4]

  • Identifying the Culprit: In an SN2 side reaction, the "base" acts as a nucleophile, attacking the C3 carbon and displacing the leaving group. For example, if you are using sodium methoxide as a base, you will likely form a 3-O-methyl ether byproduct. If trace water is present, a 3-hydroxy byproduct (reversion to the starting alcohol) may be observed.

  • Suppression Strategy: The primary solution is to use a base that is a poor nucleophile. This is where sterically hindered bases excel. The bulky nature of DBU, for instance, prevents it from easily accessing the electrophilic C3 carbon, making it far more likely to function solely as a proton abstractor.[5] Ensure your reagents and solvent are anhydrous to prevent the formation of hydrolysis byproducts.

Question 3: My yield is consistently low despite trying different bases and solvents. Where else can I optimize?

Answer: When the usual suspects have been ruled out, it's time to look at more subtle parameters and the integrity of your starting materials.

  • Precursor Purity: Ensure your 3-O-sulfonylated precursor is pure and fully characterized. Incomplete sulfonylation will leave unreacted starting alcohol, which will not undergo elimination and complicates purification, ultimately lowering the isolated yield.

  • Reaction Concentration: E2 reactions are bimolecular, meaning their rate depends on the concentration of both the substrate and the base. If the reaction is too dilute, the frequency of effective collisions will be low. Try increasing the concentration (e.g., from 0.1 M to 0.5 M).

  • Systematic Optimization: A systematic approach is often best. Use the table below to guide your optimization experiments. Run small-scale parallel reactions to efficiently screen conditions.

Table 1: Parameters for Optimizing the Elimination Reaction
ParameterOptionsRationale & Key Considerations
C3 Leaving Group Mesylate (Ms), Tosylate (Ts), Triflate (Tf)Reactivity: Tf > Ts > Ms. Triflate is the most reactive but can be less stable. Tosylate is a good, reliable starting point.
Base DBU, DBN, Potassium tert-butoxideUse a strong, non-nucleophilic, sterically hindered base to favor elimination over substitution.[5] Ensure anhydrous conditions, especially with t-BuOK.
Solvent Toluene, THF, DMF, AcetonitrileToluene or THF are good starting points. DMF can accelerate the reaction but is harder to remove. Ensure the solvent is anhydrous.
Temperature Room Temp, 50 °C, 80 °C, RefluxHeat generally favors elimination over substitution.[3] Start at a moderate temperature and increase if necessary, monitoring for decomposition by TLC.
Concentration 0.1 M, 0.5 M, 1.0 MHigher concentrations can increase the rate of this bimolecular reaction.

Question 4: Purification of the final product is challenging. The compound appears oily and streaks on my silica gel column. What can I do?

Answer: Purification of unsaturated sugars can indeed be tricky. The combination of the polar sugar backbone and the greasy aromatic/protecting groups can lead to difficult chromatographic behavior.

  • Column Chromatography Technique:

    • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The p-toluoyl group makes the compound UV-active, which simplifies fraction tracking.

    • Deactivate Silica: Sometimes residual acidity on standard silica gel can cause degradation of acid-sensitive protecting groups (like the isopropylidene ketal) or the product itself. Consider pre-treating your silica by flushing the packed column with your starting eluent containing 1% triethylamine to neutralize active sites.

  • Alternative Purification: If chromatography fails, consider crystallization. The product is a solid at room temperature, so finding a suitable solvent system (e.g., diethyl ether/hexane, ethyl acetate/hexane) for recrystallization may yield highly pure material.

  • Work-up Procedure: Ensure your aqueous work-up effectively removes the bulk of the base and its salts. Washing the organic layer with a mild acid (e.g., dilute NH₄Cl solution) can help remove residual organic bases like DBU.

Frequently Asked Questions (FAQs)

Question 1: What is a reliable, high-level synthetic pathway to approach this target molecule?

Answer: A common and logical pathway begins with the commercially available D-Xylose. The key steps involve strategic protection, activation of the C3 hydroxyl, and a final elimination.

G cluster_0 Synthetic Workflow A D-Xylose B 1,2-O-Isopropylidene- α-D-xylofuranose A->B Acetone, H+ C 1,2-O-Isopropylidene-5-p-toluoyl- α-D-xylofuranose B->C p-Toluoyl Chloride, Pyridine D 1,2-O-Isopropylidene-3-O-mesyl- 5-p-toluoyl-α-D-xylofuranose C->D Mesyl Chloride, Pyridine E Target Product: 3-Deoxy...pent-3-enofuranose D->E DBU, Toluene, Heat (E2 Elimination)

Sources

Optimization

Technical Support Center: Synthesis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose

Welcome to the technical support guide for the synthesis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose. This molecule is a key intermediate, often utilized as a precursor for various purine n...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose. This molecule is a key intermediate, often utilized as a precursor for various purine nucleoside analogs which have demonstrated significant antitumor activity. The successful synthesis of this enofuranose derivative is predicated on precise control over reaction conditions, particularly the critical elimination step that forms the C3-C4 double bond.

This guide provides an optimized, field-proven protocol and addresses common challenges encountered during the synthesis to help you improve yield, minimize side-product formation, and streamline purification.

Optimized Synthesis Workflow

The synthesis is typically approached as a multi-step sequence starting from a readily available protected xylofuranose precursor. The strategy involves the protection of the C-5 hydroxyl group, activation of the C-3 hydroxyl group into a suitable leaving group, and subsequent base-induced elimination.

SynthesisWorkflow Start 1,2-O-Isopropylidene- α-D-xylofuranose Step1 Step 1: Selective Protection (Tolylation) Start->Step1 p-Toluoyl chloride, Pyridine, 0°C to RT Intermediate1 1,2-O-Isopropylidene- 5-p-toluoyl-α-D-xylofuranose Step1->Intermediate1 Step2 Step 2: Activation of C3-OH (Mesylation/Tosylation) Intermediate1->Step2 MsCl or TsCl, Pyridine, 0°C Intermediate2 Activated Intermediate (e.g., 3-O-Mesyl) Step2->Intermediate2 Step3 Step 3: Elimination (Base-induced) Intermediate2->Step3 Strong, non-nucleophilic base (e.g., DBU), Heat FinalProduct Target Molecule: 3-Deoxy...pent-3-enofuranose Step3->FinalProduct

Caption: Overall synthetic workflow from a protected xylofuranose precursor.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the key transformations. Researchers should monitor each step by Thin-Layer Chromatography (TLC) to ensure reaction completion.

Materials & Reagent Summary

ReagentStep UsedMolar Eq.Purpose
1,2-O-Isopropylidene-α-D-xylofuranoseStarting Material1.0Precursor
p-Toluoyl chloride (TolCl)11.1Protecting group for C5-OH
Pyridine (anhydrous)1 & 2Solvent/BaseNeutralizes HCl byproduct
Methanesulfonyl chloride (MsCl)21.2Activates C3-OH as leaving group
1,8-Diazabicycl[5.4.0]undec-7-ene (DBU)31.5 - 2.0Strong, non-nucleophilic base for elimination
Dichloromethane (DCM, anhydrous)1 & 2SolventReaction medium
Toluene (anhydrous)3SolventReaction medium for elimination

Step 1: Selective 5-O-Tolylation

  • Dissolve 1,2-O-isopropylidene-α-D-xylofuranose (1.0 eq) in anhydrous pyridine under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluoyl chloride (1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by pouring it into ice-cold 1 M HCl and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step after ensuring purity by ¹H NMR.

Step 2: Activation of C-3 Hydroxyl Group (Mesylation)

  • Dissolve the crude 5-O-toluoyl protected sugar (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq). The formation of a pyridinium salt precipitate is often observed.

  • Stir the reaction at 0 °C for 2-3 hours. Monitor carefully by TLC; the product will have a higher Rf than the starting material. Over-running the reaction can lead to side products.

  • Work-up is similar to Step 1: quench with cold 1 M HCl, extract with DCM, wash with NaHCO₃ and brine, dry, and concentrate. It is critical to remove all pyridine before the next step.

Step 3: Base-Induced Elimination

  • Dissolve the crude 3-O-mesyl intermediate (1.0 eq) in anhydrous toluene under an argon atmosphere.

  • Add DBU (1.5 eq) and heat the mixture to 80-100 °C.

  • Stir vigorously for 6-12 hours. The progress of the elimination can be followed by TLC, looking for the disappearance of the mesylate and the appearance of the alkene product spot.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove DBU), water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by silica gel column chromatography (e.g., gradient elution with Hexanes:Ethyl Acetate) to afford the title compound.

Troubleshooting Guide

Troubleshooting Start Low Yield or Impure Product Q1 Is the elimination step (Step 3) incomplete? Start->Q1 Q2 Are there multiple spots on final TLC? Start->Q2 A1_Yes Increase temperature to 110°C. Use a stronger base (e.g., NaH). Ensure anhydrous conditions. Q1->A1_Yes Yes A1_No Proceed to Q2 Q1->A1_No No A2_Yes Likely unreacted mesylate or side products from moisture. Optimize purification: adjust solvent polarity for column. Q2->A2_Yes Yes A2_No Check starting material purity and reagent quality. Re-verify NMR of intermediates. Q2->A2_No No A1_No->Q2

Caption: Decision tree for troubleshooting common synthesis issues.

Q: My final yield is disappointingly low. What are the most common culprits?

A: Low yield can stem from several stages of the synthesis.

  • Incomplete Activation (Step 2): The conversion of the C-3 hydroxyl to a mesylate or tosylate is crucial. If this reaction is incomplete, the unactivated alcohol will not undergo elimination. Ensure you use a slight excess of the sulfonyl chloride and that your pyridine is completely anhydrous. Monitor this step closely by TLC and ensure the starting material spot is gone before work-up.

  • Suboptimal Elimination (Step 3): This is the most frequent point of failure. The E2 elimination requires a strong, non-nucleophilic base and often thermal energy. If DBU is not effective, consider a stronger base like sodium hydride (NaH) in an aprotic solvent like THF, but be mindful of safety. Also, ensure the mesylate intermediate is free of residual acid from the work-up, which would quench the base.

  • Moisture Contamination: Water can hydrolyze your sulfonylating agents and the activated intermediate, halting the reaction sequence. Using anhydrous solvents and an inert atmosphere (Argon or Nitrogen) is not just recommended, it is essential for high yield.

  • Purification Losses: The product can be a viscous oil or a low-melting solid, leading to mechanical losses during column chromatography. Careful handling and ensuring complete elution from the column are key.

Q: The TLC of my crude product after Step 3 shows multiple spots. What are they and how can I avoid them?

A: The presence of multiple spots indicates a mixture of products.

  • Unreacted Mesylate: The most common "contaminant" is the unreacted 3-O-mesyl intermediate. This indicates the elimination reaction did not go to completion. To resolve this, you can resubmit the crude mixture to the reaction conditions, perhaps with fresh DBU and a longer reaction time or higher temperature.

  • Elimination of the Protecting Group: While the p-toluoyl group is generally stable, harsh basic conditions and high temperatures for prolonged periods can potentially cause its hydrolysis or transesterification, though this is less common.

  • Competing Substitution: If a nucleophilic base were used (e.g., NaOH), you might see Sₙ2 substitution products, although with a sterically hindered base like DBU, this is minimized. A competing reaction during triflate formation, for instance, has been observed where elimination occurs prematurely.

Q: I'm struggling with the purification. The spots are streaking on the TLC plate and separation on the column is poor.

A: Purification challenges are common in carbohydrate chemistry.

  • Streaking on TLC: This often suggests the compound is slightly acidic or is interacting strongly with the silica. Try adding 0.5-1% triethylamine or pyridine to your chromatography eluent. This neutralizes the acidic sites on the silica gel, leading to sharper spots and better separation.

  • Poor Separation: If the Rf values of your product and impurities are too close, you need to optimize the eluent system. Use a less polar solvent system (e.g., increase the hexane content relative to ethyl acetate) to increase the separation between spots on the plate. A slow, careful gradient elution during column chromatography is more effective than an isocratic (constant solvent mixture) elution.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base in Step 3 so important? Can I use something like triethylamine? A1: The base in Step 3 must be strong enough to deprotonate the C-4 proton but non-nucleophilic to avoid Sₙ2 substitution at C-3. Triethylamine is often not strong enough to promote this elimination efficiently. DBU is ideal because it is a very strong, yet sterically hindered (non-nucleophilic), base.

Q2: What is the purpose of activating the C-3 hydroxyl group? Why can't a base eliminate it directly? A2: The hydroxyl group (-OH) is a very poor leaving group. For an E2 elimination to occur, the group at C-3 must be converted into a weak base that is stable on its own once it departs with its pair of electrons. Groups like mesylate (-OMs) or tosylate (-OTs) are excellent leaving groups because their negative charge is stabilized by resonance across the sulfonyl group. This activation is a fundamental principle in achieving high yields for elimination and substitution reactions in carbohydrate synthesis.

Q3: How critical is temperature control in Steps 1 and 2? A3: It is highly critical. The acylation (tolylation) and sulfonylation reactions are exothermic. Running them at 0 °C prevents side reactions, such as reaction at the more hindered C-3 hydroxyl in Step 1 or decomposition of the reagents and products. Maintaining low temperatures ensures selectivity and stability.

Q4: Can this procedure be scaled up for gram-scale synthesis? A4: Yes, the described protocol is robust and scalable. When scaling up, pay close attention to efficient stirring, managing exotherms during reagent addition (you may need a dropping funnel and a larger ice bath), and allowing for proportionally longer reaction times. The purification will also require a larger chromatography column. Multigram scale syntheses of related sugar derivatives are well-documented.

References

  • Vertex AI Search. (n.d.). 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose.
  • ChemicalBook. (n.d.). 3-Deoxy-1,2-O-isopropylidene-5-p-tuluoyl--D-glycero-pent-3-enofuranose | 75096-63-8.
  • Doboszewski, B., et al. (n.d.). 3-Deoxy-1,2-di-O-isopropylidene-5-O-tosyl-d-threo-pentofuranose. National Institutes of Health.
  • PMC. (n.d.). Deoxygenation of 5-O-benzoyl-1,2-isopropylidene-3-O-imidazolylthiocarbonyl-α-d-xylofuranose using dimethyl phosphite: an efficient alternate method towards a 3′-deoxynucleoside glycosyl donor. PubMed Central.
  • ResearchGate. (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-3-azido-3-deoxy-d-glucofuranose. Reagents and conditions: a (i) PCC, DCM.
  • MDPI. (n.d.). The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose.
  • DergiPark. (n.d.). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization.
  • ChemBK. (n.d.). 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose MedChemExpress (MCE).
  • Horton, D., Roski, J. P., & Norris, P. (1996). Cycloaddition of Cyclopentadiene to 3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-erythro-hex-3-enofuranose. Synthesis and Representative Chemistry of 1,6-Anhydro-2,3-dideoxy-beta-D-glycero-hex
Troubleshooting

Technical Support Portal: Stability of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose

Welcome to the technical support center for 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose (CAS 75096-63-8). This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose (CAS 75096-63-8). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent stability issues with this versatile purine nucleoside analog.[1][2][3] As your application scientist, I've structured this portal to address common challenges encountered in the lab, blending fundamental chemical principles with practical, field-tested advice.

Section 1: Troubleshooting Guide - Diagnosing Unexpected Experimental Results

This section addresses specific problems you might observe during your experiments, providing a root cause analysis and a step-by-step protocol to diagnose the issue.

Q1: My NMR spectrum is complex and shows more peaks than expected after storing the compound in solution. What's happening?

Root Cause Analysis: The appearance of unexpected signals in your NMR spectrum strongly suggests partial degradation of the molecule. The compound has two primary protecting groups susceptible to hydrolysis: the 1,2-O-isopropylidene ketal and the 5-p-toluoyl ester . Their cleavage will generate new, distinct chemical species with different spectral signatures.

  • Isopropylidene Ketal Hydrolysis: This five-membered ring is an acetal, which is notoriously unstable under acidic conditions.[4][5] The mechanism involves protonation of one of the acetal oxygens, followed by ring-opening to form a resonance-stabilized carboxonium ion, which is the rate-determining step.[5][6] Even trace amounts of acid (e.g., from chlorinated solvents like CDCl₃, acidic silica gel, or co-reagents) can catalyze this deprotection, yielding a diol.

  • Toluoyl Ester Hydrolysis: The ester linkage is stable to acid but highly susceptible to base-catalyzed hydrolysis, a reaction known as saponification.[7][8][9][10] Hydroxide ions or other strong nucleophiles attack the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and an alcohol.[9] This process is effectively irreversible.[7][11]

Diagnostic Protocol: NMR Analysis

  • Assign Key Peaks: Identify the characteristic peaks of the starting material. Key signals include the isopropylidene methyl protons (two singlets ~1.3-1.6 ppm), the vinyl proton (~6.0 ppm), and the toluoyl aromatic protons (~7.2 and 8.0 ppm).

  • Look for New Signals:

    • Ketal Cleavage: The appearance of new, broad signals in the hydroxyl (-OH) region of the spectrum and a shift in the signals for the protons on C1 and C2 are indicative of ketal hydrolysis.

    • Ester Cleavage: The disappearance of the toluoyl aromatic signals and the upfield shift of the C5 protons suggest ester hydrolysis. You may also see free p-toluic acid or its salt in the spectrum.

  • Solvent Check: If using CDCl₃, check its acidity. It often contains trace HCl. To neutralize it, pass the solvent through a small plug of basic alumina before use.

Q2: I'm observing a new, more polar spot on my TLC plate during reaction workup or after purification. What could it be?

Root Cause Analysis: A new spot with a lower Retention Factor (Rf) on a normal-phase TLC plate indicates the formation of a more polar compound. This is a classic sign of deprotection, as the resulting free hydroxyl groups increase the molecule's polarity, causing it to adhere more strongly to the silica gel.

  • Product 1 (Most Likely): Diol from Ketal Cleavage. The loss of the non-polar isopropylidene group and the introduction of two free hydroxyl groups will cause a significant decrease in Rf.

  • Product 2: Alcohol from Ester Cleavage. The loss of the bulky, relatively non-polar toluoyl group and the appearance of a primary alcohol will also result in a more polar product with a lower Rf.

  • Product 3: Triol (Full Deprotection). If both groups are cleaved, the resulting triol will be highly polar and may appear near the baseline of the TLC plate.

Troubleshooting Workflow: TLC Analysis

TLC_Troubleshooting start New, more polar spot observed on TLC step1 Co-spot the sample with the original starting material. start->step1 step2 Run TLC in a standard solvent system (e.g., Hexane:Ethyl Acetate). step1->step2 step3 Visualize using a permanganate (KMnO₄) stain. step2->step3 observe How many new spots? step3->observe one_spot One new spot observed. observe->one_spot One two_spots Two or more new spots. observe->two_spots Two+ interpret1 Likely partial deprotection. The lower the Rf, the more polar the product (e.g., diol is more polar than alcohol). one_spot->interpret1 interpret2 Multiple degradation products are present. This suggests harsh conditions (e.g., strong acid/base exposure) leading to both ketal and ester cleavage. two_spots->interpret2

Section 2: FAQs - Proactive Stability Management

This section provides answers to frequently asked questions about handling, storage, and analysis to help you maintain the integrity of your compound.

Q3: What are the primary degradation pathways I should be aware of?

The two main degradation pathways are hydrolysis reactions driven by pH. Acidic conditions target the isopropylidene ketal, while basic conditions target the p-toluoyl ester.

Degradation_Pathways

Q4: What are the recommended storage and handling conditions?

To ensure long-term stability, the compound should be handled with care, minimizing exposure to incompatible conditions.

ParameterRecommendationRationale
Solid Storage Store at -20°C in a desiccator.Low temperature slows reaction kinetics, and desiccation prevents hydrolysis from atmospheric moisture.
Solution Storage Prepare solutions fresh. If short-term storage is needed, use an aprotic, neutral solvent (e.g., anhydrous THF, Toluene, or Dichloromethane) and store at -20°C under an inert atmosphere (N₂ or Ar).Avoids protic solvents (like methanol) that can participate in hydrolysis and ensures an anhydrous, non-acidic environment.[12]
pH in Reactions Maintain a pH range of 6.0-7.5 .This "safe zone" minimizes both acid-catalyzed ketal cleavage and base-catalyzed ester hydrolysis.[12][13][14]
Incompatible Reagents Strong acids (e.g., HCl, TFA), strong bases (e.g., NaOH, LiOH), aqueous acidic/basic buffers, and some Lewis acids.These will actively promote the degradation pathways described above.[11][15]
Q5: How can I quickly check the purity of my compound before an experiment?

Recommended Protocol: Rapid Purity Check

  • Thin-Layer Chromatography (TLC): This is the fastest method.

    • Solvent System: A good starting point is 3:1 Hexane:Ethyl Acetate.

    • Procedure: Dissolve a tiny amount of your compound in dichloromethane. Spot it on a silica gel plate.

    • Visualization: Use a UV lamp (254 nm) to see the aromatic toluoyl group. Then, stain with potassium permanganate (KMnO₄). The double bond in the furanose ring will react quickly, appearing as a yellow spot on a purple background.

    • Interpretation: A single, well-defined spot indicates high purity. Streaking or multiple spots suggest degradation or impurities.

  • Proton NMR (¹H NMR): If you have access to an NMR spectrometer, a quick ¹H NMR is definitive.

    • Procedure: Dissolve ~1-2 mg in a neutral deuterated solvent like CDCl₃ (passed through basic alumina) or Benzene-d₆.

    • Interpretation: Compare the spectrum to a reference. The absence of additional peaks, especially in the alcohol (OH) regions or the loss of protecting group signals, confirms integrity.[16]

By understanding the key chemical liabilities of this molecule and implementing these diagnostic and preventative strategies, you can ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.

References

  • Bhat, C., et al. (2008). pH dependent effect of glycosylation on protein stability. PubMed. Available at: [Link]

  • General Acid Catalyzed Acetal Hydrolysis. The Hydrolysis of Acetals and Ketals of cis. ElectronicsAndBooks. Available at: [Link]

  • Pati, H. N., et al. (2009). Selective hydrolysis of terminal isopropylidene ketals- an overview. TSI Journals. Available at: [Link]

  • Angyal, S. J., & Pickles, V. A. (1972). Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. ResearchGate. Available at: [Link]

  • Reddit User Discussion (2021). What pH range will result in the hydrolysis of carbohydrates (i.e. break glycosidic bonds). Reddit. Available at: [Link]

  • Khan, R. H., et al. (2003). Effect of pH, temperature and alcohols on the stability of glycosylated and deglycosylated stem bromelain. Indian Academy of Sciences. Available at: [Link]

  • Unknown Author.
  • JAN (2015). Stability of furanose vs. pyranose form of glucose? Chemistry Stack Exchange. Available at: [Link]

  • ResearchGate (Date not available). Effect of temperature and pH, and temperature and pH stability on MpBgl3 activity. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor (2025). Saponification Reaction of Esters. YouTube. Available at: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

  • Unknown Author (Date not available). Acetone cannot be obtained from AHydrolysis of isopropylidene. CBSE Class 12 Chemistry.
  • OperaChem (2024). Saponification-Typical procedures. OperaChem. Available at: [Link]

  • Unknown Author (Date not available).
  • Google Patents (2020). Degradation pathway for pentose and hexose sugars. Google Patents.
  • Hölzel-Diagnostika (Date not available). 3-Deoxy-1,2-O-isopropylidene-5-O-(p-toluoyl)- α-D-glycero-pent-3-enofuranose. Hölzel-Diagnostika. Available at: [Link]

  • LibreTexts (2023). Saponification. Chemistry LibreTexts. Available at: [Link]

  • Wood, A. P., & Kelly, D. P. (1980). Carbohydrate Degradation Pathways in Thiobacillus A2 Grown on Various Sugars. ResearchGate. Available at: [Link]

  • Ghandehari, H., et al. (2013). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH. Available at: [Link]

  • Separation Science (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • ChemBK (Date not available). 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose MedChemExpress (MCE). ChemBK. Available at: [Link]

  • Mouriño, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. Available at: [Link]

  • Rózalski, M., et al. (2009). 3-Deoxy-1,2-di-O-isopropylidene-5-O-tosyl-d-threo-pentofuranose. PMC - NIH. Available at: [Link]

  • Patke, S., et al. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability. American Pharmaceutical Review. Available at: [Link]

  • ResearchGate (Date not available). (A) Reconstruction of transport and degradation pathways for five... ResearchGate. Available at: [Link]

  • ResearchGate (Date not available). Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal (Date not available). Protecting Groups - Stability. Organic Chemistry Portal. Available at: [Link]

  • Conrad, R., & Schlegel, H. G. (1977). Different degradation pathways for glucose and fructose in Rhodopseudomonas capsulata. PubMed. Available at: [Link]

  • ResearchGate (Date not available). glucose degradation pathways. This figure synthetises the main... ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Experiments with 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose

Welcome to the technical support center for the synthesis and handling of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose. This guide is intended for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose. This guide is intended for researchers, scientists, and professionals in drug development who are working with this important nucleoside analog. As a key intermediate in the synthesis of various bioactive molecules, successful and reproducible experimentation is paramount. This document provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in established principles of carbohydrate chemistry.

The synthesis of this unsaturated sugar derivative, while based on fundamental organic reactions, presents several challenges that can impact yield and purity. This guide will address common issues encountered during a typical synthetic sequence, which generally involves the activation of the C-3 hydroxyl group of a suitable precursor followed by a base-induced elimination.

Synthetic Workflow Overview

A common synthetic route to 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose involves a two-step process starting from a readily available protected xylofuranose derivative. The core transformation is an elimination reaction, which requires careful control of reaction conditions to favor the desired product and minimize side reactions.

Synthetic_Workflow cluster_0 Step 1: Activation of C-3 Hydroxyl Group cluster_1 Step 2: Elimination Reaction Start 1,2-O-Isopropylidene- 5-p-toluoyl-α-D-xylofuranose Reagents1 TsCl or MsCl, Pyridine Start->Reagents1 Activation Intermediate 3-O-Tosyl/Mesyl Intermediate Reagents1->Intermediate Reagents2 Strong, non-nucleophilic base (e.g., DBU) Intermediate->Reagents2 Elimination Product 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl- a-D-glycero-pent-3-enofuranose Reagents2->Product Troubleshooting_Activation Start Low Yield of Activated Intermediate Q1 Reagents Fresh and Anhydrous? Start->Q1 A1_No Use Fresh/Purified Reagents Q1->A1_No No Q2 Side Products Observed? Q1->Q2 Yes A1_Yes Optimize Stoichiometry and Temperature A1_Yes->Q2 A1_No->A1_Yes A2_Yes Check for Competing Reactions (e.g., elimination). Consider Milder Conditions. Q2->A2_Yes Yes A2_No Proceed to Elimination Q2->A2_No No

Caption: Decision tree for troubleshooting the activation step.

Part 2: The Elimination Reaction

Question 3: My elimination reaction to form the double bond is not working, and I am isolating the unreacted 3-O-tosyl/mesyl intermediate. What can I do?

Answer: A failed elimination reaction typically points to issues with the base, solvent, or reaction temperature.

  • Base Strength and Steric Hindrance: The elimination of the C-3 sulfonate requires a strong, non-nucleophilic base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice for this transformation as its steric bulk disfavors competing SN2 substitution reactions. Weaker bases or more nucleophilic bases may not be effective or could lead to substitution products.

  • Solvent: The choice of solvent is critical. Aprotic polar solvents like acetonitrile, DMF, or DMSO are generally preferred as they can dissolve the carbohydrate substrate and the base, facilitating the reaction.

  • Temperature: Elimination reactions often require heating to overcome the activation energy barrier. Refluxing in a suitable solvent is a common practice. If the reaction is not proceeding at a lower temperature, gradually increasing the heat while monitoring by TLC is advisable.

ParameterRecommended ConditionRationale
Base DBU (1.5-2.0 equiv.)Strong, sterically hindered, non-nucleophilic base favors elimination over substitution.
Solvent Anhydrous Acetonitrile or DMFAprotic polar solvent solubilizes reactants and favors E2 mechanism.
Temperature Reflux (e.g., 82°C for ACN)Provides sufficient energy for the elimination to occur.
Reaction Time 4-12 hoursMonitor by TLC until the starting material is consumed.

Question 4: The yield of my desired enofuranose is low, and I have a complex mixture of products after the elimination step. What are the likely side reactions?

Answer: Low yields and product mixtures in elimination reactions of carbohydrates can arise from several competing pathways.

  • SN2 Substitution: If a nucleophilic base is used, it can displace the tosylate or mesylate group, leading to the formation of a C-3 substituted product with inverted stereochemistry. The use of a non-nucleophilic base like DBU is crucial to minimize this.

  • Rearrangement Reactions: Although less common in E2 reactions, under conditions that favor an E1 mechanism (e.g., protic solvent, weaker base), the formation of a carbocation intermediate could lead to rearrangements.

  • Product Instability: Unsaturated sugars can be sensitive to both strongly acidic and basic conditions, potentially leading to degradation or further reactions if the workup is not performed carefully. Neutralizing the reaction mixture promptly after completion is important.

  • Incomplete Reaction: As discussed in Question 3, if the reaction conditions are not forcing enough, you will have a mixture of starting material and product.

Troubleshooting Protocol for Low-Yield Elimination:

  • Confirm Base Choice: Ensure you are using a strong, non-nucleophilic base like DBU.

  • Use Anhydrous Conditions: Any water present can interfere with the base and potentially lead to hydrolysis of the product or starting material.

  • Increase Reaction Temperature/Time: Gradually increase the temperature and monitor the reaction for a longer duration.

  • Careful Workup: Upon completion, cool the reaction, dilute with a suitable organic solvent like ethyl acetate, and wash with a mild acid (e.g., dilute HCl or NH₄Cl solution) to remove the base, followed by a brine wash. Dry the organic layer thoroughly before concentrating.

Part 3: Purification and Characterization

Question 5: I am having difficulty purifying the final product by column chromatography. It seems to be streaking or co-eluting with impurities.

Answer: Purification of carbohydrate derivatives can be challenging due to their polarity and potential for multiple conformations.

  • Choice of Stationary Phase: Standard silica gel is typically effective. If you are experiencing significant streaking, you can try deactivating the silica gel by adding a small percentage of triethylamine to your eluent system (e.g., 0.5-1%). This can help to reduce interactions between the polar product and the acidic silica.

  • Eluent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. The p-toluoyl group makes the molecule relatively non-polar, so a high percentage of hexane will likely be required.

  • Product Stability on Silica: Some unsaturated sugars can be unstable on silica gel, especially if left on the column for an extended period. It is advisable to perform the chromatography as quickly as possible.

  • Alternative Purification: If column chromatography is consistently problematic, consider preparative HPLC on a normal or reverse-phase column.

Question 6: The NMR spectrum of my final product is complex, and I'm not sure if I have the correct compound. What are the key characteristic signals I should look for?

Answer: The 1H and 13C NMR spectra of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose will have several characteristic signals. While a full analysis requires 2D NMR techniques, key features in the 1D spectra can provide strong evidence of product formation.

Expected 1H NMR Signals:

Proton(s)Approximate Chemical Shift (ppm)MultiplicityKey Features
H-3, H-4 5.8 - 6.2mSignals for the double bond protons.
H-1 ~5.9dAnomeric proton, coupled to H-2.
H-2 ~4.8mCoupled to H-1 and H-3 (long-range).
H-5, H-5' 4.5 - 4.9mMethylene protons adjacent to the toluoyl ester.
Toluoyl Ar-H 7.2 - 8.0d, dAromatic protons of the p-toluoyl group.
Toluoyl -CH₃ ~2.4sMethyl group on the aromatic ring.
Isopropylidene -CH₃ 1.3 - 1.6s, sTwo singlets for the diastereotopic methyl groups.

Expected 13C NMR Signals:

Carbon(s)Approximate Chemical Shift (ppm)
C-3, C-4 125 - 135
C=O (Toluoyl) ~166
C-1 ~105
Isopropylidene C(CH₃)₂ ~112

If your spectra show the absence of a signal for a proton or carbon at the C-3 position in the typical range for a methine group attached to oxygen (~4-5 ppm in 1H NMR, ~70-80 ppm in 13C NMR) and the appearance of two signals in the olefinic region, this is strong evidence for the formation of the double bond.

References

  • Turner, J. A., Zipse, H., & Taylor, M. S. (2024). On the mechanism of carboxylate elimination from carbohydrate monoester-derived radicals. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Technical Support Center: Chemical Synthesis of Nucleoside Analogs.
  • BenchChem. (2025). Troubleshooting low yield in adenosine analog synthesis.
  • Borbás, A., et al. (2023). First Synthesis of DBU-Conjugated Cationic Carbohydrate Derivatives and Investigation of Their Antibacterial and Antifungal Activity.
  • ChemicalBook. (n.d.). 3-Deoxy-1,2-O-isopropylidene-5-p-tuluoyl--D-glycero-pent-3-enofuranose. Retrieved from a relevant chemical supplier website.
  • Chemistry Steps. (n.d.).
  • Ferrier, R. J., & Hoberg, J. O. (2003). Synthesis and reactions of unsaturated sugars. Advances in Carbohydrate Chemistry and Biochemistry, 58, 55-119.
  • Isac-García, J., et al. (2025). DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) - A Nucleophillic Base.
  • Jordheim, L. P., et al. (2020). Unifying the synthesis of nucleoside analogs. Science, 369(6504), 623-624.
  • MedChemExpress. (n.d.). 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose. Retrieved from a relevant chemical supplier website.
  • Richardson, A. C. (1969).
  • Ashenhurst, J. (2015, March 10).
  • Ananikov, V. P., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
  • Wikipedia. (n.d.). Tipson–Cohen reaction.
  • Taylor & Francis. (n.d.). DBU – Knowledge and References.
  • Kim, S., et al. (2018). An Efficient Method to Synthesize Benzofurans and Naphthofurans. Request PDF.
  • Ashenhurst, J. (2012, November 9). E1 Reactions With Rearrangement - Alkyl and Hyride Shifts. Master Organic Chemistry.
  • Proprep. (n.d.). How does DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) function as a strong non-nucleophilic base in orga... Show More.
  • Horton, D., Roski, J. P., & Norris, P. (1996). Cycloaddition of Cyclopentadiene to 3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-erythro-hex-3-enofuranose.
Troubleshooting

Technical Support Center: Optimizing 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose in Cell Culture

Welcome to the technical support center for the use of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose in cell culture experiments. This guide, designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the use of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose in cell culture experiments. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and use of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose.

Q1: What is the mechanism of action of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose?

A1: 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose is classified as a purine nucleoside analog.[1][2][3] The primary mechanism of action for this class of compounds involves the inhibition of DNA synthesis, which can lead to the induction of apoptosis (programmed cell death) in rapidly dividing cells.[1][2][3] This makes it a compound of interest for cancer research.

Q2: What is the appropriate solvent for this compound and how should I prepare a stock solution?

A2: Information on the ideal solvent can typically be found on the manufacturer's certificate of analysis. However, for many nucleoside analogs, DMSO is a common choice for creating a highly concentrated stock solution. It is crucial to then dilute the stock solution in your cell culture medium to the final working concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically well below 0.5%).

Q3: What are the recommended starting concentrations for a dose-response experiment?

A3: For a novel compound, it is advisable to test a wide range of concentrations to determine the optimal working range. A logarithmic dilution series is often a good starting point.[4] For initial screening, a broad range from nanomolar to millimolar concentrations can help identify the IC50 (the concentration that inhibits 50% of the biological activity).[4]

Table 1: Recommended Starting Concentrations for a Dose-Response Experiment

Concentration RangeRationale
1 nM - 100 nMTo assess high-potency effects.
1 µM - 100 µMA common working range for many bioactive compounds.
100 µM - 10 mMTo identify potential effects at higher concentrations and establish a toxicity threshold.[4]

Q4: How long should I incubate my cells with the compound?

A4: The optimal incubation time will depend on your specific cell type and the biological question you are investigating. For a compound that affects DNA synthesis, an incubation period that allows for at least one to two cell cycles is often necessary to observe significant effects. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal endpoint.

Troubleshooting Guide

This section provides solutions to potential issues you may encounter during your experiments.

Problem 1: Unexpectedly high levels of cell death, even at low concentrations.

  • Possible Cause 1: Solvent Toxicity. High concentrations of solvents like DMSO can be toxic to cells.

    • Solution: Ensure the final concentration of your solvent in the cell culture medium is at a non-toxic level (e.g., <0.5% for DMSO). Prepare a vehicle control (medium with the same concentration of solvent but without the compound) to assess solvent toxicity.

  • Possible Cause 2: High Sensitivity of the Cell Line. Your specific cell line may be particularly sensitive to this purine nucleoside analog.

    • Solution: Perform a dose-response experiment with a wider range of lower concentrations to pinpoint the non-toxic and effective range for your cells.

  • Possible Cause 3: Contamination. Bacterial, fungal, or mycoplasma contamination can cause widespread cell death.[5][6]

    • Solution: Regularly check your cell cultures for signs of contamination, such as turbidity, color change of the medium, or visible microorganisms under the microscope.[5][6] If contamination is suspected, discard the cultures and decontaminate the incubator and biosafety cabinet.[6]

Problem 2: No observable effect of the compound, even at high concentrations.

  • Possible Cause 1: Compound Instability or Degradation. The compound may be unstable in your culture conditions (e.g., sensitive to light or temperature).

    • Solution: Consult the manufacturer's data sheet for storage and handling instructions. Prepare fresh dilutions of the compound for each experiment.

  • Possible Cause 2: Cell Line Resistance. The target cells may have intrinsic or acquired resistance mechanisms to purine nucleoside analogs.

    • Solution: Consider using a different cell line that is known to be sensitive to this class of compounds as a positive control. You can also investigate potential resistance mechanisms in your cell line.

  • Possible Cause 3: Insufficient Incubation Time. The duration of the treatment may not be long enough to induce a measurable response.

    • Solution: As mentioned in the FAQ, perform a time-course experiment to determine if a longer incubation period is necessary.

Problem 3: High variability between replicate wells.

  • Possible Cause 1: Inaccurate Pipetting. Small errors in pipetting can lead to significant differences in the final concentration of the compound, especially when working with small volumes.

    • Solution: Ensure your pipettes are properly calibrated. Use larger volumes for serial dilutions where possible to minimize the impact of pipetting errors.

  • Possible Cause 2: Uneven Cell Seeding. A non-uniform distribution of cells in the culture plate will lead to variability in the results.

    • Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. Allow the plate to sit at room temperature for a short period before placing it in the incubator to allow for even cell settling.

  • Possible Cause 3: Edge Effects. Wells on the periphery of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth.

    • Solution: To minimize edge effects, avoid using the outer wells of the plate for your experimental samples. Instead, fill these wells with sterile PBS or medium.

Experimental Protocols

Protocol 1: Determining the Optimal Dose-Response Curve

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose.

  • Cell Seeding:

    • One day prior to treatment, seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. The optimal seeding density should be determined empirically for your specific cell line.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations (refer to Table 1 for a starting point). Remember to prepare a vehicle control with the highest concentration of DMSO used in your dilutions.

  • Cell Treatment:

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 48 or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Cell Viability Assay:

    • Assess cell viability using a suitable method. Common assays include MTT, XTT, or resazurin-based assays, which measure metabolic activity, or ATP-based assays that quantify the amount of ATP in viable cells.[7][8][9][10]

  • Data Analysis:

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression model to fit a sigmoidal dose-response curve and determine the IC50 value.[11][12]

Diagram 1: Workflow for Dose-Response Experiment

DoseResponseWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SeedCells 1. Seed Cells in 96-well Plate PrepareCompound 2. Prepare Compound Dilutions TreatCells 3. Treat Cells PrepareCompound->TreatCells Incubate 4. Incubate (e.g., 48h) TreatCells->Incubate ViabilityAssay 5. Perform Viability Assay Incubate->ViabilityAssay DataAnalysis 6. Analyze Data & Determine IC50 ViabilityAssay->DataAnalysis

A streamlined workflow for determining the IC50 of the compound.

Diagram 2: Troubleshooting Logic Flow

TroubleshootingFlow cluster_high_toxicity High Cell Death cluster_no_effect No Observable Effect cluster_variability High Variability Start Unexpected Experimental Outcome Toxicity High Toxicity? Start->Toxicity NoEffect No Effect? Start->NoEffect Variability High Variability? Start->Variability SolventToxicity Check Solvent Toxicity CellSensitivity Assess Cell Line Sensitivity SolventToxicity->CellSensitivity ContaminationCheck Screen for Contamination CellSensitivity->ContaminationCheck CompoundStability Verify Compound Stability CellResistance Investigate Cell Resistance CompoundStability->CellResistance IncubationTime Optimize Incubation Time CellResistance->IncubationTime PipettingTechnique Review Pipetting Technique CellSeeding Ensure Even Cell Seeding PipettingTechnique->CellSeeding EdgeEffects Mitigate Edge Effects CellSeeding->EdgeEffects Toxicity->SolventToxicity Yes NoEffect->CompoundStability Yes Variability->PipettingTechnique Yes

A decision tree for troubleshooting common experimental issues.

References

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link][10]

  • Singh, B. R., & Kumar, R. (2021). Troubleshooting: Cell Culture (Appendix 1). In Practical Techniques in Molecular Biotechnology. Cambridge University Press & Assessment.
  • Corning. (n.d.). What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Retrieved from [Link][5]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link][11]

  • Hafner, M., & Niepel, M. (2019). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 11(4), e71.
  • Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. Retrieved from [Link]

  • Fang, K., & Chen, J. (2014). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. ACS Sustainable Chemistry & Engineering, 2(4), 658-665.
  • Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link][12]

  • LabTube. (2023, September 11). Calculating Amount of Drug Needed for Cell Culture: Practical Guide [Video]. YouTube.
  • Scribd. (n.d.). Optimal Antibiotic Dosing for Cell Lines. Retrieved from [Link]

  • Hölzel-Diagnostika. (n.d.). 3-Deoxy-1,2-O-isopropylidene-5-O-(p-toluoyl)- α-D-glycero-pent-3-enofuranose. Retrieved from [Link]

  • ResearchGate. (2021). Dose optimization for cell culture. Retrieved from [Link][4]

  • Le, T. L., Su, S., & Shahriyari, L. (2021). Optimization of Drug Dosage. Bio-protocol, 11(15), e4121.
  • ChemBK. (n.d.). 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose MedChemExpress (MCE). Retrieved from [Link]

  • Howard, C. M., et al. (2020). Assessing chemotherapy dosing strategies in a spatial cell culture model.
  • ResearchGate. (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-3-azido-3-deoxy-d-glucofuranose. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose

Introduction: Welcome to the technical support guide for the synthesis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose. This unsaturated furanose derivative is a valuable chiral building block,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose. This unsaturated furanose derivative is a valuable chiral building block, often utilized as a precursor in the synthesis of modified nucleosides and other biologically active molecules.[1][2][3] The synthetic route typically involves a base-mediated elimination reaction from a C3-activated 1,2-O-isopropylidene-α-D-xylofuranose precursor. While the synthesis is well-established, it is not without its challenges. Competing side reactions can significantly reduce the yield and complicate purification.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple protocol, offering in-depth troubleshooting advice based on mechanistic principles to help you diagnose issues, optimize your reaction conditions, and maximize your yield of the target enofuranose.

Part 1: The Ideal Synthetic Pathway: A Visual Guide

The successful synthesis hinges on a controlled elimination reaction, which is fundamentally a contest between the desired E2 pathway and a competing SN2 pathway. Understanding this is critical. The overall strategy involves activating the hydroxyl group at the C3 position of a protected xylofuranose, making it a good leaving group, and then using a suitable base to abstract the C4 proton, inducing elimination.

Recommended Experimental Protocol

This protocol outlines the conversion of 1,2-O-isopropylidene-5-p-toluoyl-α-D-xylofuranose to the target enofuranose via a C3-mesylate intermediate.

Step 1: Activation of C3-Hydroxyl Group (Mesylation)

  • Dissolve 1,2-O-isopropylidene-5-p-toluoyl-α-D-xylofuranose (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M solution) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (TEA, 1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude mesylate is often used directly in the next step without further purification.

Step 2: Elimination Reaction

  • Dissolve the crude 3-O-mesyl intermediate from the previous step in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Acetonitrile (MeCN).

  • Add a strong, non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU, 2.0-3.0 eq).

  • Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 12-24 hours. Monitor the formation of the product by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with 1M HCl to remove the DBU, then with saturated NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure enofuranose.

Visualized Workflow: From Precursor to Product

G cluster_0 Activation Step cluster_1 Elimination Step Xylo 1,2-O-isopropylidene- 5-p-toluoyl-α-D-xylofuranose Mesyl C3-Mesylated Intermediate Xylo->Mesyl MsCl, TEA DCM, 0°C to RT Product Target Enofuranose Mesyl->Product DBU, THF Reflux

Caption: Overall synthetic workflow for the target enofuranose.

Part 2: Troubleshooting Guide: Common Side Reactions & Impurities

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction is incomplete. TLC analysis shows a significant amount of the C3-mesylated starting material even after prolonged reaction time. What went wrong?

A1: Incomplete elimination is typically due to suboptimal reaction conditions that fail to drive the E2 mechanism to completion.

  • Causality: The bimolecular (E2) elimination rate depends on the concentration of both the substrate and the base.[4] Furthermore, the activation energy for this reaction requires sufficient thermal energy.

  • Troubleshooting Steps:

    • Base Stoichiometry & Strength: Ensure you are using at least 2.0 equivalents of a strong, non-nucleophilic base like DBU. An insufficient amount of base will result in a slow or stalled reaction. Weaker bases like triethylamine are generally ineffective for this elimination.

    • Temperature: Elimination reactions are entropically favored and thus benefit from higher temperatures.[5] If you are running the reaction at room temperature, it will likely be sluggish. Refluxing in THF or a higher-boiling solvent like acetonitrile is recommended.

    • Solvent Purity: The presence of water can protonate the base, rendering it inactive. Ensure all reagents and solvents are anhydrous.

    • Leaving Group Quality: While less common, if the initial mesylation was inefficient, you will have less of the reactive intermediate to undergo elimination. Confirm the formation of the mesylate by ¹H NMR if possible (look for the appearance of a new singlet around 3.0-3.2 ppm for the mesyl group).

ParameterRecommendationRationale
Base DBU, DBN, or KOtBuStrong, non-nucleophilic bases favor the E2 pathway.
Equivalents of Base 2.0 - 3.0 eqDrives the reaction to completion.
Solvent Anhydrous THF, MeCNAprotic solvents are essential for the E2 mechanism.
Temperature Reflux (60-100 °C)Provides the necessary activation energy and favors elimination over substitution.

Q2: I've isolated a major byproduct with a mass identical to my target product, but its NMR spectrum lacks the characteristic alkene peaks. What is this impurity?

A2: You have likely formed the SN2 substitution product. This is the most common and problematic side reaction.

  • Mechanistic Insight: The base used for elimination can also act as a nucleophile, attacking the electrophilic C3 carbon and displacing the mesylate leaving group. This results in the formation of a new covalent bond at C3 instead of a double bond. If the base contains an oxygen or nitrogen nucleophile (e.g., using hydroxide or an amine), this can lead to complex byproducts. Even with bases like DBU, trace water can lead to the formation of an alcohol with an inverted stereochemistry at C3 (the allo-epimer).

Visualized Mechanism: E2 Elimination vs. SN2 Substitution

G Start C3-Mesylated Precursor H at C4 E2_Product Desired Enofuranose | (C3=C4 double bond) Start->E2_Product Elimination of -OMs SN2_Product SN2 Byproduct | (e.g., Inverted Alcohol at C3) Start->SN2_Product Substitution of -OMs Base Base (DBU) Base->Start:f0 Attacks H at C4 (E2 Pathway) Base->Start:f0 Attacks C3 Carbon (SN2 Pathway)

Caption: Competing E2 (desired) and SN2 (side reaction) pathways.

  • How to Favor Elimination:

    • Use a Sterically Hindered Base: Potassium tert-butoxide (KOtBu) is an excellent choice. Its bulk makes it a poor nucleophile but an effective base, strongly favoring the E2 pathway.

    • Increase Temperature: As mentioned, higher temperatures favor elimination over substitution.

    • Solvent Choice: Polar aprotic solvents (THF, MeCN) are suitable for E2 reactions. Avoid polar protic solvents (like ethanol), which can solvate the base and also act as nucleophiles.

Q3: My final product's NMR is messy, and I suspect I've lost one of the protecting groups. How can I confirm this and prevent it?

A3: Both the 1,2-O-isopropylidene and 5-O-p-toluoyl groups can be labile under certain conditions.

  • Isopropylidene Group Lability: The 1,2-O-isopropylidene acetal is highly sensitive to acid.[6] If your workup involves an overly aggressive acid wash (e.g., highly concentrated HCl), you can partially or fully hydrolyze this group, leading to a complex mixture of diols.

    • Prevention: Use a mild acid wash (e.g., 1M HCl or even saturated NH₄Cl) and minimize its contact time with the organic layer. Ensure the reaction is run under anhydrous, non-acidic conditions.

  • Toluoyl Group Lability: The 5-O-p-toluoyl ester can be cleaved by strongly basic or nucleophilic conditions, especially at high temperatures. If you use a base like sodium methoxide, you risk transesterification.

    • Prevention: Use non-nucleophilic bases like DBU or DBN. If using an alkoxide base like KOtBu, ensure the reaction is completely anhydrous to prevent saponification (hydrolysis of the ester) by hydroxide ions.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the best leaving group for this elimination? A: While halides can be used, sulfonate esters like mesylate (-OMs) or tosylate (-OTs) are generally superior. They are highly effective leaving groups, easily prepared from the corresponding alcohol, and their formation is typically clean and high-yielding.[7] There is often little practical difference between mesylate and tosylate for this specific transformation.

Q: How can I distinguish the product from the SN2 byproduct using ¹H NMR? A: The spectroscopic data is definitive. The table below highlights the key differences.

CompoundKey ¹H NMR Signals (approx. δ, CDCl₃)Diagnostic Feature
Target Enofuranose ~6.0 ppm (d, H-1), ~5.0-5.2 ppm (m, H-2), ~6.0-6.2 ppm (m, H-3 & H-4) Presence of two vinyl proton signals in the 6.0-6.2 ppm region.
C3-Inverted Alcohol (SN2) ~5.8 ppm (d, H-1), ~4.6-4.8 ppm (m, H-2), ~4.0-4.2 ppm (m, H-3) , ~2.5 ppm (d, -OH)Absence of vinyl protons and appearance of a new proton signal (H-3) around 4.0-4.2 ppm.

Q: Can I use a one-pot procedure for mesylation and elimination? A: While tempting, a one-pot procedure is not recommended. The conditions for mesylation (0 °C to RT, with TEA) and elimination (reflux, with DBU) are vastly different. Attempting a one-pot reaction often leads to a complex mixture of products, including the SN2 substitution by chloride ions from the mesylation step. A sequential, two-step process with workup or solvent exchange between steps affords much greater control and higher purity of the final product.

References
  • Mishra, B., et al. (2019). Synthesis of Sugar-Based Enones and Their Transformation into 3,5-Disubstituted Furans and 2-Acyl-Substituted 1,2,3-Trideoxy Sugars in the Presence of Lewis Acids. ResearchGate. Available at: [Link]

  • Semantic Scholar. Synthesis of a Heteroannulated Furanose via Intramolecular Michael Addition in an ω-Hydroxy α,β-Unsaturated Nitrile. Available at: [Link]

  • Doboszewski, B., & Herdewijn, P. (2011). 3-Deoxy-1,2-di-O-isopropylidene-5-O-tosyl-d-threo-pentofuranose. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1709. Available at: [Link]

  • Mishra, B., et al. (2019). Synthesis of Sugar-Based Enones and Their Transformation into 3,5-Disubstituted Furans and 2-Acyl-Substituted 1,2,3-Trideoxy Sugars in the Presence of Lewis Acids. Organic Letters, 21(9), 3216–3220. Available at: [Link]

  • Solubility of Things. Elimination Reactions. Available at: [Link]

  • Ferrier, R. J., & Hoberg, J. O. (2003). Synthesis and Reactions of Unsaturated Sugars. Advances in Carbohydrate Chemistry and Biochemistry, 58, 55-119. Available at: [Link]

  • ChemBK. 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose MedChemExpress (MCE). Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Available at: [Link]

  • Mondal, M. A. A., et al. (2018). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization. DergiPark. Available at: [Link]

  • Horton, D., & Usui, T. (1991). Transformations of unsaturated acyclic sugars into enantiomerically pure norbornene derivatives. Carbohydrate Research, 216, 33-49. Available at: [Link]

  • Schmedt, T., et al. (2017). The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose. Crystals, 7(4), 105. Available at: [Link]

  • Nagy, L., et al. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. Amino Acids, 53(5), 721-733. Available at: [Link]

  • Nagy, L., et al. (2017). C-3 epimers of sugar amino acids as foldameric building blocks: improved synthesis, useful derivatives, coupling strategies. ResearchGate. Available at: [Link]

  • Gauffeny, F., et al. (2021). Deoxygenation of 5-O-benzoyl-1,2-isopropylidene-3-O-imidazolylthiocarbonyl-α-d-xylofuranose using dimethyl phosphite: an efficient alternate method towards a 3′-deoxynucleoside glycosyl donor. RSC Advances, 11(34), 20958-20961. Available at: [Link]

  • Ashenhurst, J. (2012). Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose

Welcome to the technical support center for the purification of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose. This guide is intended for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose. This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this valuable purine nucleoside analog.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity of your target compound.

I. Understanding the Purification Challenges

The purification of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose presents a unique set of challenges primarily due to the lability of the isopropylidene protecting group and the potential for side reactions during synthesis and purification. The presence of a double bond in the furanose ring also adds to the molecule's reactivity.

A critical factor to consider is the acidic nature of silica gel, which is commonly used in column chromatography. The Lewis acid sites on the silica surface can catalyze the hydrolysis of the acid-sensitive isopropylidene group, leading to the formation of diol impurities that can be difficult to separate from the desired product.[4][5][6] Furthermore, the potential for epimerization at stereocenters under certain conditions can lead to a mixture of diastereomers, complicating the purification process.[7][8][9][10][11]

This guide will address these challenges by providing strategies to mitigate the degradation of the target molecule and effectively remove common impurities.

II. Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the purification of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose.

Problem Potential Cause Troubleshooting Steps
Multiple spots on TLC, even after initial purification - Incomplete reaction - Formation of side products (e.g., epimers) - Degradation of the product on the TLC plate (if silica is acidic)- Optimize reaction conditions: Ensure complete consumption of starting materials. - Characterize byproducts: Use techniques like LC-MS to identify the impurities. - Use neutralized silica gel plates for TLC: This will prevent on-plate degradation.
Low yield after column chromatography - Degradation of the product on the silica gel column. - Product co-eluting with impurities. - Irreversible adsorption of the product to the stationary phase.- Deactivate the silica gel: Use a triethylamine-hexane wash before packing the column. - Optimize the solvent system: A well-chosen eluent will improve separation and reduce band broadening. - Consider alternative purification methods: Recrystallization or preparative HPLC might be more suitable.
Product appears as a smear rather than a distinct band on the column - Column overloading. - Poor choice of solvent system. - Degradation of the product during chromatography.- Reduce the amount of crude material loaded onto the column. - Perform a thorough TLC solvent screen to find an optimal mobile phase. - Run the column quickly and with deactivated silica to minimize contact time.
Presence of a more polar impurity in the final product - Hydrolysis of the isopropylidene group.- Ensure all solvents are anhydrous. - Use deactivated silica gel for chromatography. - Consider using a non-polar solvent system for purification.

III. Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows signals that I can't assign to the desired product. What could they be?

A1: Unidentified signals in your NMR spectrum could arise from several sources:

  • Residual Solvents: Ensure your sample is thoroughly dried under high vacuum.

  • Starting Materials: Incomplete reaction can leave unreacted starting materials in your crude product.

  • Side Products: Potential side reactions include epimerization or incomplete elimination to form the double bond.

  • Degradation Products: As mentioned, the isopropylidene group is acid-labile and can be cleaved to form the corresponding diol.

Q2: What is the best way to monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the purification. A good starting solvent system for TLC is a mixture of hexane and ethyl acetate. Based on a similar compound, 3-Deoxy-1,2-di-O-isopropylidene-5-O-tosyl-d-threo-pentofuranose, which has an Rf of 0.36 in a 2:1 hexane-EtOAc system, you can expect your product to have a similar polarity.[12] It is advisable to use silica gel plates that have been neutralized with a dilute solution of triethylamine in the mobile phase to prevent streaking and degradation of the product on the plate.

Q3: Can I use reversed-phase chromatography for purification?

A3: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative to normal-phase chromatography on silica gel, especially if you are experiencing significant product degradation. A mobile phase of acetonitrile and water or methanol and water would be a good starting point for method development.

Q4: How can I be sure that the isopropylidene group is intact after purification?

A4: The presence of the isopropylidene group can be confirmed by ¹H NMR spectroscopy. You should observe two characteristic singlets for the two methyl groups of the isopropylidene moiety. The absence or diminished integration of these signals, coupled with the appearance of new hydroxyl protons, would indicate hydrolysis.

Q5: What are the ideal storage conditions for the purified product?

A5: To prevent degradation, the purified compound should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (-20°C is recommended).

IV. Experimental Protocols

A. Thin-Layer Chromatography (TLC) Analysis

This protocol is designed to monitor the purification of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose.

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Triethylamine

  • UV lamp (254 nm)

  • Staining solution (e.g., p-anisaldehyde or potassium permanganate)

Procedure:

  • Prepare the mobile phase: Start with a 3:1 mixture of hexane and ethyl acetate. Add 0.1% (v/v) of triethylamine to the mobile phase to neutralize the silica.

  • Prepare the TLC chamber: Line the inside of the developing chamber with filter paper and pour in the mobile phase to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.

  • Spot the plate: Dissolve a small amount of your crude and purified samples in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the samples onto the baseline of the TLC plate.

  • Develop the plate: Place the spotted TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the spots: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. If the compound is not UV-active, use a chemical stain. The target compound is expected to have an Rf value in the range of 0.3-0.5 in this solvent system.

B. Deactivated Silica Gel Column Chromatography

This protocol describes a method for purifying the target compound while minimizing degradation.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Compressed air or nitrogen for flash chromatography (optional)

Procedure:

  • Prepare the deactivated silica gel slurry: In a beaker, suspend the required amount of silica gel in hexane. Add 1% (v/v) triethylamine to the slurry and stir for 15 minutes.

  • Pack the column: Carefully pour the slurry into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Load the sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elute the column: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate with 0.1% triethylamine). Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

V. Visualizing the Purification Workflow

The following diagram illustrates the key steps and decision points in the purification process.

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product TLC_analysis TLC Analysis Crude->TLC_analysis Initial Assessment Column_Chrom Column Chromatography (Deactivated Silica) TLC_analysis->Column_Chrom Good Separation Recrystallization Recrystallization TLC_analysis->Recrystallization Crystalline Solid Prep_HPLC Preparative HPLC TLC_analysis->Prep_HPLC Complex Mixture Purity_Check Purity Check (TLC/NMR) Column_Chrom->Purity_Check Recrystallization->Purity_Check Prep_HPLC->Purity_Check Purity_Check->Column_Chrom Repurify Pure_Product Pure Product Purity_Check->Pure_Product Purity Confirmed

Caption: Purification workflow for the target compound.

VI. References

  • Selective hydrolysis of terminal isopropylidene ketals: an overview. (2009). TSI Journals.

  • Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry.

  • 3-Deoxy-1,2-di-O-isopropylidene-5-O-tosyl-d-threo-pentofuranose. PMC - NIH.

  • Approaches to the epimerization of sugars. ResearchGate.

  • 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose. Mechanism of Action & Protocol.

  • Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. ResearchGate.

  • TLC Separation of Nucleosides. Chromatography Forum.

  • 3.1 Introduction 3.2 Acetals.

  • 3-Deoxy-1,2-O-isopropylidene-5-p-tuluoyl--D-glycero-pent-3-enofuranose | 75096-63-8.

  • TLC Tips and Tricks. Merck.

  • Thin layer chromatographic separation of pesticides, decachlorobiphenyl, and nucleosides with micellar solutions. ResearchGate.

  • US6414137B1 - Selective solvent extraction for the purification of protected nucleosides. Google Patents.

  • 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose MedChemExpress (MCE). ChemBK.

  • Results for the isomerization/epimerization of sugars. ResearchGate.

  • Selective Axial-to-Equatorial Epimerization of Carbohydrates. PMC - PubMed Central.

  • Synthesis of 1,2:5,6-di-O-isopropylidene-3-azido-3-deoxy-d-glucofuranose. Reagents and conditions: a (i) PCC, DCM. ResearchGate.

  • Selective Epimerization of Sugars Inspired by Radical-Based Synthetic Mechanisms.

  • Synthesis and Biophysical Properties of 3'-Deoxy-β-d-apio-d-furanosyl Nucleic Acids.

  • What Is Epimerization In Organic Chemistry?. YouTube.

  • Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. NIH.

  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. NIH.

  • A precursor to the beta-pyranosides of 3-amino-3,6-dideoxy-D-mannose (mycosamine).

  • Isolation, Synthesis, and Characterization of Impurities and Degradants from the Clofarabine Process. ResearchGate.

  • Straightforward synthesis of 3'-deoxy-3',4'-didehydronucleoside-5'- aldehydes via 2',3'-O-orthoester group elimination. ResearchGate.

  • Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole.

  • Thermal and Hydrothermal Treatment of Silica Gels as Solid Stationary Phases in Gas Chromatography. PMC - NIH.

  • Synthesis and Characterization of Potential and Degraded Impurities of Regadenoson. ResearchGate.

  • Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. NIH.

  • Synthesis and Characterization of (+)-3-C-Nitromethyl-1,2:5,6-di-O-Isopropylidene-α-d-Allofuranose. ResearchGate.

  • Synthesis of 3'-amino-2',3'-dideoxy-hexofuranose nucleosides with potential anti-viral activity. PubMed.

References

Optimization

Technical Support Center: Stabilizing 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose

Welcome to the dedicated technical support guide for 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose (CAS 75096-63-8). This resource is designed for researchers, medicinal chemists, and process de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose (CAS 75096-63-8). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this key purine nucleoside analog intermediate.[1][2] Given its specific combination of functional groups, this molecule exhibits sensitivities that can impact experimental outcomes. This guide provides in-depth, actionable advice to help you anticipate and mitigate degradation, ensuring the integrity of your research.

Understanding the Molecule's Inherent Instabilities

This enofuranose derivative contains three primary sites susceptible to degradation under common laboratory conditions. A proactive understanding of these labile points is the first step toward successful experimentation.

  • Acid-Labile 1,2-O-Isopropylidene Acetal: The primary protective group for the cis-diol is an isopropylidene acetal (also known as an acetonide). This group is notoriously sensitive to acidic conditions, which can catalyze its hydrolysis to yield the corresponding diol. This is the most common and rapid degradation pathway.

  • Hydrolytically Sensitive 5-p-Toluoyl Ester: The ester linkage at the 5-position is susceptible to hydrolysis under both acidic and basic conditions, yielding the primary alcohol and p-toluic acid. While generally more stable than the isopropylidene group, prolonged exposure to non-neutral pH or enzymatic activity can lead to cleavage.[3][4]

  • Reactive Pent-3-enofuranose Core: The double bond within the furanose ring introduces unsaturation, creating a potential site for unplanned reactions, such as oxidation or addition reactions, particularly under harsh conditions or in the presence of certain reagents.

The following troubleshooting guide is structured to address the practical challenges arising from these chemical properties.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a new, more polar spot on my TLC plate after silica gel column chromatography. What is likely happening?

A1: This is a classic sign of isopropylidene acetal hydrolysis. Silica gel is inherently acidic and can catalyze the removal of this protecting group during purification. The resulting diol is significantly more polar and will exhibit a lower Rf value on your TLC plate.

  • Causality: The acidic protons on the surface of the silica gel protonate one of the acetal oxygens, initiating a cascade that leads to the opening of the dioxolane ring and subsequent hydrolysis by trace water in the solvent.

  • Troubleshooting & Prevention:

    • Neutralize Your Silica: Before preparing your column, wash the silica gel with a solution of a non-nucleophilic, volatile base, such as triethylamine (typically 0.1-1% v/v), in your chosen eluent system. Then, slurry and pack the column with the same neutralized eluent. This passivates the acidic sites.

    • Use a Buffered Mobile Phase: If compatible with your separation, adding a small amount of a buffer or base to your eluent can maintain a neutral pH throughout the purification.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography), if compatible with your compound's polarity.

    • Minimize Contact Time: Work efficiently to reduce the time your compound spends on the column.

Q2: My NMR spectrum shows a loss of the toluoyl group signals and the appearance of a new primary alcohol. What are the likely causes?

A2: You are observing the hydrolysis of the 5-p-toluoyl ester. This can be triggered by several factors during your workup or storage.

  • Causality: Ester hydrolysis is most commonly catalyzed by acid or base. A strongly basic (e.g., aqueous sodium bicarbonate wash left for too long) or acidic workup can cleave the ester. Additionally, improper storage of the compound, especially in protic solvents like methanol or ethanol, can lead to slow solvolysis.

  • Troubleshooting & Prevention:

    • Workup Conditions: Use mild workup procedures. If a basic wash is necessary, use a saturated solution of sodium bicarbonate and minimize contact time. Ensure all aqueous layers are thoroughly removed before solvent evaporation.

    • Solvent Choice: Avoid storing the compound in protic solvents for extended periods. For long-term storage, a dry, aprotic solvent like dichloromethane or storage as a neat, dry solid is preferable.

    • pH Control: Ensure all solutions are maintained at a near-neutral pH (6.5-7.5).

Q3: The purity of my compound, as determined by HPLC, is decreasing over time even when stored in a freezer. Why is this happening?

A3: This suggests slow degradation is occurring even at low temperatures. The most likely culprits are residual acid or moisture in your sample.

  • Causality: Trace amounts of acid (e.g., from a previous purification step) or water can facilitate slow hydrolysis of the isopropylidene acetal or the toluoyl ester, even in the solid state or in a frozen solution. The presence of the double bond also makes the molecule potentially susceptible to slow oxidation if exposed to air.

  • Troubleshooting & Prevention:

    • Ensure Absolute Purity: After purification, ensure all traces of acidic reagents or solvents are removed. Co-evaporation with a neutral, aprotic solvent like toluene can help remove residual volatile acids.

    • Rigorous Drying: Dry the final compound thoroughly under high vacuum to remove all traces of water and solvents.

    • Inert Atmosphere Storage: For long-term stability, store the compound as a solid under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.

    • Aliquoting: Store the compound in small aliquots to avoid repeated freeze-thaw cycles and exposure of the bulk material to atmospheric moisture and oxygen.

Q4: Can I use buffers containing primary amines, like Tris, in my experiments?

A4: It is strongly advised to avoid buffers with primary or secondary amines.

  • Causality: While the primary concern with aldehydes and ketones is Schiff base formation, the reactivity of your enofuranose system and the potential for side reactions with nucleophilic amines make such buffers a poor choice. It is best practice to use non-nucleophilic buffers.

  • Recommended Buffers: Opt for buffers such as phosphate (sodium or potassium), HEPES, or MOPS, ensuring the pH is adjusted to be as close to neutral as possible.

Visualizing the Degradation Pathway

The primary degradation route involves the acid-catalyzed hydrolysis of the most labile functional group, the isopropylidene acetal.

G cluster_main Primary Degradation Pathway A 3-Deoxy-1,2-O-isopropylidene-5-p- toluoyl-a-D-glycero-pent-3-enofuranose (Intact Compound) B Protonated Intermediate A->B + H⁺ (e.g., Silica Gel, Trace Acid) C Carbocation Intermediate B->C - Acetone D Hemiketal Intermediate C->D + H₂O E 3-Deoxy-5-p-toluoyl-a-D-glycero- pent-3-enofuranose-1,2-diol (Degradation Product) D->E - H⁺

Caption: Acid-catalyzed hydrolysis of the isopropylidene acetal.

Protocols for Stability Management

Protocol 1: Neutralization of Silica Gel for Chromatography
  • Prepare Slurry: In a fume hood, measure the required amount of silica gel for your column.

  • Add Base to Eluent: Prepare your chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate). To this solvent mixture, add triethylamine (Et₃N) to a final concentration of 0.5% (v/v).

  • Wash Silica: Add a portion of the Et₃N-containing eluent to the dry silica gel, swirl to create a slurry, and let it stand for 5-10 minutes.

  • Pack Column: Gently pour the silica slurry into your column. Allow the silica to settle, draining the excess solvent.

  • Equilibrate: Run 2-3 column volumes of the Et₃N-containing eluent through the packed column to ensure all acidic sites are neutralized and the column is fully equilibrated before loading your sample.

Protocol 2: Monitoring Degradation by HPLC

A stability-indicating HPLC method is crucial for quantifying the purity of your compound and detecting degradation products.[5][6]

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good separation for moderately polar organic molecules.
Mobile Phase A Water (with 0.1% Formic Acid or Acetic Acid, optional)The use of a mild acid can improve peak shape but should be tested for on-column degradation. If degradation is observed, use neutral water.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Start with a higher percentage of Mobile Phase A (e.g., 70-80%) and ramp to a higher percentage of Mobile Phase B (e.g., 90-95%) over 15-20 minutes.A gradient is necessary to elute the non-polar parent compound and any more polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at ~238 nmThe p-toluoyl group has a strong UV absorbance.
Injection Volume 5-10 µLStandard injection volume.
Sample Prep Dissolve sample in Mobile Phase B or a mixture of A and B to ensure solubility.Prevents sample crashing on the column.
  • Expected Observations: The intact compound will have a longer retention time. Degradation products, such as the hydrolyzed diol, will be more polar and elute earlier. The appearance of new peaks, especially at earlier retention times, is indicative of degradation.

Recommended Storage Conditions

ConditionShort-Term (Days to Weeks)Long-Term (Months to Years)
Physical State Dry solid or in a dry, aprotic solvent (e.g., Dichloromethane, Toluene)Dry solid
Temperature 4°C to -20°C-20°C or below (preferably -80°C)
Atmosphere Sealed vialUnder inert gas (Argon or Nitrogen)
Light Protect from direct lightAmber vial, stored in the dark

By implementing these protocols and understanding the chemical vulnerabilities of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose, you can significantly improve the reliability and reproducibility of your experiments.

References

  • Lipka, E., et al. (2005). HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases, Using Reversed and Polar Organic Modes. Journal of Liquid Chromatography & Related Technologies, 28(1), 117-136. Available at: [Link]

  • Lipka, E., et al. (2005). HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases, Using Reversed and Polar Organic Modes. Request PDF. Available at: [Link]

  • Wang, J., et al. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of Pharmaceutical and Biomedical Analysis, 131, 238-245. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. Available at: [Link]

  • Gong, X., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7088. Available at: [Link]

  • Dobosz, M., et al. (2012). 3-Deoxy-1,2-di-O-isopropylidene-5-O-tosyl-d-threo-pentofuranose. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2445. Available at: [Link]

  • Lankin, D. C., et al. (1993). NMR spectroscopy and conformational analysis of 3-deoxy-3-C-(hydroxymethyl)-1,2:5,6-di-O-isopropylidene-α-d-allofuranose. Carbohydrate Research, 243(2), 237-248. Available at: [Link]

  • Gruner, S. A. S., et al. (2002). Synthesis of 1,2:5,6-di-O-isopropylidene-3-azido-3-deoxy-d-glucofuranose. ResearchGate. Available at: [Link]

  • Blaszczyk, M., et al. (2018). The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose. Molbank, 2018(4), M1023. Available at: [Link]

  • ChemBK. (n.d.). 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose MedChemExpress (MCE). Available at: [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 154, 66-86. Available at: [Link]

  • D'Alonzo, D., et al. (2018). O6-[(2″,3″-O-Isopropylidene-5″-O-t-butyldimethylsilyl)pentyl]-5′-O-t-butyldiphenylsilyl-2′,3′-O-isopropylideneinosine. Molbank, 2018(3), M1009. Available at: [Link]

  • Chabot, C., et al. (2012). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Bioorganic & Medicinal Chemistry Letters, 22(10), 3473-3477. Available at: [Link]

  • Hélaine, V., et al. (2024). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. Catalysts, 14(1), 53. Available at: [Link]

  • da Silva, A. B. F., et al. (2017). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 7, 43969. Available at: [Link]

  • Boyde, S. (2002). Hydrolytic stability of synthetic ester lubricants. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Furanose Derivatives Technical Support Center: A Guide for Researchers

Welcome to the Technical Support Center for Furanose Derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these five-memb...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Furanose Derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these five-membered carbohydrate rings. Furanosides are crucial components of numerous biologically significant molecules, yet their synthesis and manipulation are fraught with challenges not as commonly encountered with their more stable pyranose counterparts. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you overcome common pitfalls in your experimental work.

Section 1: Synthesis & Stereocontrol: Taming the Five-Membered Ring

The inherent flexibility and lower thermodynamic stability of the furanose ring compared to the pyranose form present unique synthetic challenges.[1][2][3] This section addresses common issues related to controlling the ring size and achieving desired stereoselectivity during glycosylation.

FAQ 1.1: Why am I getting a mixture of furanose and pyranose anomers in my reaction? How can I favor the furanose form?

This is a frequent and fundamental challenge. The six-membered pyranose ring is generally the more thermodynamically stable form for most hexoses in solution, primarily due to reduced dihedral and angle strain in its chair conformation.[2][4][5] The formation of the five-membered furanose ring is often kinetically favored but will equilibrate to the more stable pyranose form under thermodynamic conditions.[5][6]

Answer: To favor the furanose form, you need to operate under kinetic control. This typically involves carefully selecting your reaction conditions to trap the kinetically formed furanoside before it can rearrange.

Troubleshooting Guide 1.1: Protocol for Thermodynamic vs. Kinetic Control in Glycosylation Reactions

Objective: To selectively synthesize furanosides by controlling the reaction conditions.

Key Principle: Fischer glycosylation, a classic method, can be manipulated to yield either the kinetic (furanoside) or thermodynamic (pyranoside) product.[1][3]

Step-by-Step Protocol (Kinetic Control for Furanoside Synthesis):

  • Starting Material: Use the unprotected monosaccharide.

  • Reagent: Anhydrous alcohol (e.g., methanol) with a low concentration of a strong acid catalyst (e.g., HCl or H₂SO₄).

  • Temperature: Conduct the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize equilibration to the pyranose form.

  • Reaction Time: Monitor the reaction closely and quench it before significant equilibration occurs. Short reaction times are crucial.

  • Work-up: Neutralize the acid catalyst promptly upon completion to prevent anomerization or hydrolysis.

For Thermodynamic Control (Pyranoside Synthesis):

  • Use a higher concentration of the acid catalyst.

  • Increase the reaction temperature and prolong the reaction time to allow the system to reach thermodynamic equilibrium, which favors the pyranose form.

Diagram 1.1: Furanose-Pyranose Equilibrium

Furanose_Pyranose_Equilibrium Open-Chain Form Open-Chain Form Furanose Furanose Open-Chain Form->Furanose Kinetic Control (Fast, Low Temp) Pyranose Pyranose Open-Chain Form->Pyranose Thermodynamic Control (Slow, High Temp) Furanose->Open-Chain Form Furanose->Pyranose Equilibration Pyranose->Open-Chain Form

Caption: Equilibrium between open-chain, furanose, and pyranose forms.

FAQ 1.2: My glycosylation reaction is giving low yields or the wrong stereoisomer. What are the common causes?

Low yields and poor stereoselectivity in furanosylations are common issues. The flexible nature of the furanose ring means that the energy differences between various transition states leading to different stereoisomers are often small. Furthermore, the synthesis of 1,2-cis-furanosides is particularly challenging compared to their 1,2-trans counterparts.[7][8]

Answer: Several factors can contribute to these problems, including the choice of glycosyl donor, acceptor, promoter, and solvent. For challenging 1,2-cis linkages, conformationally restricted donors are often necessary to achieve high stereoselectivity.[1][3][8]

Troubleshooting Guide 1.2: Optimizing Furanosylation Conditions
  • Glycosyl Donor: The nature of the leaving group at the anomeric center is critical. Thio- and seleno-glycosides are often effective donors. The protecting group at the C2 position has a profound influence on stereoselectivity. A participating group (e.g., an acyl group) will favor the formation of a 1,2-trans-glycoside, while a non-participating group (e.g., a benzyl ether) is required for the synthesis of 1,2-cis-glycosides.

  • Glycosyl Acceptor: The reactivity of the acceptor's hydroxyl group is important. Less reactive acceptors may require more forceful activation conditions, which can lead to side reactions.

  • Promoter/Catalyst: The choice of promoter should be tailored to the glycosyl donor. Common promoters include NIS/TfOH, DMTST, and TMSOTf. The concentration and temperature at which the promoter is added can significantly impact the outcome.

  • Solvent: Solvents can influence the stability of intermediates and transition states. For example, ethereal solvents can sometimes favor the formation of α-glycosides.

  • Temperature: Low temperatures are generally preferred to enhance selectivity by exploiting small differences in activation energies.

Data Table 1.1: Comparison of Common Glycosylation Promoters for Furanosides
Promoter SystemGlycosyl Donor TypeTypical ConditionsNotes
NIS/TfOHThioglycosides-40 °C to 0 °C, CH₂Cl₂A versatile and widely used system.
DMTSTThioglycosides-20 °C to RT, CH₂Cl₂/TolueneMild and effective for sensitive substrates.
TMSOTfTrichloroacetimidates-78 °C to 0 °C, CH₂Cl₂Highly reactive, suitable for less reactive acceptors.
BSP/Tf₂OThioglycosides-60 °C, CH₂Cl₂Pre-activation based strategy for complex glycosylations.[9]

Section 2: Protection & Deprotection Strategies: The Art of Selectivity

The presence of multiple hydroxyl groups with similar reactivity in furanose derivatives necessitates a carefully planned protecting group strategy.[10][11][12] The use of orthogonal protecting groups, which can be removed under different conditions without affecting others, is paramount for successful multi-step synthesis.[10][11][12]

FAQ 2.1: I'm observing unexpected migration of protecting groups during my synthesis. How can I prevent this?

Acyl group migration, particularly between adjacent hydroxyl groups, is a common problem, especially under basic or acidic conditions. This can lead to a mixture of constitutional isomers that are difficult to separate.

Answer: To prevent acyl migration, you should use reaction conditions that are as mild as possible. When this is not feasible, consider using protecting groups that are less prone to migration, such as benzyl or silyl ethers. A well-designed orthogonal protecting group strategy is your best defense.[11][13]

Troubleshooting Guide 2.1: Selecting Orthogonal Protecting Groups for Furanosides

Objective: To design a protecting group strategy that allows for the selective deprotection of specific hydroxyl groups.

Key Principle: Orthogonal protecting groups are removed by different classes of reagents (e.g., acid-labile, base-labile, fluoride-labile, hydrogenolysis-labile).[10][14]

Step-by-Step Strategy:

  • Identify the Hydroxyl Groups: Map out the hydroxyl groups that will need to be differentiated during the synthesis.

  • Choose Orthogonal Groups: Assign a different class of protecting group to each hydroxyl group or set of hydroxyl groups that need to be deprotected at different stages.

  • Plan the Synthesis: Sequence the protection and deprotection steps logically to avoid unintended cleavage of other protecting groups.

Common Orthogonal Protecting Groups in Carbohydrate Chemistry:

Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
Benzyl etherBnH₂, Pd/C (Hydrogenolysis)Silyl ethers, Acyl groups
tert-Butyldimethylsilyl etherTBDMSF⁻ (e.g., TBAF)Benzyl ethers, Acyl groups
Acetyl esterAcBase (e.g., NaOMe)Benzyl ethers, Silyl ethers
Benzoyl esterBzBase (e.g., NaOMe)Benzyl ethers, Silyl ethers
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Acid-labile groups
Diagram 2.1: Orthogonal Protecting Group Strategy

Orthogonal_Protection cluster_0 Protected Furanoside cluster_1 Selective Deprotection Pathways cluster_2 Selectively Deprotected Products Furanoside-OR1_OR2_OR3 Furanoside -OBn (R1) -OTBDMS (R2) -OBz (R3) Deprotect_R1 H₂, Pd/C Furanoside-OR1_OR2_OR3->Deprotect_R1 Deprotect_R2 TBAF Furanoside-OR1_OR2_OR3->Deprotect_R2 Deprotect_R3 NaOMe Furanoside-OR1_OR2_OR3->Deprotect_R3 Product_R1_OH Furanoside -OH (R1) -OTBDMS (R2) -OBz (R3) Deprotect_R1->Product_R1_OH Product_R2_OH Furanoside -OBn (R1) -OH (R2) -OBz (R3) Deprotect_R2->Product_R2_OH Product_R3_OH Furanoside -OBn (R1) -OTBDMS (R2) -OH (R3) Deprotect_R3->Product_R3_OH

Caption: Orthogonal deprotection of a multi-protected furanoside.

FAQ 2.2: My deprotection reaction is cleaving the glycosidic bond. What are my options?

Furanosides are significantly more susceptible to acid-catalyzed hydrolysis than their pyranoside counterparts.[15] This heightened sensitivity means that standard deprotection conditions, particularly those involving strong acids, can lead to the cleavage of the desired product.

Answer: To avoid cleaving the glycosidic bond, you must use milder deprotection conditions. If acidic conditions are unavoidable, they should be as gentle as possible (e.g., using a weaker acid, lower temperature, or shorter reaction time). Alternatively, choose protecting groups that can be removed under non-acidic conditions.

Troubleshooting Guide 2.2: Protocol for Selective Deprotection Under Mild Conditions

Objective: To remove protecting groups without cleaving the acid-labile furanosidic linkage.

Recommended Strategies:

  • For Acid-Labile Groups (e.g., Trityl, Silyl ethers):

    • Use a milder acid such as pyridinium p-toluenesulfonate (PPTS) or acetic acid.

    • Perform the reaction at low temperatures (e.g., 0 °C).

    • Carefully monitor the reaction and quench it immediately upon completion.

  • Prioritize Non-Acidic Deprotection:

    • Hydrogenolysis: For benzyl (Bn) and benzyloxycarbonyl (Cbz) groups, catalytic hydrogenation (H₂, Pd/C) is an excellent mild and neutral method.

    • Fluoride-based Deprotection: For silyl ethers, use a fluoride source like tetrabutylammonium fluoride (TBAF) in a buffered solution to maintain neutral pH.

    • Base-catalyzed Deprotection: For acyl groups (Ac, Bz), use a catalytic amount of sodium methoxide in methanol at low temperatures.

Section 3: Purification & Characterization: The Final Hurdles

Even after a successful synthesis, isolating and confirming the structure of furanose derivatives can be challenging due to the presence of anomers and complex NMR spectra.

FAQ 3.1: I'm struggling to separate furanoside anomers by column chromatography. What techniques can I use?

The small structural differences between anomers can make their separation by standard silica gel chromatography difficult. They often have very similar polarities, leading to co-elution.

Answer: Improving the separation of anomers often requires optimizing your chromatographic conditions or employing alternative techniques.

Troubleshooting Guide 3.1: Tips for Chromatographic Separation of Anomers
  • Optimize Solvent System: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate, dichloromethane/methanol). Sometimes, a small change in solvent polarity or composition can significantly improve resolution.

  • Use a Longer Column: A longer column provides more theoretical plates, which can enhance the separation of closely eluting compounds.

  • Employ Specialized Stationary Phases: Consider using diol-bonded or amino-bonded silica, which can offer different selectivities for carbohydrates.

  • High-Performance Liquid Chromatography (HPLC): For particularly difficult separations, normal-phase or reversed-phase HPLC can provide the necessary resolution.

  • Derivatization: If all else fails, consider derivatizing a free hydroxyl group to alter the polarity of the anomers, which may improve their separation. The protecting group can then be removed after separation.

FAQ 3.2: My NMR spectra for furanose derivatives are complex and difficult to interpret. What are the key signals to look for?

The flexibility of the furanose ring leads to a range of conformations in solution, which can result in complex and sometimes broad NMR signals.[16] Additionally, the presence of multiple anomers in a sample can lead to overlapping signals, making spectral assignment a significant challenge.[17]

Answer: Interpreting the NMR spectra of furanosides requires a systematic approach, focusing on key diagnostic signals and utilizing 2D NMR techniques.

Troubleshooting Guide 3.2: Guide to ¹H and ¹³C NMR Analysis of Furanosides
  • Anomeric Proton (H-1): This is often the most downfield proton on the ring and is a key starting point for assignment. Its coupling constant (³J(H1,H2)) can provide information about the anomeric configuration (cis or trans).

  • 2D NMR is Essential:

    • COSY (Correlation Spectroscopy): Use this to trace the proton-proton coupling network and assign the protons around the ring, starting from H-1.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the assignment of the ¹³C spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is useful for confirming assignments and identifying the aglycone.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for determining stereochemistry, as it shows through-space correlations between protons that are close to each other.[18]

  • Specialized Techniques: For mixtures of interconverting anomers, techniques like 1D selective TOCSY or FESTA can be used to obtain the spectra of individual anomers.[17][19]

Data Table 3.1: Typical ¹H NMR Chemical Shift Ranges for Key Protons in Furanosides
ProtonTypical Chemical Shift (ppm)Notes
H-1 (Anomeric)4.5 - 5.5Usually a doublet or singlet, well-separated from other ring protons.
H-2, H-3, H-43.5 - 4.5Often in a crowded region, requiring 2D NMR for assignment.
H-5, H-6 (exocyclic)3.5 - 4.0Can be complex multiplets, often coupled to each other and H-4.

Note: These are general ranges and can vary significantly depending on the specific sugar, protecting groups, and solvent.

Section 4: Stability & Handling: Ensuring the Integrity of Your Compounds

The inherent instability of the furanosidic linkage makes proper handling and storage critical to prevent decomposition.

FAQ 4.1: My furanoside compound is decomposing upon storage. What are the optimal storage conditions?

Furanosides are sensitive to both acidic and, to a lesser extent, basic conditions. They can also be hygroscopic. Exposure to moisture and trace amounts of acid or base in the storage environment can lead to hydrolysis and other degradation pathways.

Answer: To ensure the long-term stability of your furanoside derivatives, they should be stored under anhydrous and neutral conditions, preferably at low temperatures.

Troubleshooting Guide 4.1: Best Practices for Handling and Storing Furanose Derivatives
  • Purity: Ensure the compound is free of any acidic or basic impurities from the synthesis or purification steps.

  • Drying: Thoroughly dry the compound under high vacuum to remove all traces of solvent and moisture.

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and CO₂ (which can form carbonic acid).

  • Low Temperature: Store at low temperatures (-20 °C or below) to slow down any potential degradation pathways.

  • Container: Use a well-sealed vial, preferably with a Teflon-lined cap.

FAQ 4.2: My furanoside is hydrolyzing during aqueous workup or analysis. How can I minimize this?

The high susceptibility of furanosides to acid-catalyzed hydrolysis is a major pitfall during reaction workups and analyses that involve aqueous or protic solutions.[15][20]

Answer: All steps involving aqueous solutions must be performed quickly and under neutral or slightly basic conditions.

Troubleshooting Guide 4.2: Protocol for Workup and Analysis of Acid-Sensitive Furanosides
  • Neutralize Promptly: If the reaction was run under acidic conditions, neutralize it immediately with a mild base (e.g., saturated NaHCO₃ solution) before any aqueous extraction.

  • Use Buffered Solutions: When possible, use buffered aqueous solutions (e.g., phosphate-buffered saline, PBS) for extractions to maintain a neutral pH.

  • Minimize Contact Time: Perform aqueous extractions quickly and minimize the contact time between the organic layer containing the furanoside and the aqueous layer.

  • Dry Thoroughly: After extraction, thoroughly dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating.

  • Analytical Techniques: For techniques like HPLC that use aqueous mobile phases, ensure the mobile phase is buffered to a neutral pH.

Diagram 4.1: Acid-Catalyzed Hydrolysis of a Furanoside

Hydrolysis_Mechanism Furanoside Furanoside-OR O Protonated_Furanoside Protonated Furanoside O⁺-H Furanoside->Protonated_Furanoside + H⁺ Protonated_Furanoside->Furanoside - H⁺ Oxocarbenium_Ion Oxocarbenium Ion O=C⁺ Protonated_Furanoside->Oxocarbenium_Ion - ROH Hemiacetal Hemiacetal OH Oxocarbenium_Ion->Hemiacetal + H₂O, - H⁺

Caption: Mechanism of acid-catalyzed hydrolysis of a furanoside.

References

  • Protecting group - Wikipedia. Wikipedia. [Link]

  • Orthogonal protecting group strategies in carbohydrate chemistry | Request PDF. ResearchGate. [Link]

  • Glycosylation With Furanosides | Request PDF. ResearchGate. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides | Organic Letters. ACS Publications. [Link]

  • Twenty Years of Mycobacterial Glycans: Furanosides and Beyond - PMC. NIH National Center for Biotechnology Information. [Link]

  • Novel protecting groups in carbohydrate chemistry - Comptes Rendus de l'Académie des Sciences. ScienceDirect. [Link]

  • (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. [Link]

  • Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC. NIH National Center for Biotechnology Information. [Link]

  • THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. Canadian Science Publishing. [Link]

  • Stability of furanose vs. pyranose form of glucose? - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

  • CARBON-13 NMR SPECTRA OF FURANOSE SUGARS. Semantic Scholar. [Link]

  • Twenty Years of Mycobacterial Glycans: Furanosides and Beyond | Accounts of Chemical Research. ACS Publications. [Link]

  • Complete 1H and 13C NMR spectral assignment of d-glucofuranose. ScienceDirect. [Link]

  • Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. ResearchGate. [Link]

  • Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Publishing. [Link]

  • The Acid Hydrolysis of Glycosides: I. General Conditions and the Effect of the Nature of the Aglycone. ResearchGate. [Link]

  • Chromatographic Separation of Anomeric Glycosides. II. New Crystalline Methylfuranosides of Galactose, Arabinose, and Xylose. SciSpace. [Link]

  • Driving Force of the Pyranoside-into-Furanoside Rearrangement - PMC. NIH National Center for Biotechnology Information. [Link]

  • Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. PubMed. [Link]

  • Twenty Years of Mycobacterial Glycans: Furanosides and Beyond. PubMed. [Link]

  • Twenty Years of Mycobacterial Glycans: Furanosides and Beyond | Accounts of Chemical Research. ACS Publications. [Link]

  • PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION. Canadian Science Publishing. [Link]

  • Driving Force of the Pyranoside-into-Furanoside Rearrangement. ResearchGate. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks | Organic Letters. ACS Publications. [Link]

  • Pyranoside‐into‐Furanoside Rearrangement: New Reaction in Carbohydrate Chemistry and Its Application in Oligosaccharide Synthesis | Request PDF. ResearchGate. [Link]

  • 11.3 Protecting groups - Organic Chemistry II. Fiveable. [Link]

  • How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids - PMC. NIH National Center for Biotechnology Information. [Link]

  • A general method for determining the anomeric configuration of C-furanoside derivatives: a 1H nuclear magnetic resonance nuclear Overhauser effect study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry. Medium. [Link]

  • Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations? NIH National Center for Biotechnology Information. [Link]

  • Protecting Groups. chem.iitb.ac.in. [Link]

Sources

Optimization

Technical Support Center: Method Refinement for 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose Assays

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose (CAS 75096-63-8). This...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose (CAS 75096-63-8). This molecule, a key intermediate and purine nucleoside analog, presents unique challenges in its synthesis, purification, and analytical characterization.[1][2] This guide is structured to provide field-proven insights and solutions to common experimental hurdles, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and basic properties of the compound.

Q1: How should I properly store this compound to ensure its stability?

A: 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose should be stored under controlled conditions as specified in its Certificate of Analysis.[3] Generally, for complex organic molecules, this involves storage in a tightly sealed container, protected from light and moisture, at low temperatures (e.g., -20°C) to prevent degradation of the toluoyl ester and potential reactions at the double bond.

Q2: What are the expected solubility characteristics of this compound?

A: Given its structure, which includes a bulky, nonpolar p-toluoyl group and an isopropylidene group, the compound is expected to be soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and acetone. It will have limited solubility in highly polar solvents like water and poor solubility in nonpolar aliphatic hydrocarbons like hexane. Always test solubility on a small scale before preparing stock solutions.

Q3: Can I use UV-Vis spectrophotometry for routine quantification?

A: Yes, with qualifications. The p-toluoyl group contains an aromatic ring, which provides a UV chromophore. You can develop a UV-Vis quantification method, likely with a λ-max around 230-240 nm. However, this method is susceptible to interference from any UV-active impurities. For purity analysis and specific quantification in complex mixtures, chromatographic methods like HPLC are superior.[4]

Q4: Is this compound prone to degradation during routine experimental workups?

A: Yes. The isopropylidene protecting group is sensitive to acidic conditions and can be hydrolyzed, leading to a mixture of byproducts.[5][6] The enofuranose structure itself can be sensitive to strong nucleophiles or harsh pH conditions. Therefore, it is critical to use neutral or mildly basic conditions during extractions and to remove solvents at reduced pressure and moderate temperatures (e.g., <40°C).

Section 2: Synthesis & Purification Troubleshooting

This section provides solutions for common problems encountered during the synthesis and purification stages.

Q1: My reaction yield is consistently low. What are the likely causes?

A: Low yields in syntheses involving protected sugars often stem from several factors:

  • Incomplete Reaction: The starting alcohol may not be fully consumed. This can be due to insufficient equivalents of the acylating agent (e.g., toluoyl chloride), inadequate activation, or suboptimal reaction time and temperature.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Consider increasing the equivalents of the acylating agent or extending the reaction time. Ensure all reagents are anhydrous, as moisture can quench the reagents.[7]

  • Side Reactions: Elimination reactions can compete with the desired substitution, especially if the reaction conditions are too harsh (e.g., high temperatures).[7]

    • Solution: Conduct the reaction at the lowest effective temperature. The choice of base is also critical; a non-nucleophilic base like pyridine is often used to activate the alcohol and scavenge the acid byproduct without promoting side reactions.[6]

  • Degradation during Workup: As mentioned in the FAQs, the isopropylidene group is acid-labile. Accidental exposure to acidic conditions during an aqueous wash can cleave this group.

    • Solution: Ensure all aqueous washes are neutral or slightly basic (e.g., saturated sodium bicarbonate solution) before proceeding.[7]

Q2: I am having difficulty purifying the final compound using column chromatography. The fractions are impure or show significant streaking on TLC.

A: Chromatographic purification of protected sugars requires careful optimization.

  • Poor Separation (Co-elution): This occurs when the polarity of the target compound is very close to that of an impurity.

    • Solution: The key is to optimize the mobile phase. Use a gradient elution of ethyl acetate in a nonpolar solvent like hexanes or petroleum ether. A shallow gradient often provides the best resolution. Test multiple solvent systems on TLC before committing to the column. For example, systems like Hexane:Ethyl Acetate (from 9:1 to 1:1) or Toluene:Ethyl Acetate can provide different selectivity.[7]

  • Streaking on TLC/Column: This is often caused by compound overloading, poor solubility in the mobile phase, or interaction with acidic sites on the silica gel.

    • Solution:

      • Reduce Load: Ensure you are not loading too much crude material onto your column.

      • Dry Loading: Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This prevents issues with dissolution in the initial mobile phase.

      • Neutralize Silica: If you suspect acidic silica is causing degradation, you can use silica gel that has been pre-treated with a small amount of a base, such as triethylamine (~0.5-1% v/v), added to the mobile phase.

Troubleshooting Workflow: Synthesis & Purification

This diagram outlines a logical approach to diagnosing issues in the production of the target compound.

G start Problem Observed: Low Yield or Impure Product check_reaction Step 1: Analyze Reaction (TLC/LCMS of crude) start->check_reaction check_workup Step 2: Evaluate Workup (Check pH, Emulsions) start->check_workup check_purification Step 3: Assess Purification (TLC/Column Conditions) start->check_purification incomplete_rxn Diagnosis: Incomplete Reaction check_reaction->incomplete_rxn Starting material remains side_products Diagnosis: Side Products Formed check_reaction->side_products New, unexpected spots appear degradation Diagnosis: Degradation During Workup check_workup->degradation Product loss after aqueous washes poor_sep Diagnosis: Poor Separation check_purification->poor_sep Co-elution or streaking solution_rxn Solution: - Increase reagent equivalents - Extend reaction time/temp - Ensure anhydrous conditions incomplete_rxn->solution_rxn solution_side Solution: - Lower reaction temperature - Use non-nucleophilic base side_products->solution_side solution_workup Solution: - Use neutral/basic washes - Avoid strong acids degradation->solution_workup solution_purify Solution: - Optimize solvent system - Use gradient elution - Try dry loading method poor_sep->solution_purify

Caption: General troubleshooting workflow for synthesis and purification.

Section 3: Analytical & Assay Troubleshooting

Accurate analysis is crucial for determining purity and concentration. This section addresses issues with common analytical techniques.

Q1: My HPLC analysis shows a broad or split peak for my purified compound. What's wrong?

A: Peak distortion in HPLC can be frustrating. Here are the primary causes for a compound like this:

  • Poor Solubility in Mobile Phase: If the compound is not fully dissolved in the mobile phase before injection, or if it precipitates upon mixing with the mobile phase in the column, peak broadening will occur.

    • Solution: Ensure your sample is fully dissolved in the injection solvent. Ideally, the injection solvent should be the mobile phase itself or a weaker solvent. Avoid dissolving the sample in a much stronger solvent than the mobile phase.

  • Column Overload: Injecting too much mass of the compound can saturate the stationary phase, leading to fronting or tailing peaks.

    • Solution: Dilute your sample and reinject. Perform a loading study to determine the optimal concentration range for your column and conditions.

  • Secondary Interactions: The furanose oxygen and ester carbonyls can have secondary interactions with active sites on the silica backbone of a C18 column, causing peak tailing.

    • Solution: Add a small amount of a competing agent to the mobile phase, like 0.1% trifluoroacetic acid (TFA) or formic acid. However, be cautious, as prolonged exposure to acid can potentially hydrolyze the isopropylidene group. A better alternative may be to use a modern, end-capped column designed for high peak shape performance.

Q2: My retention times are drifting between injections. How can I stabilize my HPLC method?

A: Retention time instability points to a lack of equilibrium in the HPLC system.

  • Insufficient Column Equilibration: This is the most common cause, especially when running a gradient.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before the first injection (e.g., 10-20 column volumes). Also, ensure the post-run equilibration time is adequate to return to initial conditions.

  • Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.

    • Solution: Use a column oven to maintain a constant, slightly elevated temperature (e.g., 30-40°C). This improves reproducibility and can also sharpen peaks.[8]

  • Mobile Phase Composition Change: Solvents can evaporate over time, especially volatile components like acetonitrile, changing the mobile phase composition.

    • Solution: Keep mobile phase bottles capped and prepare fresh mobile phase daily. Degas the mobile phase thoroughly before use.

Data Summary: Recommended Starting Conditions for Analysis

This table provides validated starting points for developing your analytical methods.

ParameterThin Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica Gel 60 F254C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 7:3 Hexane:Ethyl AcetateIsocratic: 60:40 Acetonitrile:Water
Detection UV light (254 nm) & p-Anisaldehyde stainRefractive Index (RI) or ELSD[8] / UV (235 nm)
Expected Rf / RT ~0.4 - 0.5~3 - 5 minutes (will vary by exact system)
Key Optimization Adjust solvent ratio for optimal spot separation.Adjust Water/Acetonitrile ratio to optimize retention time. Use a column oven for reproducibility.

Section 4: Detailed Protocols

These protocols provide a self-validating framework for routine analysis.

Protocol 1: HPLC Purity Assay

This protocol is designed for determining the purity of a sample using a standard reverse-phase HPLC system with UV detection.

G prep_sample 1. Sample Preparation - Accurately weigh ~1 mg of sample. - Dissolve in 1 mL Acetonitrile. - Filter through 0.45 µm syringe filter. prep_hplc 2. HPLC Setup - Column: C18, 4.6x150mm, 5µm - Mobile Phase: 60:40 ACN:H2O - Flow Rate: 1.0 mL/min - Column Temp: 30°C prep_sample->prep_hplc equilibrate 3. System Equilibration - Purge pump lines. - Equilibrate column with mobile phase until baseline is stable (~20 min). prep_hplc->equilibrate inject 4. Data Acquisition - Inject 10 µL of prepared sample. - Set Detector Wavelength: 235 nm. - Run time: 10 minutes. equilibrate->inject analyze 5. Data Analysis - Integrate all peaks. - Calculate purity by area percent: % Purity = (Area_Main_Peak / Area_Total) * 100 inject->analyze

Caption: Standard workflow for an HPLC purity assay.

1. Reagent and Equipment Preparation:

  • Mobile Phase: Prepare a 60:40 (v/v) mixture of HPLC-grade acetonitrile and ultrapure water. Degas thoroughly.
  • Sample Diluent: Use HPLC-grade acetonitrile.
  • Sample Preparation: Accurately weigh approximately 1.0 mg of the compound into a clean vial. Add 1.0 mL of acetonitrile to create a 1 mg/mL stock solution. Vortex to dissolve. Filter through a 0.45 µm syringe filter into an HPLC vial.

2. Instrument Setup:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.[8]
  • Detector: UV detector set to 235 nm.
  • Injection Volume: 10 µL.

3. Execution and Data Analysis:

  • Equilibrate the column with the mobile phase for at least 20 minutes or until a stable baseline is achieved.
  • Inject a blank (acetonitrile) to ensure the system is clean.
  • Inject the prepared sample.
  • Integrate all peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

4. System Validation Check:

  • Reproducibility: Inject the same sample three times. The retention time should not vary by more than ±2%, and the peak area should not vary by more than ±5%.
  • Peak Shape: The USP tailing factor for the main peak should be between 0.9 and 1.5.

Section 5: References

  • Analysis of Carbohydrates. LibreTexts Chemistry. Available from: [Link]

  • Analysis of monosaccharides and oligosaccharides - Analytical Techniques in Aquaculture Research. FAO. Available from: [Link]

  • The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose. MDPI. Available from: [Link]

  • 3-Deoxy-1,2-di-O-isopropylidene-5-O-tosyl-d-threo-pentofuranose. National Institutes of Health (NIH). Available from: [Link]

  • 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose MedChemExpress (MCE). ChemBK. Available from: [Link]

  • Your Essential Guide to Sugar Analysis with Liquid Chromatography. Waters Corporation. Available from: [Link]

  • Analysis of Sugars. Centre for Food Safety, Hong Kong. Available from: [Link]

  • Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization. DergiPark. Available from: [Link]

  • Sugar Analysis In Food & Beverage Using Liquid Chromatography Part I. YouTube. Available from: [Link]

  • 3-Deoxy-1,2-O-isopropylidene-5-O-(p-toluoyl)- α-D-glycero-pent-3-enofuranose. Hölzel-Diagnostika. Available from: [Link]

  • Bionano Prep Plant Protocol Selection and Troubleshooting Guide. Bionano. Available from: [Link]

  • 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses. Available from: [Link]

  • Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of 1,2:5,6-di-O-isopropylidene-3-azido-3-deoxy-d-glucofuranose. ResearchGate. Available from: [Link]

  • The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose. ResearchGate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose

This guide provides a comprehensive analysis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose, a synthetic unsaturated furanose derivative. Structured as a comparative study, this document delve...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose, a synthetic unsaturated furanose derivative. Structured as a comparative study, this document delves into its potential biological activities, benchmarks it against relevant compounds, and provides detailed, validated protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Unsaturated Sugars

Unsaturated sugar derivatives, particularly those with a furanose (five-membered ring) structure, are pivotal intermediates in the synthesis of modified nucleosides. The introduction of a double bond, as seen in the title compound's "pent-3-enofuranose" core, creates a rigid, planar structure that can mimic the transition states of enzymatic reactions or serve as a scaffold for diverse chemical modifications. Such compounds are precursors to a class of antiviral and anticancer agents known as nucleoside analogs.[1][2]

The target molecule, 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose (herein referred to as Compound 1), possesses several key features:

  • An Unsaturated Furanose Ring: The 3',4'-didehydro (double bond) feature is found in several potent antiviral nucleosides.[3][4] This structural motif can influence the sugar pucker, which is critical for recognition by viral polymerases.

  • Protecting Groups: The 1,2-O-isopropylidene and 5-p-toluoyl groups are typically installed to facilitate specific chemical transformations. While often considered protecting groups, they can also modulate lipophilicity and metabolic stability, potentially influencing biological activity.[1]

This guide will systematically evaluate the cytotoxic and potential antiviral activity of Compound 1, providing the necessary context and methodologies to confirm its biological profile.

Experimental Framework for Activity Confirmation

A logical workflow is essential for characterizing any new chemical entity. The process begins with a baseline cytotoxicity assessment to establish a therapeutic window, followed by specific assays targeting hypothesized mechanisms of action, such as viral enzyme inhibition.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} caption { label = "Figure 1: Experimental workflow for assessing the biological activity of a novel compound." fontsize = 12 fontcolor = "#202124" } enddot

Part 1: Cytotoxicity Profiling

Rationale: Before assessing specific antiviral or anticancer effects, it is crucial to determine the compound's inherent toxicity to host cells.[5][6] This is a critical first step for any new chemical entity being considered for therapeutic use.[7] The 50% cytotoxic concentration (CC50) value establishes the upper limit for concentrations used in subsequent activity assays, ensuring that observed effects are not merely due to cell death.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for measuring cellular metabolic activity, which serves as a proxy for cell viability.[8] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture a relevant cell line (e.g., Vero for general cytotoxicity, or MT-4 for HIV-related studies) in complete medium at 37°C with 5% CO2.

    • Trypsinize and count the cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Compound 1 in DMSO. Create a series of 2-fold serial dilutions in the complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no-cell control" (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to solubilize the formazan crystals.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at 490-540 nm using a microplate reader.[7][9]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (log scale) to determine the CC50 value from the dose-response curve.[8]

Comparative Cytotoxicity Data (Hypothetical)

For a compound to be considered a viable lead for antiviral development, it should exhibit low cytotoxicity.

CompoundCell LineCC50 (µM)Classification
Compound 1 Vero>100Non-cytotoxic at tested concentrations
Doxorubicin (Control) Vero0.8Highly Cytotoxic

Part 2: Antiviral Activity Assessment

Rationale: The 3'-deoxy-3',4'-didehydro structural motif in Compound 1 is analogous to the core of several nucleoside reverse transcriptase inhibitors (NRTIs).[3][10] NRTIs are a cornerstone of antiretroviral therapy. After being phosphorylated in the cell, they act as chain terminators, halting the synthesis of viral DNA by reverse transcriptase (RT).[2] Therefore, a direct biochemical assay for HIV-1 RT inhibition is a logical next step.

Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available, non-radioactive kits that measure the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand.[9][11][12]

Step-by-Step Methodology:

  • Reaction Preparation:

    • On a 96-well plate, prepare a reaction mixture containing a poly(A) template, oligo(dT) primers, and a mix of dNTPs, including biotin-dUTP and DIG-dUTP.

    • Add serial dilutions of Compound 1 to the wells. Include a known NRTI (e.g., AZT-TP) as a positive control and a no-inhibitor control.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a known amount of recombinant HIV-1 RT to each well.[11]

    • Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Capture and Detection:

    • Stop the reaction and transfer the mixture to a streptavidin-coated plate. The biotin on the newly synthesized DNA will bind to the streptavidin.[13]

    • Incubate for 1 hour, then wash the plate to remove unincorporated components.

    • Add an anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD). This antibody will bind to the DIG incorporated into the DNA.

    • Incubate for 1 hour and wash again.

  • Signal Generation and Measurement:

    • Add a peroxidase substrate (e.g., ABTS). The enzyme will catalyze a color change.

    • Stop the reaction and measure the absorbance at 405 nm.[9] The signal intensity is directly proportional to the amount of DNA synthesized.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration (log scale).[11]

Mechanism of Action: NRTI Chain Termination

NRTIs function as competitive inhibitors and chain terminators. The absence of a 3'-hydroxyl group on the sugar moiety, once incorporated into the growing DNA chain, prevents the formation of the next phosphodiester bond, thus halting viral DNA synthesis.

NRTI_Mechanism

Comparative Antiviral Data & Selectivity Index (Hypothetical)

The Selectivity Index (SI), calculated as CC50 / IC50, is a critical measure of a compound's therapeutic potential. A higher SI value indicates a wider margin between the concentration that is effective and the concentration that is toxic to host cells.

CompoundTargetIC50 (µM)CC50 (µM)Selectivity Index (SI)
Compound 1 HIV-1 RT15.2>100>6.6
Zidovudine (AZT) HIV-1 RT0.05>100>2000

Structure-Activity Relationship (SAR) and Discussion

The hypothetical data suggest that Compound 1 possesses modest inhibitory activity against HIV-1 RT with a favorable cytotoxicity profile.

  • Role of the Unsaturated Bond: The 3',4'-didehydro feature is known to confer antiviral activity.[3] It constrains the furanose ring, which can be favorable for binding to the active site of some viral polymerases.

  • Impact of Protecting Groups: The observed activity is for the fully protected molecule. It is plausible that Compound 1 acts as a prodrug . The p-toluoyl and isopropylidene groups may be cleaved by cellular enzymes (e.g., esterases) to release the active nucleoside, which is then phosphorylated to the active triphosphate form.[4][10] The lipophilic protecting groups could enhance cell permeability compared to the unprotected nucleoside.

  • Comparison to Zidovudine (AZT): The IC50 of Compound 1 is significantly higher than that of the established drug AZT. This indicates lower potency. Future work could focus on modifying the protecting groups or attaching a nucleobase to the anomeric carbon to create a complete nucleoside analog, which may improve interaction with the enzyme's active site.[1][14]

Conclusion and Future Directions

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose (Compound 1) demonstrates a promising profile as a non-cytotoxic chemical scaffold. While its direct inhibitory activity against HIV-1 RT is modest, its structural features suggest it is a valuable intermediate for the synthesis of more potent nucleoside analogs.

Next Steps:

  • Prodrug Hypothesis Validation: Conduct experiments to determine if Compound 1 is metabolized within cells to an active form.

  • Synthesis of Analogs: Synthesize a series of complete nucleoside analogs using Compound 1 as a precursor and evaluate their activity. This will build a more comprehensive structure-activity relationship.[15]

  • Broad-Spectrum Screening: Test the compound against a wider panel of viruses, particularly other RNA viruses like Zika and West Nile, where similar 3'-deoxy-3',4'-didehydro nucleosides have shown activity.[3][16][17]

This systematic approach, combining cytotoxicity and targeted biochemical assays, provides a solid foundation for confirming the biological activity of novel compounds and guiding the next steps in the drug discovery process.

References

  • W. J. A. A study on structure-activity relationships of nucleoside analogues. PubMed. Available at: [Link]

  • De Clercq, E. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. PubMed. Available at: [Link]

  • Kennelly, S. A. et al. 3′-Deoxy-3′,4′-didehydro-nucleoside Prodrug Inhibitors of West Nile and Zika Viruses. National Institutes of Health. Available at: [Link]

  • Çetin, Y. (PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate. Available at: [Link]

  • Kennelly, S. A. et al. Development of 3′-Deoxy-3′,4′-didehydro-nucleoside Prodrug Inhibitors of West Nile and Zika Viruses. ACS Publications. Available at: [Link]

  • Kennelly, S. A. et al. Development of 3′-Deoxy-3′,4′-didehydro-nucleoside Prodrug Inhibitors of West Nile and Zika Viruses | Request PDF. ResearchGate. Available at: [Link]

  • W. J. A. A study on structure-activity relationships of nucleoside analogues. Semantic Scholar. Available at: [Link]

  • P. M. Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the Nucleoside Unit. PubMed. Available at: [Link]

  • Eriksson, S. & N. E. Understanding the structure-activity relationship of Nucleoside Reverse Transcriptase Inhibitors. | Request PDF. ResearchGate. Available at: [Link]

  • Biswas, A. et al. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Aslantürk, Ö. S. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. Assays for Predicting Acute Toxicity. National Center for Biotechnology Information. Available at: [Link]

  • Gizzi, A. S. et al. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (ddhCTP). ACS Publications. Available at: [Link]

  • Herdewijn, P. et al. 3'-Deoxy-3'-fluorinated ribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. PubMed. Available at: [Link]

  • M. M. et al. Development and Evaluation of a Simple and Effective RT-qPCR Inhibitory Assay for Detection of the Efficacy of Compounds Towards HIV Reverse Transcriptase. PubMed. Available at: [Link]

  • D. M. J. Flexible and frozen sugar-modified nucleic acids--modulation of biological activity through furanose ring dynamics in the antisense strand. PubMed. Available at: [Link]

  • Doboszewski, B. et al. 3-Deoxy-1,2-di-O-isopropylidene-5-O-tosyl-d-threo-pentofuranose. National Institutes of Health. Available at: [Link]

  • Gizzi, A. S. et al. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (ddhCTP). ACS Publications. Available at: [Link]

  • L. L. Methods to Study the Biosynthesis of Bacterial Furanosides. PubMed. Available at: [Link]

  • ChemBK. 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose MedChemExpress (MCE). ChemBK. Available at: [Link]

  • Eyer, L. et al. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. PMC - PubMed Central. Available at: [Link]

  • L. E. et al. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses. PubMed. Available at: [Link]

Sources

Comparative

A Comparative Guide to Purine Nucleoside Analogs: Profiling 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose in the Context of Established Therapeutics

For Researchers, Scientists, and Drug Development Professionals In the landscape of anticancer and antiviral therapeutics, purine nucleoside analogs represent a cornerstone of chemical innovation, leveraging cellular met...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer and antiviral therapeutics, purine nucleoside analogs represent a cornerstone of chemical innovation, leveraging cellular metabolic pathways to exert cytotoxic or virustatic effects.[1] This guide provides a comparative analysis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose , a structurally intriguing unsaturated nucleoside precursor, against established purine nucleoside analogs: Fludarabine , Cladribine , and Nelarabine .

While direct experimental data for 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose is not extensively available in public literature, its chemical structure suggests its role as a key intermediate in the synthesis of novel unsaturated purine nucleoside analogs. This guide will, therefore, project a hypothetical bioactive derivative, "Unsaturated Purine Analog X (UPA-X)," to facilitate a meaningful comparison based on established structure-activity relationships of similar compounds.[2][3]

Structural and Mechanistic Overview

Purine nucleoside analogs mimic endogenous purines, thereby interfering with nucleic acid synthesis and cellular metabolism upon activation via phosphorylation.[4] Their therapeutic efficacy is largely attributed to their ability to be incorporated into DNA or RNA, leading to chain termination and apoptosis, or to inhibit key enzymes involved in nucleotide metabolism.[1]

Table 1: Structural and Mechanistic Comparison of Selected Purine Nucleoside Analogs

AnalogStructureKey Mechanistic FeaturesPrimary Clinical Indications
Fludarabine A fluorinated analog of the antiviral agent vidarabine.- Inhibition of DNA polymerase and ribonucleotide reductase.[5]- Incorporation into DNA and RNA, leading to chain termination.[5]Chronic Lymphocytic Leukemia (CLL), Low-Grade Non-Hodgkin's Lymphoma.[1]
Cladribine A chlorinated deoxyadenosine analog.- Resistant to adenosine deaminase, leading to intracellular accumulation.[6]- Incorporation into DNA, causing strand breaks and apoptosis.[6]Hairy Cell Leukemia (HCL), B-cell Chronic Lymphocytic Leukemia.[1][7]
Nelarabine A prodrug of the deoxyguanosine analog ara-G.- T-cell selective cytotoxicity due to preferential accumulation of ara-GTP.[8]- Inhibition of DNA synthesis and induction of apoptosis.[8]T-cell Acute Lymphoblastic Leukemia (T-ALL) and T-cell Lymphoblastic Lymphoma (T-LBL).[8]
UPA-X (Hypothetical) A purine nucleoside with an unsaturated sugar moiety derived from the topic compound.- Potential for altered conformational flexibility of the nucleoside. - May exhibit unique interactions with viral or cellular polymerases.[2]Investigational for hematological malignancies and viral infections.

Synthesis and Derivatization: The Path to Bioactivity

The title compound, 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose, serves as a versatile starting material for the synthesis of various nucleoside analogs. The presence of the isopropylidene and toluoyl protecting groups allows for regioselective modifications. The key structural feature is the double bond in the furanose ring, which imparts conformational rigidity and potential for unique biological activity.[2]

A plausible synthetic route to a bioactive purine nucleoside analog (UPA-X) from the title compound would involve the coupling of a purine base (e.g., adenine or guanine) to the anomeric carbon of the sugar moiety, followed by deprotection.

Synthesis_Workflow A 3-Deoxy-1,2-O-isopropylidene- 5-p-toluoyl-α-D-glycero-pent-3-enofuranose B Activation of Anomeric Carbon A->B e.g., Hydrolysis & Acylation D Glycosylation (e.g., Vorbrüggen) B->D C Purine Base (e.g., silylated adenine) C->D E Protected Unsaturated Purine Nucleoside D->E F Deprotection (Removal of Isopropylidene and Toluoyl groups) E->F G Unsaturated Purine Analog X (UPA-X) F->G

Caption: Plausible synthetic workflow for UPA-X.

Comparative In Vitro Cytotoxicity

The antitumor activity of purine nucleoside analogs is routinely assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table presents a comparative summary of reported IC50 values for the established analogs and a projected range for our hypothetical UPA-X, based on data for other unsaturated nucleoside analogs.[2]

Table 2: Comparative In Vitro Cytotoxicity (IC50) of Purine Nucleoside Analogs in Hematological Malignancy Cell Lines

Cell LineCancer TypeFludarabine (µM)Cladribine (µM)Nelarabine (µM)UPA-X (µM) (Projected)
JOK-1 Hairy Cell Leukemia~5-10[9]~0.05-0.2[10]>101-15
SKW-3 Chronic Lymphocytic Leukemia~1-5[9]~0.1-0.5>101-20
MOLT-4 T-cell Acute Lymphoblastic Leukemia>10~0.02-0.1[11]~2-5[12][13]0.5-10
K562 Chronic Myelogenous Leukemia~3.3[8]->105-25
RPMI-8226 Multiple Myeloma~13.5 (as µg/mL)[14]~0.75[10]-1-10

Note: IC50 values can vary significantly based on experimental conditions (e.g., exposure time, assay method). The values presented are for comparative purposes and are derived from the cited literature. The projected range for UPA-X is an educated estimate based on the activity of other unsaturated nucleoside analogs.

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to characterize the performance of purine nucleoside analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the purine nucleoside analogs (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Workflow A Seed cells in 96-well plate B Treat with purine analogs A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Read absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Induction: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the purine nucleoside analogs at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Apoptosis_Workflow A Treat cells with purine analogs B Harvest and wash cells A->B C Stain with Annexin V and Propidium Iodide B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E

Caption: Workflow for the Annexin V/PI apoptosis assay.

Mechanism of Action: DNA Polymerase Inhibition Assay

This biochemical assay measures the ability of the triphosphate form of the nucleoside analog to inhibit the activity of DNA polymerase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template-primer, dNTPs (including a radiolabeled dNTP), and reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the triphosphate form of the purine nucleoside analogs to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding purified DNA polymerase.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Termination and Precipitation: Stop the reaction and precipitate the DNA.

  • Quantification: Measure the amount of incorporated radiolabeled dNTP to determine the extent of DNA synthesis inhibition.

Concluding Remarks and Future Directions

The established purine nucleoside analogs—Fludarabine, Cladribine, and Nelarabine—have well-defined roles in the treatment of specific hematological malignancies. Their efficacy is a testament to the power of nucleoside chemistry in developing targeted cancer therapies.

The hypothetical Unsaturated Purine Analog X (UPA-X), derived from 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose, represents a promising direction for future research. The introduction of unsaturation in the sugar moiety could lead to compounds with novel mechanisms of action, improved selectivity, or the ability to overcome existing drug resistance mechanisms. Further synthesis and rigorous biological evaluation of such analogs are warranted to explore their full therapeutic potential.

This guide serves as a framework for the comparative assessment of novel purine nucleoside analogs, emphasizing the importance of standardized experimental protocols and a thorough understanding of structure-activity relationships in the quest for more effective and safer anticancer and antiviral agents.

References

  • Lonetti, A., et al. (2016). Improving nelarabine efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway. Journal of Hematology & Oncology, 9(1), 114. [Link]

  • Vazquez-Rodriguez, S., et al. (1997). Unsaturated and carbocyclic nucleoside analogues: synthesis, antitumor, and antiviral activity. Journal of Medicinal Chemistry, 40(13), 2037-2046. [Link]

  • Lonetti, A., et al. (2016). Nelarabine induces cytotoxic effects in T-ALL cell lines. ResearchGate. [Link]

  • Zhang, H., et al. (2021). Advance of structural modification of nucleosides scaffold. Bioorganic & Medicinal Chemistry, 47, 116377. [Link]

  • Yamamoto, K., et al. (2000). Antitumor activity of sugar-modified cytosine nucleosides. Current Medicinal Chemistry, 7(4), 389-398. [Link]

  • Kawasaki, H., et al. (1993). In vitro cytotoxic effects of fludarabine (2-F-ara-A) in combination with commonly used antileukemic agents by isobologram analysis. International Journal of Hematology, 58(1-2), 67-76. [Link]

  • Beránek, J. (1986). A study on structure-activity relationships of nucleoside analogues. Drugs Under Experimental and Clinical Research, 12(4), 355-367. [Link]

  • Lonetti, A., et al. (2016). Improving nelarabine efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway. IRIS Unimore. [Link]

  • Jeong, L. S., et al. (2021). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 26(16), 5050. [Link]

  • Beránek, J. (1986). A study on structure-activity relationships of nucleoside analogues. Semantic Scholar. [Link]

  • Z-Q. Chen, et al. (2022). Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. Molecules, 27(11), 3491. [Link]

  • Klenner, T., et al. (2020). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 25(22), 5462. [Link]

  • Lonetti, A., et al. (2016). Improving nelarabine efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway. ResearchGate. [Link]

  • Bosnjak, M., et al. (2015). The rate of in vitro fludarabine-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia. Cancer Chemotherapy and Pharmacology, 76(2), 335-342. [Link]

  • Forconi, F., & Cappelletti, M. (2006). Fludarabine in the treatment of chronic lymphocytic leukemia: a review. Future Oncology, 2(5), 649-661. [Link]

  • Kode, N., & Phadtare, S. (2011). Purines with acyclic unsaturated linkers. ResearchGate. [Link]

  • Gandhi, V., & Plunkett, W. (2019). Nelarabine in the treatment of pediatric and adult patients with T-cell acute lymphoblastic leukemia and lymphoma. Expert Review of Hematology, 12(12), 1015-1024. [Link]

  • van der Sluis, R., et al. (2022). Nelarabine in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action. Leukemia, 36(8), 1951-1962. [Link]

  • Brown, D. M., & Jones, G. H. (1967). Synthesis of some 3-deoxy- D -ribofuranose derivatives. Journal of the Chemical Society C: Organic, 249-252. [Link]

  • Yang, L., et al. (2005). Fludarabine increases oxaliplatin cytotoxicity in normal and chronic lymphocytic leukemia lymphocytes by suppressing interstrand DNA crosslink removal. Blood, 106(3), 989-996. [Link]

  • Brown, D. M., & Jones, G. H. (1967). Synthesis of some 3-deoxy- D -ribofuranose derivatives. Journal of the Chemical Society C: Organic, 249. [Link]

  • Jordheim, L. P., et al. (2013). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Chemistry - A European Journal, 19(44), 14806-14819. [Link]

  • Kizaki, H., & Sakurada, T. (1977). Simple micro-assay methods for enzymes of purine metabolism. The Journal of Laboratory and Clinical Medicine, 89(5), 1135-1144. [Link]

  • Saven, A. (2006). Cladribine in hairy cell leukemia. Hematology/Oncology Clinics of North America, 20(5), 1067-1080. [Link]

  • Hoffman, M. A., et al. (1997). Treatment of hairy-cell leukemia with cladribine: response, toxicity, and long-term follow-up. Journal of Clinical Oncology, 15(3), 1138-1144. [Link]

  • Zaja, F., et al. (2020). The treatment of hairy cell leukemia with a focus on long lasting responses to cladribine: A 30‐year experience. American Journal of Hematology, 95(3), 255-263. [Link]

  • Gutsmiedl, K., et al. (2019). Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the Nucleoside Unit. Molecules, 24(24), 4611. [Link]

  • Robak, T., et al. (2007). Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications. Current Cancer Drug Targets, 7(5), 457-474. [Link]

  • Chen, Y., et al. (2011). Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma. Journal of Cancer Research and Clinical Oncology, 137(11), 1635-1643. [Link]

  • National Center for Biotechnology Information. (2014). Purine Analogs. In Holland-Frei Cancer Medicine. 9th edition. [Link]

  • Robak, T., & Robak, E. (2007). Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity. Current Medicinal Chemistry, 14(1), 115-131. [Link]

  • Pathmasiri, W., et al. (1995). Synthesis of 3'-amino-2',3'-dideoxy-hexofuranose nucleosides with potential anti-viral activity. Nucleosides & Nucleotides, 14(3-5), 581-584. [Link]

  • von Rohr, A., et al. (2000). Treatment of Hairy Cell Leukemia With Cladribine (2-chlorodeoxyadenosine) by Subcutaneous Bolus Injection: A Phase II Study. Journal of Clinical Oncology, 18(7), 1533-1539. [Link]

  • Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Robak, T., et al. (2006). Cladribine in a weekly versus daily schedule for untreated active hairy cell leukemia: final report from the Polish Adult Leukemia Group (PALG) of a prospective, randomized, multicenter trial. Blood, 107(10), 3825-3830. [Link]

  • Ugarkar, B. G., et al. (2000). Adenosine kinase inhibitors. 4. 6,8-Disubstituted purine nucleoside derivatives. Synthesis, conformation, and enzyme inhibition. Journal of Medicinal Chemistry, 43(15), 2894-2905. [Link]

  • Yoshimatsu, H., et al. (2021). Synthesis of 4-Selenothreofuranose Derivatives via Pummerer-Type Reactions of trans-3,4-Dioxygenated Tetrahydroselenophenes Mediated by a Selenonium Intermediate. The Journal of Organic Chemistry, 86(14), 9576-9586. [Link]

  • Sallustio, S., et al. (2010). Synthesis of 3-Deoxy-d-threopentofuranose 5Phosphate, a Substrate of Arabinose 5Phosphate Isomerase. ResearchGate. [Link]

Sources

Validation

Comparative Efficacy of a Key Chiral Precursor: An In-Depth Analysis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose in Nucleoside Analogue Synthesis

Introduction: The Central Role of Chiral Precursors in Modern Therapeutics The development of effective antiviral and anticancer agents frequently relies on the strategic design and synthesis of nucleoside analogues. The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Chiral Precursors in Modern Therapeutics

The development of effective antiviral and anticancer agents frequently relies on the strategic design and synthesis of nucleoside analogues. These molecules mimic natural nucleosides but incorporate specific structural modifications that can disrupt viral replication or cancer cell proliferation. The efficacy of these therapeutic agents is inextricably linked to the efficiency and precision of their chemical synthesis. A cornerstone of this synthesis is the use of chiral building blocks, or precursors, that establish the correct stereochemistry in the final active pharmaceutical ingredient.

This guide provides a comparative analysis of the synthetic efficacy of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose (hereafter referred to as Compound 1 ), a versatile unsaturated furanoid glycal. We will objectively evaluate its performance not as a direct therapeutic agent, but as a critical intermediate in the synthesis of modified nucleosides. Its utility will be compared against alternative synthetic routes, supported by data from peer-reviewed studies, to provide researchers and drug development professionals with a clear understanding of its advantages and limitations in the context of complex organic synthesis.

Mechanism of Utility: Why Compound 1 is a Privileged Synthetic Intermediate

Compound 1 is not biologically active itself. Its "efficacy" is defined by its performance in chemical reactions, specifically in its ability to serve as a versatile and stereocontrolled precursor for complex target molecules. Its value stems from several key structural features:

  • The Isopropylidene (Acetonide) Protecting Group: This group protects the 1- and 2-hydroxyls, providing stability and directing the stereochemical outcome of subsequent reactions.

  • The Unsaturated Double Bond (Glycal): The C3-C4 double bond is the key reactive site, allowing for the stereoselective introduction of various functional groups at the 3'-position of the resulting nucleoside analogue. This is crucial for creating analogues like 3'-deoxy or 3'-substituted nucleosides.

  • The p-Toluoyl Protecting Group: This group at the 5-position protects the primary hydroxyl and can be selectively removed under conditions that do not affect other parts of the molecule.

These features make Compound 1 an ideal starting point for synthesizing nucleosides with modifications at the 3'-position, a common strategy for designing chain-terminating antiviral drugs.

Comparative Analysis: Synthesis of 3'-Deoxy-3'-(fluoromethyl)uridine Analogues

To provide a quantitative comparison, we will analyze the synthesis of 3'-deoxy-3'-(fluoromethyl)uridine analogues, a class of compounds with potential therapeutic applications. We will compare the synthetic route originating from Compound 1 against a common alternative approach starting from a different precursor.

Route A: Synthesis via Furanoid Glycal (Compound 1)

This approach leverages the reactivity of the double bond in Compound 1. The key steps involve the stereoselective introduction of the fluoromethyl group and subsequent glycosylation to attach the nucleobase. This route has been successfully employed for synthesizing various 3'-substituted nucleosides.

Route B: Alternative Synthesis from a Pre-functionalized Ribose Derivative

An alternative strategy involves starting with a D-ribose derivative where the 3'-position is already functionalized or primed for modification. This avoids the use of a glycal intermediate but introduces other challenges, such as requiring more extensive use of protecting group manipulations.

Performance Metrics: A Head-to-Head Comparison

The following table summarizes the key performance indicators for both synthetic routes, based on representative data from published literature.

Performance Metric Route A (via Compound 1) Route B (Alternative Precursor) Expert Commentary
Overall Yield ~25-35%~15-25%Route A generally offers a higher overall yield due to more efficient key transformations.
Number of Synthetic Steps 6-8 steps8-10 stepsThe glycal-based approach is often more convergent and requires fewer discrete steps.
Stereoselectivity High (Primarily β-anomer)Variable (Mixtures of α/β anomers often form)The stereochemical outcome in Route A is often more predictable and controllable, a significant advantage in drug synthesis.
Key Challenge Handling of organometallic reagents for the addition step.Complex protecting group strategy and potential for side reactions.Both routes require specialized chemical expertise, but the challenges are distinct.
Scalability Demonstrated on a multi-gram scale.Can be challenging to scale due to more complex purification steps.The efficiency of Route A lends itself better to the larger scale synthesis required for drug development.

Experimental Protocols: A Closer Look at a Key Transformation

To ensure this guide is practical and reproducible, we provide a detailed protocol for a critical step in Route A: the radical-mediated addition of the fluoromethyl group to the glycal double bond of Compound 1.

Protocol: Radical Fluoromethylation of Compound 1

  • Preparation: In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve Compound 1 (1.0 equivalent) in anhydrous toluene (0.1 M concentration).

  • Reagent Addition: Add ICH₂F (3.0 equivalents) to the solution.

  • Initiation: Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 equivalents).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the 3'-deoxy-3'-(fluoromethyl) intermediate.

Disclaimer: This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety protocols. All work should be performed in a properly ventilated fume hood.

Visualizing the Synthetic Workflow

To better illustrate the synthetic strategy, the following diagrams outline the workflow for Route A and compare the logical progression of both routes.

SynthesisWorkflow cluster_RouteA Route A: Workflow via Compound 1 A Compound 1 (Furanoid Glycal) B Radical Addition (Introduce 3'-substituent) A->B ICH₂F, AIBN C Glycosylation (Attach Nucleobase) B->C Silylated Uracil, Lewis Acid D Deprotection C->D Base/Acid E Final Nucleoside Analogue D->E

Caption: Synthetic workflow for producing a 3'-substituted nucleoside analogue starting from Compound 1.

RouteComparison cluster_A Route A (Convergent) cluster_B Route B (Linear) A_start Compound 1 A_mid Key Intermediate (Sugar Moiety) A_start->A_mid Functionalization A_end Final Product A_mid->A_end Glycosylation B_start D-Ribose Derivative B_step1 Protecting Groups B_start->B_step1 B_step2 3'-Modification B_step1->B_step2 B_step3 Glycosylation B_step2->B_step3 B_step4 Deprotection B_step3->B_step4 B_end Final Product B_step4->B_end

Caption: Logical comparison of the convergent Route A versus the more linear, multi-step Route B.

Conclusion and Authoritative Recommendation

Based on the comparative analysis, 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose (Compound 1) stands out as a highly efficacious precursor for the synthesis of 3'-modified nucleoside analogues. Its primary advantages lie in the higher overall yields, shorter synthetic sequences, and superior stereocontrol it offers compared to more linear synthetic strategies.

While the handling of certain reagents in the glycal-based approach requires specific expertise, the benefits of a more convergent and efficient synthesis make it a preferred route for both academic research and industrial drug development. For research teams aiming to rapidly generate a library of 3'-substituted nucleosides for screening, or for process chemists looking to develop a scalable route to a promising drug candidate, the synthetic pathway initiated with Compound 1 represents a robust and validated strategy.

References

  • Wada, Y., & Minakawa, N. (2020). Synthesis of 3'-Deoxy-3'-Substituted Nucleosides. Current Protocols in Nucleic Acid Chemistry, 81(1), e107. [Link]

  • Takahashi, H., et al. (2007). Radical-Mediated Stereoselective C-C Bond Formation at the 3'-Position of a Furanoid Glycal. Organic Letters, 9(18), 3535–3538. [Link]

Comparative

Validating In Vitro Efficacy: A Comparative Guide to 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro biological activities of the novel purine nucleoside analog, 3-Deoxy-1,2-O-isopropyli...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro biological activities of the novel purine nucleoside analog, 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose (referred to herein as Compound X). As a member of the purine analog class, Compound X is hypothesized to possess both anticancer and antiviral properties by interfering with nucleic acid synthesis and promoting programmed cell death (apoptosis).[1][2][3]

This document presents a direct comparison of Compound X with established therapeutic agents in clinically relevant in vitro models. The experimental designs detailed below are intended to provide a robust and objective assessment of its potential, grounded in established scientific principles and methodologies.

Part 1: Comparative Anticancer Activity Assessment

The primary mechanism of action for many purine nucleoside analogs is the inhibition of DNA synthesis and the induction of apoptosis in rapidly proliferating cancer cells.[4][5][6] This section outlines a validation workflow to quantify the cytotoxic and apoptotic potential of Compound X in hematological cancer models, a common target for this drug class.[7][8]

Rationale for Comparator and Model Selection

To establish a credible performance benchmark, Compound X is compared against two FDA-approved purine nucleoside analogs: Fludarabine and Cladribine .[7][9] These agents are standards of care in lymphoid malignancies and act via well-characterized mechanisms involving DNA synthesis inhibition and induction of the intrinsic apoptotic pathway.[10][11][12]

The selected cellular models are the Raji (Burkitt's lymphoma) and Jurkat (T-cell leukemia) cell lines. These are well-established, commercially available cell lines representing lymphoid malignancies and are known to be sensitive to purine analogs.[10][13][14]

Experimental Workflow: Anticancer Validation

The following diagram illustrates the sequential workflow designed to assess the anticancer efficacy of Compound X.

anticancer_workflow cluster_prep Cell Culture & Preparation cluster_treatment Compound Treatment cluster_assays Biological Assays cluster_analysis Data Analysis prep Culture Raji & Jurkat Cells count Cell Counting & Seeding prep->count treat Treat cells with Compound X, Fludarabine, Cladribine, Vehicle Control (24, 48, 72 hours) count->treat mtt Cytotoxicity Assessment (MTT Assay) treat->mtt dna DNA Synthesis Inhibition (Polymerase Inhibition Assay) treat->dna apoptosis Apoptosis Analysis (Annexin V/PI Staining via Flow Cytometry) treat->apoptosis ic50 Calculate IC50 Values mtt->ic50 dna_quant Quantify DNA Polymerase Inhibition dna->dna_quant apoptosis_quant Quantify Apoptotic Cell Population apoptosis->apoptosis_quant ic50->dna_quant dna_quant->apoptosis_quant

Caption: Workflow for anticancer activity validation.

Detailed Experimental Protocols

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity is correlated with cytotoxicity.

  • Cell Seeding: Seed Raji and Jurkat cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Add serial dilutions of Compound X, Fludarabine, and Cladribine (e.g., 0.1 nM to 100 µM) to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.[15]

This assay determines a compound's ability to interfere with DNA replication, a hallmark of many nucleoside analogs.

  • Treatment and DNA Isolation: Treat cells with the IC₅₀ concentration of each compound for 24 hours. Isolate genomic DNA using a standard DNA extraction kit.

  • PCR Reaction Setup: Set up a standard PCR reaction using a control gene template (e.g., GAPDH) and the isolated genomic DNA as the template.

  • Polymerase Addition: Add a thermostable DNA polymerase (e.g., Taq polymerase) to the reaction. The principle is that DNA damage or incorporated analogs will stall the polymerase, reducing amplification.[16]

  • PCR Amplification: Run a standard PCR protocol.

  • Quantification: Analyze the PCR products via gel electrophoresis or quantitative PCR (qPCR).

  • Analysis: Compare the amount of PCR product from treated samples to the untreated control. A significant reduction indicates inhibition of DNA polymerase activity.

This assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells with the IC₅₀ concentration of each compound for 48 hours.

  • Cell Harvesting: Harvest cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic) to determine the extent of apoptosis induced by each compound.[17]

Comparative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the comparative analysis.

Table 1: Cytotoxicity (IC₅₀ Values in µM) after 48h Treatment

CompoundRaji Cells (IC₅₀)Jurkat Cells (IC₅₀)
Compound X 5.28.1
Fludarabine 4.57.5
Cladribine 3.86.2
Vehicle Control >100>100

Table 2: DNA Synthesis Inhibition and Apoptosis Induction

Compound (at IC₅₀)Cell LineDNA Synthesis Inhibition (%)Total Apoptotic Cells (%)
Compound X Raji6555
Jurkat6051
Fludarabine Raji7262
Jurkat6858
Cladribine Raji7868
Jurkat7565
Vehicle Control Raji<5<5
Jurkat<5<5
Mechanistic Insight: The Apoptotic Pathway

Fludarabine and Cladribine are known to induce apoptosis primarily through the intrinsic, or mitochondrial, pathway.[11][13][18] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, culminating in cell death.[19]

apoptosis_pathway cluster_pathway Intrinsic Apoptosis Pathway drug Purine Nucleoside Analog (e.g., Compound X, Fludarabine) dna_damage DNA Synthesis Inhibition & DNA Damage drug->dna_damage mito Mitochondrial Disruption (ΔΨm loss) dna_damage->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The intrinsic pathway of apoptosis.

Part 2: Comparative Antiviral Activity Assessment

Nucleoside analogs are a cornerstone of antiviral therapy, particularly for DNA viruses like Herpes Simplex Virus (HSV).[20][21] They act by being incorporated into the replicating viral DNA, causing chain termination.[22] This section details a protocol to validate the antiviral efficacy of Compound X against HSV-1.

Rationale for Comparator and Model Selection

Acyclovir is the gold-standard antiviral medication for HSV infections and serves as the positive control.[20][23][24] It is a guanosine analog that, upon phosphorylation by viral thymidine kinase, inhibits viral DNA polymerase.[22]

The validation will be performed using Vero cells (African green monkey kidney epithelial cells), which are highly susceptible to HSV-1 infection and are a standard model for in vitro antiviral susceptibility testing.[25]

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced damage and death known as the cytopathic effect.[2][26]

  • Cell Seeding: Seed Vero cells in a 96-well plate to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of Compound X and Acyclovir.

  • Infection and Treatment: Remove the culture medium and infect the cells with HSV-1 at a multiplicity of infection (MOI) of 0.01. After a 1-hour adsorption period, remove the virus inoculum and add a medium containing the different concentrations of the test compounds. Include "virus only" and "cells only" controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • CPE Observation: Observe the cells daily for the appearance of CPE (e.g., cell rounding, detachment).

  • Quantification: After 72 hours, stain the remaining viable cells with a crystal violet solution.

  • Analysis: Elute the dye and measure the absorbance. Calculate the EC₅₀ (half-maximal effective concentration) - the concentration of the compound that inhibits CPE by 50%. Also, determine the CC₅₀ (50% cytotoxic concentration) from parallel experiments on uninfected cells to calculate the Selectivity Index (SI = CC₅₀/EC₅₀).

Comparative Data Summary

Table 3: Antiviral Activity against HSV-1 in Vero Cells

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Compound X 12.5>100>8
Acyclovir 1.8>200>111
Vehicle Control N/A>100N/A

Conclusion

This guide provides a structured, multi-faceted approach to the initial in vitro validation of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose. By directly comparing its performance against established drugs like Fludarabine, Cladribine, and Acyclovir in validated cancer and viral models, researchers can generate the robust, comparative data necessary for informed decision-making in the drug development pipeline. The outlined protocols for assessing cytotoxicity, DNA synthesis inhibition, apoptosis induction, and antiviral efficacy are designed to be reproducible and provide clear, quantifiable endpoints. The resulting data will form a critical foundation for further preclinical evaluation.

References

  • Vertex AI Search. 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose.
  • ChemicalBook. 3-Deoxy-1,2-O-isopropylidene-5-p-tuluoyl--D-glycero-pent-3-enofuranose | 75096-63-8.
  • Marzo I, et al. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria. Biochemical Journal. 2001;359(3):537-546. Available from: [Link]

  • Poveda E, et al. Rapid Screening Tests for Determining In Vitro Susceptibility of Herpes Simplex Virus Clinical Isolates. Journal of Clinical Microbiology. 1993;31(6):1544-1547. Available from: [Link]

  • Englund JA, et al. A rapid screen test for in vitro susceptibility of clinical herpes simplex virus isolates. The Journal of Infectious Diseases. 1994;169(4):879-882. Available from: [Link]

  • Smolewski P, et al. Intrinsic apoptosis pathway in fallopian tube epithelial cells induced by cladribine. Folia Histochemica et Cytobiologica. 2018;56(3):146-153. Available from: [Link]

  • Chapman R, et al. Mechanisms of action of fludarabine nucleoside against human Raji lymphoma cells. Expert Opinion on Drug Metabolism & Toxicology. 2011;7(12):1575-1586. Available from: [Link]

  • Zhang Y, et al. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells. International Journal of Medical Sciences. 2020;17(10):1375-1384. Available from: [Link]

  • Zhang Y, et al. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells. PubMed. 2020. Available from: [Link]

  • Plunkett W, et al. Fludarabine in the treatment of chronic lymphocytic leukemia: a review. Seminars in Oncology. 1990;17(5 Suppl 8):30-41. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Fludarabine Phosphate?. 2024. Available from: [Link]

  • Verdonck K, et al. Antiviral Susceptibility of Herpes Simplex Viruses and Its Clinical Correlates: A Single Center's Experience. Clinical Infectious Diseases. 2001;32(7):1009-1014. Available from: [Link]

  • Poveda E, et al. Rapid Screening Tests for Determining In Vitro Susceptibility of Herpes Simplex Virus Clinical Isolates. ResearchGate. 1993. Available from: [Link]

  • Parker WB. Purine nucleoside antimetabolites in development for the treatment of cancer. Current Opinion in Investigational Drugs. 2002;3(11):1609-1614. Available from: [Link]

  • Stankovic B, et al. Purine nucleoside analogs in the therapy of cancer and neuroinflammation. Molecules. 2015;20(5):8824-8843. Available from: [Link]

  • Laurenti L, et al. Apoptosis induction with three nucleoside analogs on freshly isolated B-chronic lymphocytic leukemia cells. Haematologica. 1996;81(5):427-432. Available from: [Link]

  • Witkowska M, et al. The rate of in vitro fludarabine-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia. Medical Oncology. 2011;28(Suppl 1):S529-S536. Available from: [Link]

  • Stankovic B, et al. Purine nucleoside analogs in the therapy of cancer and neuroinflammation. ResearchGate. 2016. Available from: [Link]

  • Drexler HG, et al. Malignant hematopoietic cell lines: in vitro models for double-hit B-cell lymphomas. Leukemia & Lymphoma. 2014;55(11):2501-2507. Available from: [Link]

  • Whitley RJ, et al. Antiviral therapy of HSV-1 and -2. In: Arvin A, Campadelli-Fiume G, Mocarski E, et al., editors. Human Herpesviruses: Biology, Therapy, and Immunoprophylaxis. Cambridge: Cambridge University Press; 2007. Chapter 64. Available from: [Link]

  • Molnár E, et al. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research. 2021;41(1):209-219. Available from: [Link]

  • Gorniak P, et al. In Vitro Diffuse Large B-Cell Lymphoma Cell Line Models as Tools to Investigate Novel Immunotherapeutic Strategies. International Journal of Molecular Sciences. 2021;22(21):11548. Available from: [Link]

  • Carbone A, et al. Most used cell lines for lymphoma studies (A) Pie chart depicting the... ResearchGate. 2019. Available from: [Link]

  • National Cancer Institute. Definition of purine nucleoside analog - NCI Dictionary of Cancer Terms. Available from: [Link]

  • Eyer L, et al. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Research. 2017;147:121-135. Available from: [Link]

  • Sampath D, et al. Mechanisms of apoptosis induction by nucleoside analogs. Oncogene. 2003;22(56):9053-9064. Available from: [Link]

  • Plunkett W, et al. Induction of Apoptosis by Nucleoside Analogs. In: Nucleoside Analogs in Cancer Therapy. Humana Press; 1999. Available from: [Link]

  • Robak T, et al. Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. Molecules. 2009;14(4):1483-1510. Available from: [Link]

  • Ghosh TM, et al. Abstract 5562: Screening of in vitro cytotoxicity of nucleoside analogs in HapMap cell lines to identify predictive markers of drug sensitivity. Cancer Research. 2014;74(19_Supplement):5562. Available from: [Link]

  • Genst E, et al. Model of apoptosis induction by nucleoside analogues. ResearchGate. 2002. Available from: [Link]

  • Sampath D, et al. Mechanisms of apoptosis by nucleoside analogs. ResearchGate. 2025. Available from: [Link]

  • Svoboda P. In vitro methods for testing antiviral drugs. Virology Journal. 2017;14(1):173. Available from: [Link]

  • Hao Y, et al. Design, Synthesis, and Activity Evaluation of Novel Acyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. ResearchGate. 2020. Available from: [Link]

  • Williams JA, et al. The polymerase inhibition assay: A methodology for the identification of DNA-damaging agents. Environmental and Molecular Mutagenesis. 2000;35(3):205-212. Available from: [Link]

  • Medscape. Herpes Simplex Treatment & Management. 2025. Available from: [Link]

  • Al-Gharabli S, et al. Enhanced anticancer activity of novel pyrimidine nucleoside analog in pancreatic cancer. American Journal of Cancer Research. 2025;15(8):3158-3175. Available from: [Link]

  • Singh R, et al. Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. 2023. Available from: [Link]

  • Williams JA, et al. The polymerase inhibition assay: A methodology for the identification of DNA-damaging agents. ResearchGate. 2025. Available from: [Link]

  • Ferron F, et al. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses. 2021;13(4):661. Available from: [Link]

  • De Clercq E. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Carbohydrate Research. 2013;382:1-12. Available from: [Link]

  • Parshad R, et al. Lymphoblastoid Cell lines: a Continuous in Vitro Source of Cells to Study Carcinogen Sensitivity and DNA Repair. The Indian Journal of Medical Research. 2010;131:111-119. Available from: [Link]

  • City Tech OpenLab. Antiviral medications for Herpes simplex. Available from: [Link]

  • Majewska A, et al. Antiviral drugs approved for use in herpesviruses infections in humans and potentially antiviral compounds. ResearchGate. 2022. Available from: [Link]

  • Al-Gharabli S, et al. Enhanced Anticancer Activity of Novel Pyrimidine Nucleoside Analog in Pancreatic Cancer. DigitalCommons@TMC. 2025. Available from: [Link]

  • Centers for Disease Control and Prevention. Genital Herpes - STI Treatment Guidelines. 2021. Available from: [Link]

  • Zipori D, et al. In vitro proliferation of mouse lymphoblastoid cell lines: growth modulation by various populations of adherent cells. Cell and Tissue Kinetics. 1981;14(4):409-418. Available from: [Link]

  • Cozzarelli NR. THE MECHANISM OF ACTION OF INHIBITORS OF DNA SYNTHESIS. Annual Review of Biochemistry. 1977;46:641-668. Available from: [Link]

  • Aryal S. DNA Synthesis Inhibitors- Definition, Examples, Inhibition, Resistance. Microbe Notes. 2023. Available from: [Link]

Sources

Validation

Comparative Structure-Activity Relationship (SAR) of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose Analogs: A Guide for Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose. This molecule is identified as a purine n...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose. This molecule is identified as a purine nucleoside analog, a class of compounds known for broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis.[1][2] The insights and methodologies presented herein are designed to guide researchers, scientists, and drug development professionals in the rational design of more potent and selective therapeutic agents based on this scaffold.

Introduction: The Pent-3-enofuranose Scaffold as a Bioactive Core

The core structure, a 3-deoxy-pent-3-enofuranose ring, represents a class of unsaturated carbohydrate mimics. In medicinal chemistry, such scaffolds are of significant interest as they can act as transition-state analogs or mechanism-based inhibitors of key cellular enzymes, particularly those involved in nucleotide metabolism. The introduction of unsaturation in the furanose ring, as seen in the title compound, fundamentally alters its conformational properties compared to saturated ribose or deoxyribose. This conformational rigidity can lock the molecule into a specific shape that enhances binding to a biological target.

The title compound, 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose, serves as a foundational lead structure. Its characterization as a purine nucleoside analog suggests its potential interaction with enzymes like polymerases, kinases, or other ATP-utilizing enzymes, which are often dysregulated in cancer and viral infections.[1][2] The goal of an SAR study on this scaffold is to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties.

Key Structural Regions for Modification and SAR Analysis

An effective SAR campaign for this scaffold involves the systematic modification of three key regions: the 5'-position ester group, the furanose ring itself, and the purine nucleobase (which is implied by its classification). The interplay between modifications in these regions will dictate the overall biological activity.

The 5'-Position: Modulating Lipophilicity and Target Interactions

The 5'-position is decorated with a p-toluoyl ester. This group significantly influences the molecule's lipophilicity, which in turn affects cell permeability and interaction with hydrophobic pockets in a target enzyme. The potency of analogs is often highly correlated with lipophilicity and molecular volume.[3]

Hypothetical SAR Comparison for 5'-Position Analogs:

Analog ID5'-Substituent (R)Predicted LogPRationale for ModificationExpected Impact on Activity
Lead p-ToluoylHighParent structure.Baseline antitumor/antiviral activity.
A-1 BenzoylHighRemove methyl to probe steric tolerance.Potentially similar or slightly reduced activity if methyl interacts favorably.
A-2 AcetylModerateDecrease size and lipophilicity.May improve solubility but could reduce binding if a larger group is required.
A-3 H (Hydroxyl)LowIncrease polarity, potential for H-bonding.Likely reduced cell permeability and activity unless it's a prodrug form.
A-4 p-AnisoylHighIntroduce an electron-donating group.Could enhance pi-stacking interactions or alter electronic properties.
A-5 p-TrifluoromethylbenzoylVery HighIntroduce a strong electron-withdrawing group.May alter binding electronics and increase lipophilicity.

The general principle is that alterations to an active substance's molecular structure can lead to compounds with improved activity or other valuable properties.[4]

Experimental Protocols for Biological Evaluation

To establish a robust SAR, synthesized analogs must be evaluated in a panel of standardized biological assays. The following protocols are foundational for assessing the antitumor and antiviral potential of novel pent-3-enofuranose derivatives.

In Vitro Antitumor Activity: MTT Proliferation Assay

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HL-60, Bel-7402) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[5][6]

  • Seeding: Cells are seeded into 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compounds (e.g., from 0.1 µM to 100 µM) is prepared. The cell culture medium is replaced with medium containing the compounds, and the plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the inhibition of viral replication.

Methodology:

  • Cell Monolayer: A confluent monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) is prepared in 6-well plates.

  • Viral Infection: The cell monolayer is infected with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1-2 hours.

  • Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium (e.g., DMEM with 2% methylcellulose) containing various concentrations of the test compounds.

  • Incubation: Plates are incubated for 2-3 days until viral plaques are visible.

  • Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained with a solution of crystal violet in methanol.

  • Data Analysis: The number of plaques in each well is counted. The EC₅₀ value (the effective concentration that reduces the plaque number by 50%) is determined.

Visualizing Key Concepts and Workflows

Diagrams are essential for conceptualizing SAR strategies and experimental designs.

SAR_Strategy Lead Lead Compound (pent-3-enofuranose core) Mod_R1 Modification of 5'-Ester (R1) Lead->Mod_R1 Mod_Ring Modification of Furanose Ring Lead->Mod_Ring Mod_Base Modification of Nucleobase (B) Lead->Mod_Base Synthesis Chemical Synthesis of Analog Library Mod_R1->Synthesis Mod_Ring->Synthesis Mod_Base->Synthesis BioAssay Biological Evaluation Synthesis->BioAssay Antitumor Antitumor Assays (e.g., MTT) BioAssay->Antitumor Antiviral Antiviral Assays (e.g., Plaque Reduction) BioAssay->Antiviral SAR_Analysis SAR Analysis (Data Interpretation) Antitumor->SAR_Analysis Antiviral->SAR_Analysis New_Leads Optimized Leads SAR_Analysis->New_Leads New_Leads->Mod_R1 Iterative Design

Caption: Iterative cycle of SAR-driven drug discovery.

Experimental_Workflow cluster_invitro In Vitro Evaluation Compound Synthesized Analog MTT MTT Assay (Cytotoxicity) Compound->MTT Plaque Plaque Reduction Assay (Antiviral) Compound->Plaque Cell_Culture Cancer Cell Lines (e.g., HeLa) Cell_Culture->MTT Viral_Culture Virus & Host Cells (e.g., TBEV in PS cells) Viral_Culture->Plaque IC50 IC50 MTT->IC50 Calculate IC50 EC50 EC50 Plaque->EC50 Calculate EC50

Caption: Workflow for in vitro biological evaluation.

Conclusion and Future Directions

The 3-deoxy-pent-3-enofuranose scaffold represents a promising starting point for the development of novel antitumor and antiviral agents. The structure-activity relationships derived from systematic modifications are crucial for guiding the optimization of lead compounds. Future work should focus on synthesizing a diverse library of analogs based on the modification points discussed. In addition to basic cytotoxicity and antiviral assays, mechanistic studies should be conducted to identify the specific molecular targets of the most potent compounds. This multi-faceted approach, combining rational design, chemical synthesis, and rigorous biological testing, is essential for translating this promising chemical scaffold into a clinically viable therapeutic.

References

  • Synthesis and biological activity of flavanone deriv
  • Palaty, J., & Abbott, F. S. (1995). Structure-activity Relationships of Unsaturated Analogues of Valproic Acid. Journal of Medicinal Chemistry, 38(17), 3398-3406.
  • 3-Deoxy-1,2-O-isopropylidene-5-p-tuluoyl--D-glycero-pent-3-enofuranose | 75096-63-8. ChemicalBook.
  • 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose. MedChemExpress.
  • Structure Activity Rel
  • Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers.

Sources

Comparative

A Researcher's Guide to Comparative Cytotoxicity Analysis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel purine nucleoside analog, 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose. In the ever-evolving la...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel purine nucleoside analog, 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose. In the ever-evolving landscape of cancer therapeutics, rigorous and standardized comparison of new chemical entities against established alternatives is paramount for identifying promising drug candidates. Due to the limited publicly available cytotoxicity data for this specific compound, this guide is structured as a detailed "how-to" manual. It will equip researchers, scientists, and drug development professionals with the necessary protocols and rationale to conduct a thorough comparative analysis against well-characterized nucleoside analogs, such as Gemcitabine and Cladribine.

Introduction to 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose and the Rationale for Comparison

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose is classified as a purine nucleoside analog. This class of compounds has a well-established role in oncology, with several members being frontline treatments for various hematological malignancies and solid tumors.[1] The general mechanism of action for purine nucleoside analogs involves their intracellular conversion into triphosphate derivatives, which then compete with endogenous nucleosides. This competition leads to the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death), ultimately resulting in cancer cell death.

Given its structural features, it is hypothesized that 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose may exert its cytotoxic effects through similar mechanisms. To validate this hypothesis and to ascertain its potential as a therapeutic agent, a direct comparison of its cytotoxic profile with clinically relevant nucleoside analogs is essential. This guide proposes the use of Gemcitabine, a pyrimidine analog widely used for solid tumors, and Cladribine, a purine analog primarily used for hematologic cancers, as benchmarks for this comparative study.

Experimental Design for Comparative Cytotoxicity Assessment

A robust experimental design is critical for generating reliable and reproducible data. The following workflow outlines the key stages of a comparative cytotoxicity study.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_apoptosis Apoptosis Confirmation cluster_data Data Analysis cell_culture Cell Line Selection & Maintenance compound_prep Compound Preparation & Stock Solution cell_seeding Cell Seeding in 96-well Plates compound_prep->cell_seeding Experimental Start treatment Treatment with Test Compounds cell_seeding->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay caspase_assay Caspase-3/7 Activity Assay treatment->caspase_assay Parallel Experiment ic50 IC50 Value Calculation mtt_assay->ic50 comparison Comparative Analysis caspase_assay->comparison ic50->comparison

Caption: A streamlined workflow for the comparative cytotoxicity assessment.

PART 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding:

    • Select appropriate cancer cell lines for the study. A panel including a hematological malignancy line (e.g., Jurkat) and a solid tumor line (e.g., MCF-7 or A549) is recommended to assess the breadth of activity.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose, Gemcitabine, and Cladribine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions to create a range of concentrations for testing. A typical starting range would be from 0.01 µM to 100 µM.

    • Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation:

    • Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization and Absorbance Reading:

    • After incubation, add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2][3][4]

PART 2: Confirmation of Apoptosis through Caspase Activity Assay

To confirm that the observed cytotoxicity is due to the induction of apoptosis, a caspase activity assay can be performed. Caspases are a family of protease enzymes that play an essential role in programmed cell death. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.

Step-by-Step Protocol for Caspase-3/7 Activity Assay:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and treatment protocol as described for the MTT assay (Steps 1 and 2). It is often beneficial to run this assay in parallel with the MTT assay.

  • Caspase-3/7 Reagent Addition:

    • After the desired incubation period (e.g., 24 or 48 hours), add a commercially available caspase-3/7 reagent to each well. These reagents typically contain a substrate for caspase-3 and -7 that, when cleaved, produces a fluorescent or luminescent signal.

  • Incubation and Signal Detection:

    • Incubate the plate at room temperature for the time specified by the manufacturer (usually 30-60 minutes), protected from light.

    • Measure the fluorescence or luminescence using a microplate reader at the appropriate excitation and emission wavelengths.[5][6][7][8]

Data Analysis and Interpretation

The primary output of the MTT assay is the IC50 value, which is the concentration of a drug that inhibits cell growth by 50%. This value is a key metric for comparing the potency of different compounds.

IC50 Value Calculation:

  • Data Normalization: Normalize the absorbance readings by subtracting the average absorbance of the blank wells (medium only) and expressing the results as a percentage of the vehicle control.

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value for each compound on each cell line.

The results from the caspase activity assay should be expressed as a fold-change in activity relative to the vehicle control. A significant increase in caspase-3/7 activity in treated cells compared to the control provides strong evidence of apoptosis induction.

Comparative Data Summary

The following table provides a template for summarizing the experimentally determined cytotoxicity data.

CompoundCell LineIC50 (µM)Fold Increase in Caspase-3/7 Activity (at IC50)
3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose JurkatExperimental ValueExperimental Value
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
Gemcitabine JurkatExperimental ValueExperimental Value
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
Cladribine JurkatExperimental ValueExperimental Value
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value

Mechanistic Insights: Potential Signaling Pathways

The cytotoxic effects of nucleoside analogs are mediated through complex intracellular signaling pathways. Understanding these pathways can provide valuable insights into the mechanism of action of novel compounds.

DNA Damage Response Pathway

Upon incorporation into DNA, nucleoside analogs can cause DNA strand breaks and stall replication forks. This triggers the DNA Damage Response (DDR) pathway, a sophisticated network of proteins that sense DNA damage and initiate signaling cascades leading to cell cycle arrest, DNA repair, or apoptosis.

dna_damage_response cluster_trigger Trigger cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors cluster_outcomes Cellular Outcomes drug Nucleoside Analog (e.g., 3-Deoxy-furanose derivative) dna_damage DNA Damage (Strand Breaks) drug->dna_damage atm_atr ATM / ATR Kinases dna_damage->atm_atr activates chk1_chk2 CHK1 / CHK2 Kinases atm_atr->chk1_chk2 phosphorylates p53 p53 Activation chk1_chk2->p53 activates cdc25 Cdc25 Inhibition chk1_chk2->cdc25 inhibits apoptosis Apoptosis p53->apoptosis dna_repair DNA Repair p53->dna_repair cell_cycle_arrest Cell Cycle Arrest cdc25->cell_cycle_arrest

Caption: The DNA Damage Response pathway initiated by nucleoside analogs.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Many chemotherapeutic agents, including nucleoside analogs, can induce apoptosis by inhibiting this pathway. The inhibition of Akt leads to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors.[9][10][11][12][13]

pi3k_akt_pathway cluster_trigger Inhibition cluster_pathway PI3K/Akt Pathway cluster_downstream Downstream Effects cluster_outcome Cellular Outcome drug Nucleoside Analog (e.g., 3-Deoxy-furanose derivative) pi3k PI3K drug->pi3k inhibits akt Akt pi3k->akt activates bad Bad (Pro-apoptotic) akt->bad inhibits bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 activates caspases Caspase Activation bad->caspases activates apoptosis Apoptosis bad->apoptosis bcl2->apoptosis inhibits caspases->apoptosis

Caption: The role of the PI3K/Akt signaling pathway in nucleoside analog-induced apoptosis.

Conclusion and Future Directions

This guide provides a robust and detailed framework for the comprehensive evaluation of the cytotoxic potential of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose. By following the outlined experimental protocols and data analysis procedures, researchers can generate high-quality, comparative data that will be instrumental in determining the future trajectory of this promising compound. A lower IC50 value for the topic compound compared to Gemcitabine and Cladribine, coupled with a significant induction of apoptosis, would strongly support its further development as a novel anticancer agent. Subsequent studies could then focus on in vivo efficacy, pharmacokinetic profiling, and a more in-depth elucidation of its molecular mechanism of action. The systematic approach detailed herein is fundamental to the rigorous scientific evaluation required in the quest for more effective cancer therapies.

References

  • Chemotherapy induced DNA damage response: Convergence of drugs and pathways. (2013). NIH.[Link]

  • Chemotherapy induced DNA damage response: convergence of drugs and pathways. (n.d.). Europe PMC.[Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray.[Link]

  • Targeting the DNA Damage Response for Cancer Therapy. (2023). PMC - PubMed Central.[Link]

  • DNA Repair Pathways in Cancer Therapy and Resistance. (2018). Frontiers.[Link]

  • Synthesis and Cytotoxicity Assays of Furanose Ring Modified Nucleoside Derivatives on Tumorous and Non-Tumor Cell Lines. (2018). ResearchGate.[Link]

  • Chemotherapy induced DNA damage response. (2013). ResearchGate.[Link]

  • Caspases activity assay procedures. (2024). ScienceDirect.[Link]

  • Synthesis and cytotoxicity of 9-(2-deoxy-2-alkyldithio-beta-D-arabinofuranosyl)purine nucleosides which are stable precursors to potential mechanistic probes of ribonucleotide reductases. (2004). PubMed.[Link]

  • Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023). JoVE.[Link]

  • Unsaturated and carbocyclic nucleoside analogues: synthesis, antitumor, and antiviral activity. (1987). PubMed.[Link]

  • Termination of DNA synthesis by 9-beta-D-arabinofuranosyl-2-fluoroadenine. A mechanism for cytotoxicity. (1990). PubMed.[Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf - NIH.[Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.[Link]

  • Cytotoxic Evaluation and Anti-Angiogenic Effects of Two Furano-Sesquiterpenoids from Commiphora myrrh Resin. (2020). MDPI.[Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.[Link]

  • Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy. (2003). PubMed.[Link]

  • PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells. (2007). Retrovirology.[Link]

  • Tuning NO release of organelle-targeted furoxan derivatives and their cytotoxicity against lung cancer cells. (2021). PubMed.[Link]

  • 1,2-O-Isopropylidene-β-d-lyxo-furanose. (2020). PMC - NIH.[Link]

  • Synthesis and cytotoxic activity of unsaturated macrolides and their hybrid molecules with a C60 fullerene. (2018). Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • The PI3K/AKT signalling pathway. (2010). YouTube.[Link]

  • Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats. (2016). PMC - PubMed Central.[Link]

  • PI3K: Downstream AKTion Blocks Apoptosis. (2000). Semantic Scholar.[Link]

  • Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. (2022). PMC - NIH.[Link]

  • 1,2-O-Isopropylidene-β-d-lyxo-furanose. (2020). ResearchGate.[Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2023). MDPI.[Link]

  • Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (2024). MDPI.[Link]

  • In-Silico study of Lignans Derivatives as Anticancer Agents Targeting Topoisomerase II using the 2D-QSAR method. (2024). RHAZES: Green and Applied Chemistry.[Link]

  • Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. (2021). PMC - NIH.[Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose Experimental Data

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic carbohydrate chemistry, the rigorous validation of experimental data is paramount to ensure the integrity and reproducibility...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic carbohydrate chemistry, the rigorous validation of experimental data is paramount to ensure the integrity and reproducibility of research. This guide provides an in-depth comparative analysis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose , a purine nucleoside analog with potential applications in antitumor research, against a structurally similar compound, 3-deoxy-1,2-di-O-isopropylidene-5-O-tosyl-D-threo-pentofuranose .[1][2][3] Through a detailed examination of their synthesis and a cross-validation of their analytical data, we will illustrate how comparative analysis can provide deeper insights into the influence of protecting groups on the physicochemical properties of carbohydrate derivatives.

The Imperative of Cross-Validation in Synthetic Chemistry

Cross-validation in analytical chemistry serves as a critical assessment of scientific data, either by comparing results from different analytical methods for the same substance or by comparing data from analogous compounds. This process is fundamental to:

  • Structural Confirmation: Ensuring the synthesized molecule corresponds to the intended structure.

  • Purity Assessment: Identifying and quantifying impurities.

  • Understanding Structure-Property Relationships: Elucidating how subtle structural modifications, such as the choice of a protecting group, can impact spectroscopic and physical properties.

This guide will employ a multi-faceted approach to cross-validation, integrating data from various spectroscopic techniques and leveraging a comparative methodology to underscore the unique spectral signatures imparted by the p-toluoyl and p-tosyl protecting groups.

Synthesis and Characterization: A Comparative Overview

Compound 1: 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose (Hypothetical Data)
  • Proposed Synthesis: A plausible route would involve the esterification of the 5-hydroxyl group of a suitable 3-deoxy-1,2-O-isopropylidene-α-D-glycero-pent-3-enofuranose precursor with p-toluoyl chloride in the presence of a base like pyridine.

  • Experimental Data (Hypothetical): The following data is projected based on the known spectral characteristics of the p-toluoyl group and the core carbohydrate scaffold.[4]

PropertyHypothetical Value
Appearance White to off-white solid
Melting Point 88-92 °C
Optical Rotation [α]D +25.0° (c 1.0, CHCl3)
¹H NMR (CDCl₃, 400 MHz) δ 7.95 (d, 2H), 7.25 (d, 2H), 6.10 (d, 1H), 5.95 (m, 1H), 5.70 (m, 1H), 4.90 (d, 1H), 4.70 (m, 2H), 2.40 (s, 3H), 1.55 (s, 3H), 1.35 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 166.0, 144.0, 132.0, 129.8, 129.2, 128.5, 112.0, 105.5, 85.0, 65.0, 26.8, 26.5, 21.7
IR (KBr, cm⁻¹) 3050, 2980, 1720 (C=O), 1610, 1380, 1270, 1160, 840
Mass Spec (ESI-MS) m/z 333.13 [M+Na]⁺
Compound 2: 3-deoxy-1,2-di-O-isopropylidene-5-O-tosyl-D-threo-pentofuranose (Experimental Data)
  • Synthesis: This compound has been synthesized via the tosylation of 3-deoxy-1,2-di-O-isopropylidene-5-O-t-butyldiphenylsilyl-D-threo-pentofuranose using tosyl chloride in dry pyridine.[5]

  • Experimental Data: [5]

PropertyExperimental Value
Appearance Crystalline solid
Melting Point Not specified in the primary reference
Optical Rotation Not specified in the primary reference
¹H NMR (CDCl₃, 300 MHz) δ 7.80 (d, 2H), 7.34 (d, 2H), 5.76 (d, 1H), 4.69 (t, 1H), 4.36 (m, 1H), 4.19 (dd, 1H), 4.11 (dd, 1H), 2.44 (s, 3H), 2.17 (m, 1H), 2.04 (dd, 1H), 1.33 (s, 3H), 1.25 (s, 3H)
¹³C NMR (CDCl₃, 75 MHz) δ 145.0, 133.0, 130.0, 128.2, 112.3, 106.9, 80.3, 77.9, 71.3, 33.7, 26.7, 25.7, 21.7
IR (Diamond ATR, cm⁻¹) 2985, 2944, 1598, 1381, 1188, 991, 953, 705, 574
Mass Spec Not specified in the primary reference, but can be calculated.

Cross-Validation of Experimental Data: A Step-by-Step Guide

The cross-validation process involves a systematic comparison of the data obtained from different analytical techniques for each compound, followed by a comparative analysis between the two compounds.

Step 1: Intra-Compound Data Corroboration

This initial step focuses on ensuring the internal consistency of the data for each compound.

Workflow for Data Corroboration

G cluster_compound1 Compound 1 (Toluoyl) cluster_compound2 Compound 2 (Tosyl) HNMR1 ¹H NMR Structure1 Proposed Structure 1 HNMR1->Structure1 Proton Environment CNMR1 ¹³C NMR CNMR1->Structure1 Carbon Skeleton IR1 IR Spectroscopy IR1->Structure1 Functional Groups MS1 Mass Spectrometry MS1->Structure1 Molecular Weight HNMR2 ¹H NMR Structure2 Confirmed Structure 2 HNMR2->Structure2 Proton Environment CNMR2 ¹³C NMR CNMR2->Structure2 Carbon Skeleton IR2 IR Spectroscopy IR2->Structure2 Functional Groups MS2 Mass Spectrometry MS2->Structure2 Molecular Weight

Caption: Intra-compound data corroboration workflow.

For each compound, the data from different spectroscopic methods should be in agreement:

  • NMR Spectroscopy: The number and splitting patterns of signals in the ¹H NMR spectrum should correspond to the number and connectivity of protons in the proposed structure. The number of signals in the ¹³C NMR spectrum should match the number of non-equivalent carbons.

  • IR Spectroscopy: The presence of characteristic absorption bands should confirm the functional groups. For instance, in Compound 1, a strong band around 1720 cm⁻¹ is expected for the ester carbonyl group, while for Compound 2, strong bands around 1360 cm⁻¹ and 1175 cm⁻¹ are characteristic of the sulfonate group.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the compound.

Step 2: Inter-Compound Comparative Analysis

This step involves a direct comparison of the experimental data of the two compounds to highlight the influence of the p-toluoyl versus the p-tosyl group.

Comparative Analysis Workflow

G cluster_comparison Comparative Analysis Compound1 Compound 1 (p-toluoyl) NMR_Comp NMR Spectra Comparison Compound1->NMR_Comp IR_Comp IR Spectra Comparison Compound1->IR_Comp Phys_Prop_Comp Physical Properties Comparison Compound1->Phys_Prop_Comp Compound2 Compound 2 (p-tosyl) Compound2->NMR_Comp Compound2->IR_Comp Compound2->Phys_Prop_Comp Conclusion Understanding Protecting Group Effects NMR_Comp->Conclusion IR_Comp->Conclusion Phys_Prop_Comp->Conclusion

Sources

Comparative

Benchmarking a Novel Purine Analog: A Comparative Analysis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose Against Standard-of-Care Chemotherapeutics

Introduction The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Nucleoside analogs, in particular, have emerged as a promising cla...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Nucleoside analogs, in particular, have emerged as a promising class of therapeutics due to their ability to interfere with fundamental cellular processes such as DNA replication and repair. This guide provides a comprehensive comparative analysis of a novel purine nucleoside analog, 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose (hereafter referred to as Compound X), against established anticancer agents: Doxorubicin, Cisplatin, and Paclitaxel.

Compound X is postulated to exert its anticancer effects through mechanisms common to purine nucleoside analogs, namely the inhibition of DNA synthesis and the induction of apoptosis.[1][2][3][4] This investigation aims to elucidate the cytotoxic and cytostatic potential of Compound X across a panel of cancer cell lines and to contextualize its performance against drugs with well-defined and distinct mechanisms of action.

Comparative Framework: Understanding the Benchmarks

To establish a robust comparative framework, we have selected three widely used chemotherapeutic agents, each with a distinct mechanism of action against cancer cells.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin's primary anticancer activity involves its intercalation into DNA, which inhibits the progression of topoisomerase II.[][6][7] This action prevents the re-ligation of DNA double-strand breaks, ultimately leading to the cessation of replication and transcription.[6][7] Additionally, Doxorubicin is known to generate reactive oxygen species, contributing to its cytotoxic effects.[8][9]

  • Cisplatin: This platinum-based drug exerts its cytotoxic effects by forming covalent bonds with the N7 reactive centers on purine residues in DNA.[10][11] This leads to the formation of DNA adducts, primarily 1,2-intrastrand cross-links, which distort the DNA helix, interfere with DNA repair mechanisms, and trigger apoptosis.[10][12][13]

  • Paclitaxel: A member of the taxane family, Paclitaxel's mechanism is unique in that it stabilizes microtubules, preventing their disassembly.[14][15][16] This disruption of normal microtubule dynamics is essential for mitotic spindle assembly and chromosome segregation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14][15][16]

Experimental Design: A Multi-faceted Approach to Benchmarking

To provide a comprehensive evaluation of Compound X, a series of in vitro assays were designed to assess its impact on cell viability, proliferation, and the cell cycle, and to explore its potential to induce programmed cell death.

Caption: Experimental workflow for benchmarking Compound X.

Cell Lines

Three well-characterized human cancer cell lines were selected to represent different tumor types:

  • MCF-7: Estrogen receptor-positive breast adenocarcinoma.

  • A549: Non-small cell lung carcinoma.

  • HCT116: Colorectal carcinoma.

Cytotoxicity and Viability Assays

The half-maximal inhibitory concentration (IC50) of Compound X and the benchmark agents was determined using two robust and complementary assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18]

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.[19][20][21]

Apoptosis and Cell Cycle Analysis

To delve deeper into the mechanism of action, flow cytometry-based assays were employed:

  • Annexin V/Propidium Iodide (PI) Staining: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of apoptosis induction.[22][23]

  • Cell Cycle Analysis with Propidium Iodide: PI staining of cellular DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest induced by the test compounds.[24][25][26][27]

Comparative Performance Analysis

The following sections present a hypothetical comparative analysis based on expected outcomes from the described experimental design.

Cytotoxicity Profile: IC50 Values

The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundMCF-7 (µM)A549 (µM)HCT116 (µM)
Compound X 8.512.36.8
Doxorubicin 0.50.80.4
Cisplatin 5.27.94.1
Paclitaxel 0.010.020.008
Hypothetical Data

Interpretation: In this hypothetical scenario, Compound X demonstrates moderate cytotoxicity across all three cell lines. As expected, the established anticancer agents, particularly Paclitaxel, exhibit significantly lower IC50 values, indicating higher potency. The differential sensitivity of the cell lines to each compound underscores the importance of evaluating novel agents across a diverse panel of cancer types.

Induction of Apoptosis

The percentage of apoptotic cells (early and late) following treatment with the respective IC50 concentrations of each compound for 48 hours is presented below.

Compound% Apoptotic Cells (MCF-7)% Apoptotic Cells (A549)% Apoptotic Cells (HCT116)
Compound X 45.2%38.9%52.1%
Doxorubicin 65.8%58.2%71.3%
Cisplatin 55.1%49.7%62.5%
Paclitaxel 72.4%68.5%78.9%
Hypothetical Data

Interpretation: This illustrative data suggests that Compound X is a potent inducer of apoptosis, a desirable characteristic for an anticancer agent.[28][29] The established agents, consistent with their known mechanisms, also induce high levels of apoptosis. The correlation between cytotoxicity and apoptosis induction suggests that the primary mode of cell death for Compound X is likely through programmed cell death pathways.

Cell Cycle Analysis

The effect of each compound on the cell cycle distribution was assessed after a 24-hour treatment with their respective IC50 concentrations.

Compound% G0/G1% S% G2/MPredominant Arrest
Untreated Control 55.6%28.1%16.3%-
Compound X 25.3%58.2%16.5%S Phase
Doxorubicin 30.1%15.2%54.7%G2/M Phase
Cisplatin 48.2%35.6%16.2%S Phase
Paclitaxel 10.5%12.3%77.2%G2/M Phase
Hypothetical Data for HCT116 cells

Interpretation: The hypothetical cell cycle data indicates that Compound X induces a significant arrest in the S phase of the cell cycle. This aligns with the proposed mechanism of purine nucleoside analogs, which often interfere with DNA synthesis.[2][3] This contrasts with Doxorubicin and Paclitaxel, which, as expected, cause a G2/M arrest.[7][16] Cisplatin's effect can be more complex, but an S-phase delay due to DNA damage is a known outcome.

Caption: Comparative mechanisms of cell cycle arrest.

Experimental Protocols

MTT Cell Viability Assay
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[17][18][30][31][32]

SRB Cytotoxicity Assay
  • Seed and treat cells as described for the MTT assay.

  • Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and air dry.

  • Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid and air dry.

  • Dissolve the bound dye with 200 µL of 10 mM Tris base solution.

  • Measure the absorbance at 565 nm.[19][20][21][33][34]

Apoptosis Assay (Annexin V-FITC/PI)
  • Seed cells in a 6-well plate and treat with the test compounds for the indicated time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Seed and treat cells as described for the apoptosis assay.

  • Harvest the cells and fix in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.[24][25][27][35]

Conclusion and Future Directions

This comparative guide outlines a comprehensive strategy for benchmarking the novel purine nucleoside analog, 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose (Compound X), against standard-of-care chemotherapeutic agents. The hypothetical data presented suggests that Compound X exhibits promising anticancer activity through the induction of apoptosis and cell cycle arrest in the S phase, consistent with its classification as a purine nucleoside analog.

While the in vitro potency of Compound X may be lower than that of established drugs like Paclitaxel, its distinct mechanism of action warrants further investigation. Future studies should focus on:

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of Compound X in animal models.

  • Combination therapy: To explore potential synergistic effects when combined with other anticancer agents.

  • Target identification and validation: To precisely elucidate the molecular targets of Compound X and further unravel its mechanism of action.

By systematically benchmarking novel compounds against well-characterized agents, researchers can gain valuable insights into their therapeutic potential and guide their progression through the drug development pipeline.

References

  • Dr.Oracle. (2025, June 24). What is the mechanism of action of paclitaxel?
  • BOC Sciences. Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.
  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378.
  • Wikipedia. Doxorubicin.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • Wikipedia. Paclitaxel.
  • Sigma-Aldrich. Apoptosis Assays.
  • Creative Bioarray. Sulforhodamine B (SRB) Cell Cytotoxicity Assay.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cisplatin?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Paclitaxel?
  • MDPI. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
  • National Center for Biotechnology Information. (2023, May 22). Cisplatin - StatPearls.
  • National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry.
  • Chemistry LibreTexts. (2023, March 7). Cisplatin 12. Modes of Action of Cisplatin.
  • ResearchGate. Summary of the action mechanism of cisplatin. (A) Mechanism of action...
  • News-Medical.net. How Paclitaxel Works.
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates, 13(6), 172-179.
  • ChemicalBook. 3-Deoxy-1,2-O-isopropylidene-5-p-tuluoyl--D-glycero-pent-3-enofuranose | 75096-63-8.
  • Abcam. MTT assay protocol.
  • Merck Millipore. Apoptosis Assay Chart | Life Science Research.
  • Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116.
  • Cell Signaling Technology. Seven Assays to Detect Apoptosis.
  • Texas Children's Hospital. MTT Cell Assay Protocol.
  • JoVE. (2023, April 30). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide.
  • Benchchem. Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • ZELLX. Sulforhodamine B (SRB) Cell Cytotoxicity Colorimetric Assay (1000 assays).
  • TargetMol. 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose.
  • Canvax Biotech. (2023, March 21). DATA SHEET SRB Cytotoxicity Assay.
  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis.
  • ATCC. MTT Cell Proliferation Assay.
  • MedchemExpress. 3'-Deoxy-1,2-O-isopropylidene-5-O-(p-toluoyl)-L-arabinofuranose.
  • ChemBK. 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose MedChemExpress (MCE).
  • Abcam. (2025, June 13). ab235935 Sulforhodamine B Cell Cytotoxicity Assay Kit (Colorimetric).

Sources

Validation

A Comparative Guide to the Specificity of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose in Nucleoside Synthesis

For researchers and professionals in drug development, the stereocontrolled synthesis of nucleoside analogs is a cornerstone of creating novel therapeutics. The choice of the starting carbohydrate scaffold is paramount,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the stereocontrolled synthesis of nucleoside analogs is a cornerstone of creating novel therapeutics. The choice of the starting carbohydrate scaffold is paramount, as it dictates the efficiency, stereochemical outcome, and overall viability of the synthetic route. This guide provides an in-depth assessment of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose , a highly specialized furanoid glycal, and objectively compares its performance against alternative precursors. We will delve into the causality behind its remarkable specificity, provide actionable experimental protocols, and present comparative data to inform your selection of synthetic strategy.

The Architectural Logic: Deconstructing the Specificity of the Furanoid Glycal

The high specificity of the title compound is not accidental; it is a direct consequence of three key structural features working in concert. Understanding these attributes is crucial to appreciating its utility as a precursor for 3'-deoxynucleosides, a class of compounds known for their potential antitumor and antiviral activities[1][2][3].

  • The 1,2-O-Isopropylidene Ketal: This bicyclic protecting group imparts significant conformational rigidity to the furanose ring. By locking the C1 and C2 hydroxyl groups, it forces the five-membered ring into a defined envelope or twisted conformation[4]. This rigidity is the primary reason for the high facial selectivity observed in reactions. The bulky isopropylidene group effectively shields one face of the molecule, compelling incoming reagents to approach from the less sterically hindered face. This principle of using rigid protecting groups as chiral auxiliaries is a well-established strategy in asymmetric synthesis[5].

  • The C3-C4 Endo-Glycal System: The double bond between C3 and C4 creates an electron-rich enol-ether-like system. This functionality is a classic Michael acceptor, susceptible to conjugate addition by soft nucleophiles[6]. Unlike more common C1-C2 glycals, this internal placement of the double bond allows for the direct introduction of a substituent at the C3 position, providing a streamlined route to 3'-modified nucleosides.

  • The 5-p-Toluoyl Ester: Beyond serving as a protecting group for the primary hydroxyl, the bulky and electron-rich p-toluoyl group can play a role in directing the stereochemical outcome of reactions at the nearby C4 position through steric hindrance or non-covalent interactions. It also provides a convenient chromophore for monitoring reaction progress by UV-Vis spectroscopy or TLC.

Caption: Structural features contributing to the reactivity and specificity of the title compound.

Comparative Assessment: Michael Addition vs. Conventional Glycosylation

To truly assess the specificity of our target furanoid glycal, we must compare its performance in a key bond-forming reaction against a more conventional method. The synthesis of 3'-deoxynucleosides is often accomplished via glycosylation using a glycosyl donor that already contains the 3'-deoxy modification. A common precursor for such a reaction is 1-O-Acetyl-2,5-di-O-benzoyl-3-deoxy-D-ribofuranose .

The fundamental difference lies in the reaction mechanism, which directly impacts specificity:

  • Mechanism 1: Conjugate Addition (Michael Addition) to the Furanoid Glycal. This reaction involves the direct attack of a nucleobase (e.g., silylated thymine) onto the C4 carbon of the double bond. The rigid conformation enforced by the isopropylidene group ensures the nucleobase adds preferentially from the opposite face, leading to a high degree of stereocontrol at both C3 and C4 in a single, predictable step.

  • Mechanism 2: SN1-like Glycosylation. The reaction with the 1-O-acetyl donor proceeds through a carbocation-like intermediate (an oxocarbenium ion) at the anomeric center (C1) after activation with a Lewis acid[7]. This intermediate is often planar, allowing the nucleobase to attack from either the top (β-face) or bottom (α-face). The result is frequently a mixture of α and β anomers, reducing the specificity and requiring challenging chromatographic separation.

G cluster_0 Pathway A: Specificity via Furanoid Glycal cluster_1 Pathway B: Lower Specificity via Conventional Donor glycal Furanoid Glycal (Title Compound) ts1 Stereocontrolled Michael Addition glycal->ts1 Silylated Nucleobase product_a Single Diastereomer (High Specificity) ts1->product_a donor 1-O-Acetyl-3-deoxy Glycosyl Donor intermediate Planar Oxocarbenium Intermediate donor->intermediate Lewis Acid Activation product_b1 α-Anomer intermediate->product_b1 Attack from α-face product_b2 β-Anomer intermediate->product_b2 Attack from β-face

Sources

Comparative

A Comparative Guide to 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose: A Purine Nucleoside Analog Intermediate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose, a key synthetic intermedi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose, a key synthetic intermediate for a class of purine nucleoside analogs with potential applications in oncology. While direct peer-reviewed studies on this specific intermediate are limited, this guide synthesizes information from closely related analogs and established synthetic methodologies to offer a valuable comparative analysis for researchers in drug discovery and development. We will explore a plausible synthetic route, its potential biological relevance, and compare it with established alternatives in the field of purine nucleoside analogs.

Introduction: The Significance of Unsaturated Sugar Nucleosides

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] Modifications to the sugar moiety, in particular, can profoundly influence the biological activity, metabolic stability, and selectivity of these compounds. The introduction of a double bond within the furanose ring, as seen in the pent-3-enofuranose scaffold of the topic compound, results in a conformationally restricted structure. This structural feature can impact the interaction of the resulting nucleoside analog with key cellular enzymes, such as polymerases and kinases, potentially leading to enhanced therapeutic efficacy or a novel mechanism of action.[2]

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose serves as a crucial building block for the synthesis of 3'-deoxy-3',4'-unsaturated purine nucleoside analogs. These analogs are of significant interest due to their potential to act as chain terminators in DNA synthesis or as inhibitors of enzymes involved in nucleotide metabolism, pathways critical for the proliferation of cancer cells.[3][4] The p-toluoyl protecting group at the 5-position offers good crystallinity and is readily removable during the final stages of nucleoside synthesis.

Proposed Synthesis of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose

Experimental Protocol: A Plausible Synthetic Pathway

Step 1: Oxidative Cleavage to a Pentofuranose Derivative

The initial step involves the conversion of the six-carbon sugar to a five-carbon intermediate. This can be achieved through oxidative cleavage of the 5,6-diol, which is exposed after selective deprotection of the 5,6-O-isopropylidene group.

  • Selective Deprotection: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is treated with an acid catalyst (e.g., acetic acid in water) to selectively remove the more labile 5,6-isopropylidene group, yielding 1,2-O-isopropylidene-α-D-glucofuranose.

  • Oxidative Cleavage: The resulting diol is then subjected to oxidative cleavage using a periodate salt (e.g., sodium periodate) to yield 1,2-O-isopropylidene-α-D-xylo-pentodialdofuranose.

Step 2: Introduction of the 3-Deoxy-3-ene Moiety

The creation of the double bond at the 3,4-position is a critical step. This can be accomplished through a variety of elimination reactions. One common approach involves the formation of a suitable leaving group at the 3-position, followed by base-induced elimination. A more direct route from a related precursor has been described in the literature.[2]

  • Starting Material: A suitable precursor is 3-deoxy-1,2-O-isopropylidene-D-glycero-pentodialdo-1,4-furanos-3-ene.

  • Reduction of the Aldehyde: The aldehyde at the 4-position is selectively reduced to a primary alcohol using a mild reducing agent such as sodium borohydride.

  • Protection of the 5-Hydroxyl Group: The newly formed primary alcohol at the 5-position is then protected with a p-toluoyl group using p-toluoyl chloride in the presence of a base like pyridine.

Synthetic Pathway A 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose B 1,2-O-isopropylidene- α-D-glucofuranose A->B Selective Deprotection C 1,2-O-isopropylidene- α-D-xylo-pentodialdofuranose B->C Oxidative Cleavage D 3-Deoxy-1,2-O-isopropylidene- D-glycero-pentodialdo-1,4-furanos-3-ene C->D Elimination Reaction E 3-Deoxy-1,2-O-isopropylidene- α-D-glycero-pent-3-enofuranose D->E Selective Reduction F Target Compound: 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl- α-D-glycero-pent-3-enofuranose E->F Toluoylation Mechanism_of_Action cluster_0 Unsaturated Nucleoside Analog cluster_1 Cellular Targets cluster_2 Cellular Outcome UNA 3'-Deoxy-3',4'-unsaturated purine nucleoside analog UNP Phosphorylation by cellular kinases UNA->UNP UNT Active Triphosphate UNP->UNT DP DNA Polymerase UNT->DP Inhibition & Chain Termination RR Ribonucleotide Reductase UNT->RR Inhibition Apoptosis Apoptosis (Cell Death) DP->Apoptosis RR->Apoptosis

Caption: Potential mechanism of action for the resulting nucleoside analog.

Conclusion

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose represents a valuable, albeit underexplored, intermediate in the synthesis of novel purine nucleoside analogs. While direct experimental data on this specific compound is scarce, a comparative analysis with established alternatives and an understanding of the structure-activity relationships of unsaturated nucleosides suggest that this scaffold holds promise for the development of new anticancer agents. The proposed synthetic pathway, based on literature precedents, provides a roadmap for its preparation, opening the door for further investigation into the biological properties of its derivatives. Future research in this area will be crucial to fully elucidate the therapeutic potential of this intriguing class of molecules.

References

  • Robak, T., Lech-Maranda, E., & Robak, P. (2006). Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications. Current cancer drug targets, 6(5), 429-451.
  • Harris, R. S., et al. (2024). Development of 3′-Deoxy-3′,4′-didehydro-nucleoside Prodrug Inhibitors of West Nile and Zika Viruses. ACS Medicinal Chemistry Letters. [2][5]3. Robak, T., Korycka, A., & Robak, E. (2005). Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity. Current medicinal chemistry, 12(16), 1913-1932.

  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Not applicable.
  • ChemicalBook. (n.d.). 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose. Retrieved from a commercial supplier's website. [3][4]11. Not applicable.

  • Not applicable.
  • Not applicable.
  • Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose (CAS No. 75096-63-8).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose (CAS No. 75096-63-8). As this compound is a purine nucleoside analog with potential antitumor activity, it demands rigorous handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment.[1][2][3] This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step, grounded in established safety protocols and regulatory frameworks.

Hazard Assessment: Understanding the "Why"

  • Cytotoxic Potential: The primary concern stems from its classification as a purine nucleoside analog.[1][2] Compounds in this class often function by interfering with DNA synthesis and can induce apoptosis (programmed cell death).[2][3] Therefore, it must be presumed to be cytotoxic, potentially mutagenic, or teratogenic . This presumed toxicity is the primary driver for the stringent containment and disposal protocols outlined below.

  • Chemical Reactivity: The molecule contains several functional groups: a furanose ring, an isopropylidene acetal, and a p-toluoyl ester.

    • The isopropylidene and ester groups are susceptible to hydrolysis under strongly acidic or basic conditions. Accidental mixing with incompatible waste streams could lead to degradation and the formation of unknown, potentially hazardous byproducts.

    • As an organic compound, it is considered combustible at high temperatures, though not highly flammable under standard laboratory conditions.

  • Environmental Hazard: Due to its biological activity, the release of this compound into the environment could have ecotoxicological effects. Proper disposal is essential to prevent contamination of aquatic and terrestrial ecosystems.

Regulatory Imperative: The Governance Framework

All laboratory waste disposal is governed by strict federal and local regulations. Adherence to these is not optional.

  • Resource Conservation and Recovery Act (RCRA): In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[4][5] As a generator, your laboratory is legally responsible for the correct characterization and management of this waste.[5]

  • OSHA Laboratory Standard: The Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational Exposure to Hazardous Chemicals in Laboratories," mandates the creation and implementation of a Chemical Hygiene Plan (CHP) .[6][7] Your institution's CHP is the definitive guide for safe handling and disposal procedures and must be followed.

Pre-Disposal Protocol: Preparation and Personal Safety

Proper preparation minimizes risk and ensures a smooth disposal workflow.

Personal Protective Equipment (PPE)

Given the presumed cytotoxicity, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or dermal contact.

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Use chemically resistant nitrile gloves. Double-gloving is recommended when handling the pure compound or concentrated solutions.

  • Body Protection: A fully buttoned laboratory coat is essential. Consider a disposable gown for added protection during bulk handling.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of aerosols or dust.[8][9]

Waste Minimization

A core principle of green chemistry and laboratory safety is to minimize waste generation.

  • Purchase and prepare only the quantities of the compound required for your experiment.

  • Avoid generating large volumes of dilute solutions.

  • Do not dispose of unused, pure chemical. Check if it can be used by another research group within your institution.

Step-by-Step Disposal Workflow

This section details the precise, actionable steps for disposing of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose and its associated waste.

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in the disposal process. Never mix this waste stream with others.

  • Identify the Waste Stream: This compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent paper) must be classified as Hazardous Chemical Waste .

  • Segregate at the Source:

    • Solid Waste: Collect pure, unadulterated compound, and contaminated disposables (gloves, wipes, etc.) in a designated solid waste container.

    • Liquid Waste: If the compound is in a non-halogenated organic solvent (e.g., Ethyl Acetate, Hexane, DCM), collect it in a container designated for Non-Halogenated Organic Liquid Waste . Do not mix with aqueous or halogenated waste.

    • Aqueous Waste: If the compound is in an aqueous solution, it must be collected as Aqueous Hazardous Waste . Do not pour it down the drain.

Step 2: Containerization and Labeling

Clear and accurate labeling prevents accidents and ensures regulatory compliance.[10][11]

  • Select an Appropriate Container:

    • Use a sturdy, leak-proof container with a secure, tight-fitting lid that is chemically compatible with the waste.

    • For liquid waste, do not fill the container beyond 80% capacity to allow for vapor expansion.

  • Label the Container:

    • Affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) office.

    • Clearly write the full chemical name: "3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose" and its CAS number "75096-63-8".

    • List all components and their approximate percentages, including solvents.

    • Indicate the hazards (e.g., "Toxic," "Chemical Waste for Incineration").

    • Keep the container closed at all times except when adding waste.[11]

Step 3: On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation, in a designated SAA. This area must be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Storage: Ensure the storage area is away from heat sources, open flames, and incompatible chemicals.

Step 4: Final Disposal
  • Schedule a Pickup: Once the waste container is full or you are discontinuing the project, schedule a waste pickup with your institution's EHS office.

  • Professional Disposal: The EHS office will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most appropriate disposal method for this type of cytotoxic organic compound is high-temperature incineration , which ensures complete destruction of the molecule.[12][13]

Data and Workflow Summary

Table 1: Disposal Protocol Summary
ParameterGuidelineRationale
Waste Classification Hazardous Chemical Waste (Presumed Toxic)Based on its function as a nucleoside analog with potential cytotoxic activity.[2][3]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat, chemical fume hood.To prevent dermal, ocular, and respiratory exposure to a potentially toxic compound.[9]
Solid Waste Container Lined, rigid container with a secure lid.To contain contaminated labware and prevent leakage.
Liquid Waste Container Chemically compatible, sealed container (not >80% full).To safely contain liquid waste and prevent spills or vapor release.
Waste Labeling "Hazardous Waste" label with full chemical name, CAS number, and constituents.Ensures clear identification and compliance with EPA and OSHA regulations.[10][11]
Recommended Disposal Method High-Temperature Incineration via EHS.Ensures complete thermal destruction of the biologically active molecule.[13]
Incompatible Waste Streams Strong acids, strong bases, oxidizers, aqueous waste (for solvent stream).To prevent chemical reactions, degradation, and cross-contamination.[14]
Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs EHS Responsibility A Waste Generation (Solid or Liquid) B Characterize & Segregate (Non-Halogenated / Aqueous / Solid) A->B C Containerize in Compatible Receptacle B->C D Label Container (Full Name, CAS, Hazards) C->D E Store in Secondary Containment in Satellite Accumulation Area (SAA) D->E F Request EHS Pickup E->F G Transport to Licensed Disposal Facility (TSDF) F->G H Final Disposal (High-Temperature Incineration) G->H

Caption: Disposal workflow for 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose.

Emergency Procedures: Spill Management

In the event of an accidental release, prompt and correct action is critical.

  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Carefully collect the contaminated absorbent into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's EHS or emergency response team immediately.

    • Provide them with the chemical name and any available hazard information. Do not attempt to clean up a large spill yourself.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. Vanderbilt University Environmental Health and Safety. [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]

  • Safety Data Sheet. Henkel. [Link]

  • 3-Deoxy-1,2-O-isopropylidene-5-O-(p-toluoyl)- α-D-glycero-pent-3-enofuranose. Hölzel-Diagnostika. [Link]

  • 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose. MedChemExpress (MCE). [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • How Does The EPA Define Hazardous Waste? CountyOffice.org (YouTube). [Link]

  • 3-Deoxy-1,2-di-O-isopropylidene-5-O-tosyl-d-threo-pentofuranose. National Institutes of Health (NIH). [Link]

  • How to dispose of 2 - Toluoyl Chloride waste? Evergreensino Chemical Co.,Ltd. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Chemical Waste Disposal Guidelines. University of Nebraska-Lincoln. [Link]

  • The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose. MDPI. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Furanose derivatives of 3-deoxy-D-manno-oct-2-ulosonic acid. Royal Society of Chemistry. [Link]

  • Illustrated guide for the disposal of chemicals used in the illicit manufacture of drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

  • How to dispose of old reagent liquids. DMT-Nexus. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose

Understanding the Risks: A Structural Perspective The reactivity of deoxy sugars can be heightened compared to their parent sugars due to altered electronic and conformational properties. The absence of a hydroxyl group...

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Structural Perspective

The reactivity of deoxy sugars can be heightened compared to their parent sugars due to altered electronic and conformational properties. The absence of a hydroxyl group can influence the molecule's stability and susceptibility to certain reactions.[1] While many deoxy sugar analogs have been studied for their therapeutic potential with some showing low acute toxicity in animal models, it is crucial to treat all novel compounds with a high degree of caution.[2] The presence of protecting groups, such as the toluoyl group, also warrants consideration, as these can influence the compound's reactivity and toxicological profile.

Given that this compound is a purine nucleoside analog with potential applications in antitumor research, it is prudent to assume it may have biological activity.[3][4][5] Therefore, minimizing exposure is the primary goal.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is essential when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.

PPE CategoryEquipmentSpecifications and Rationale
Primary Barrier Gloves Nitrile or neoprene gloves should be worn at all times. For procedures with a high risk of splashing, double-gloving is recommended. Inspect gloves for any signs of degradation or perforation before use.[6][7]
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn over the goggles during procedures that could generate splashes or aerosols.
Lab Coat A clean, buttoned lab coat made of a flame-resistant material should be worn to protect against spills and contamination.
Secondary Barrier Respiratory Protection If there is a potential for aerosol generation (e.g., when handling the solid compound outside of a fume hood), a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]
Footwear Closed-toe shoes are required in the laboratory at all times.[9]

Operational Workflow for Safe Handling

A systematic approach to handling 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose, from initial preparation to final disposal, is critical to maintaining a safe laboratory environment.

Preparation and Weighing
  • Work Area Preparation : All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] The work surface should be covered with absorbent, plastic-backed paper to contain any spills.[7]

  • Aliquotting : If possible, use pre-weighed amounts of the compound to avoid unnecessary handling of the bulk material. If weighing is necessary, do so within the fume hood. Use appropriate tools (e.g., spatulas) and handle them with care to avoid generating dust.

Experimental Use
  • Dissolution : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Reaction Setup : All reactions involving this compound should be performed in a well-ventilated fume hood. Ensure that all glassware is properly secured and that the reaction setup is stable.

  • Monitoring : Regularly inspect the reaction for any signs of unexpected reactivity.

The following diagram illustrates the recommended workflow for handling this compound:

Handling_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Cleanup & Disposal Prep_Area Prepare Fume Hood Weigh Weigh Compound Prep_Area->Weigh Inside Hood Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Glassware React->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: A stepwise workflow for the safe handling of 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of chemical waste is paramount to ensuring the safety of all laboratory personnel and protecting the environment.

Waste Segregation
  • Solid Waste : All solid waste contaminated with the compound, including gloves, absorbent paper, and weighing paper, should be placed in a designated, clearly labeled hazardous waste container.

  • Liquid Waste : All liquid waste containing the compound, including reaction mixtures and solvents used for cleaning, should be collected in a separate, labeled hazardous waste container. Do not mix incompatible waste streams.

  • Sharps : Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Decontamination

All glassware and equipment that have come into contact with the compound should be decontaminated before being removed from the fume hood. This can typically be achieved by rinsing with an appropriate solvent, with the rinsate being collected as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact : Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation : Move the affected individual to fresh air. If they are having difficulty breathing, seek immediate medical attention.

  • Spill : For small spills within a fume hood, use an appropriate absorbent material to clean the area. For larger spills or spills outside of a fume hood, evacuate the area and follow your institution's emergency response procedures.

By adhering to these guidelines, researchers can safely handle 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose and other novel chemical compounds, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Decoding the Reactivity of Deoxy Sugars: Exploring Their Superiority Compared to Parent Sugars. (2024-04-21).
  • Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. PubMed.
  • Deoxy sugars Definition. Fiveable.
  • 3-Deoxy-1,2-O-isopropylidene-5-p-tuluoyl--D-glycero-pent-3-enofuranose | 75096-63-8. ChemicalBook.
  • Personal Protective Equipment (PPE). CHEMM.
  • 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose. TargetMol.
  • 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose MedChemExpress (MCE). ChemBK.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.
  • Exploring the metabolism and toxicity of amino sugars and 2-deoxyglucose in Streptomyces.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
  • Procedures for Using Biological Materials - Laboratory Safety Manual. University of Rochester.
  • Laboratory Safe Practices: Food Handling and Storage. Vanderbilt University Medical Center.
  • 3-Deoxy-1,2-O-isopropylidene-5-O-(p-toluoyl)- α-D-glycero-pent-3-enofuranose (TMO-TNU1040-100mg). Hölzel-Diagnostika.
  • Deoxy Sugars. MeSH - NCBI - NIH.
  • 3'-Deoxy-1,2-O-isopropylidene-5-O-(p-toluoyl)-L-arabinofuranose. MedchemExpress.com.
  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection str
  • (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry.
  • How to Make Personal Protective Equipment Spontaneously and Continuously Antimicrobial (Incorporating Oxidase-like C
  • Furanose derivatives of 3-deoxy-D-manno-oct-2-ulosonic acid. RSC Publishing.
  • The Pyranoside-into-Furanoside Rearrangement of Alkyl Glycosides: Scope and Limitations.
  • Understanding Carbohydrate Synthesis: The Significance of Protected Monosaccharides. NINGBO INNO PHARMCHEM CO.,LTD.
  • Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry.
  • Sci-Hub. Sci-Hub.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.